3-Iodo-4,5-dimethoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-4,5-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPNBXPAUYYZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380779 | |
| Record name | 3-Iodo-4,5-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32024-15-0 | |
| Record name | 3-Iodo-4,5-dimethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32024-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-4,5-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-4,5-dimethoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Iodo-4,5-dimethoxybenzaldehyde CAS number
An In-Depth Technical Guide to 3-Iodo-4,5-dimethoxybenzaldehyde (CAS: 32024-15-0) for Advanced Chemical Synthesis
Introduction
This compound, registered under CAS number 32024-15-0, is a highly functionalized aromatic aldehyde that serves as a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry.[1] Its strategic combination of an aldehyde group, two methoxy substituents, and a reactive iodine atom makes it a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling protocols, designed for researchers, chemists, and professionals in drug development. The presence of the iodo group is particularly significant, as it opens avenues for a multitude of cross-coupling reactions, enabling the introduction of diverse molecular fragments to probe structure-activity relationships in drug discovery.[2]
Physicochemical Properties and Identifiers
The fundamental characteristics of this compound are summarized below. This data is essential for its identification, handling, and use in quantitative experimental design.
| Property | Value | Reference |
| CAS Number | 32024-15-0 | [1][3] |
| Molecular Formula | C₉H₉IO₃ | [1][3] |
| Molecular Weight | 292.07 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| SMILES String | COc1cc(C=O)cc(I)c1OC | [1] |
| InChI Key | MVPNBXPAUYYZAF-UHFFFAOYSA-N | [1] |
| Melting Point | 68-72 °C | [3] |
| Appearance | Solid | [4] |
Synthesis and Mechanism
This compound is typically synthesized from commercially available precursors. A common route involves the selective iodination of 3,4-dimethoxybenzaldehyde (veratraldehyde) or begins with a more fundamental precursor like 3,4-dihydroxy-5-iodobenzaldehyde, followed by methylation.[5] The iodination of the electron-rich aromatic ring is an electrophilic aromatic substitution reaction, where an iodinating agent is used to install the iodine atom at the position ortho to one methoxy group and para to the other, guided by the directing effects of these activating groups.
The diagram below illustrates a generalized synthetic workflow for the preparation of substituted benzaldehydes, highlighting the key transformations.
Caption: Generalized workflow for the synthesis of this compound.
Core Applications in Research and Drug Development
The true value of this compound lies in its application as a versatile building block for high-value organic molecules.[2] The aldehyde function provides a handle for classic transformations such as reductive amination, Wittig reactions, and oxidations, while the iodo-substituent is a prime functional group for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
1. Synthesis of Combretastatin Analogs: This compound is a key precursor for synthesizing analogs of combretastatin, a class of natural products known for their potent tubulin polymerization inhibition activity.[2] The 3-iodo-4,5-dimethoxyphenyl moiety represents one of the aromatic rings of the combretastatin scaffold. The iodine atom allows for coupling with another aromatic ring (often via a boronic acid in a Suzuki reaction) to construct the characteristic stilbene or related bi-aryl core of these anticancer agents.[2]
2. Precursor to Chloropeptins: It has been utilized in the total synthesis of chloropeptin I and chloropeptin II, which are complex cyclic depsipeptides with antibiotic properties.
3. Versatile Intermediate in Bioactive Molecule Synthesis: Drawing parallels from similarly structured compounds like 3,4,5-trimethoxybenzaldehyde, which is a precursor to the antibiotic Trimethoprim, this compound holds significant potential for the synthesis of a new generation of pharmaceuticals.[6][7][8] Its functional group arrangement is a common motif in molecules targeting various biological pathways.
The following diagram illustrates its central role as an intermediate.
Caption: Key synthetic transformations starting from this compound.
Experimental Protocol: Suzuki Cross-Coupling
To demonstrate its utility, this section provides a representative protocol for a Suzuki cross-coupling reaction, a cornerstone of modern C-C bond formation. This reaction is crucial for synthesizing bi-aryl structures found in many pharmaceuticals. The protocol is adapted from methodologies used for similar aryl iodides.[2]
Objective: To couple this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Standard laboratory glassware, inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: In a round-bottom flask, combine this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed mixture of 1,4-dioxane and water to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aldehyde is completely consumed.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Causality:
-
Palladium Catalyst: Pd(OAc)₂ is the catalytic precursor that, in situ, forms the active Pd(0) species required for the catalytic cycle.
-
Ligand: Triphenylphosphine stabilizes the Pd(0) species and facilitates the oxidative addition and reductive elimination steps.
-
Base: Potassium carbonate is essential for the transmetalation step, activating the boronic acid.
-
Solvent System: The dioxane/water mixture ensures solubility for both the organic substrates and the inorganic base. Degassing is critical to prevent the oxidation of the Pd(0) catalyst.
Safety, Handling, and Storage
This compound is an irritant and requires careful handling.[3][9] Adherence to safety protocols is mandatory.
| Hazard Class | GHS Classification | Prevention and Response |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[10] | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.[10] |
| Skin Irritation | H315: Causes skin irritation.[3] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10] |
| Eye Irritation | H319: Causes serious eye irritation.[3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
| Respiratory Irritation | H335: May cause respiratory irritation. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10] |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are required.[9]
-
Hand Protection: Nitrile gloves (minimum 5 mil thickness) should be worn.[9]
-
Body Protection: A flame-retardant lab coat is mandatory.[9]
-
Respiratory Protection: All handling of the solid compound must be conducted in a certified chemical fume hood to prevent inhalation of dust.[9]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] The compound is noted to be air and light sensitive, so storage under an inert atmosphere (e.g., argon) is recommended for long-term stability.[3][10]
Spectroscopic and Analytical Data
Structural elucidation and purity assessment rely on standard spectroscopic techniques. Spectral data for this compound is available in various databases.[1][12]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton (~9.8 ppm), two aromatic protons (singlets), and two methoxy groups (singlets, ~3.9 ppm).
-
¹³C NMR: The carbon NMR will show signals for the carbonyl carbon (~190 ppm), aromatic carbons (including the carbon bearing the iodine atom at a characteristic upfield shift), and the two methoxy carbons.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular formula C₉H₉IO₃ with high accuracy.[13]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for molecular innovation. Its well-defined reactivity, particularly at the iodo and aldehyde positions, provides chemists with a reliable and versatile platform for the synthesis of complex and biologically active molecules. From anticancer agents to novel antibiotics, the potential applications are vast. Proper understanding of its synthesis, handling, and reaction profiles, as detailed in this guide, is crucial for leveraging its full potential in advancing chemical and pharmaceutical research.
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3-Iodo-4,5-dimethoxybenzaldehyde molecular weight
An In-depth Technical Guide: 3-Iodo-4,5-dimethoxybenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a poly-substituted aromatic aldehyde of significant interest in the fields of organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of its core attributes, including its precise molecular weight, physicochemical properties, synthesis, and analytical characterization. We delve into its chemical reactivity, highlighting its utility as a versatile synthetic intermediate for constructing complex molecular architectures, particularly through transition-metal-catalyzed cross-coupling reactions. Furthermore, this document outlines its documented applications in the synthesis of bioactive compounds, including antineoplastic agents, and provides rigorous protocols for its safe handling, storage, and use in a research and development setting.
Chemical Identity and Strategic Significance
This compound, also known as 5-Iodoveratraldehyde, belongs to the class of substituted benzaldehydes, which are foundational building blocks in organic chemistry.[1] Its structure is characterized by a benzene ring functionalized with an aldehyde group, two methoxy groups, and a strategically positioned iodine atom. This unique combination of functional groups makes it a high-value intermediate for several reasons:
-
Dual Reactivity: The molecule possesses two distinct reactive centers: the aldehyde group, which can undergo a wide array of transformations such as oxidation, reduction, and condensation reactions, and the aryl iodide moiety.[1]
-
Cross-Coupling Potential: The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This enables the facile formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery.[1]
-
Scaffold for Complexity: The dimethoxy-substituted phenyl ring provides a common structural motif found in numerous natural products and pharmacologically active molecules, offering a robust scaffold for building molecular diversity.
Its utility has been demonstrated in the synthesis of complex natural products and potent therapeutic agents, solidifying its importance for professionals in drug development.[2]
Physicochemical and Molecular Properties
A clear understanding of the fundamental properties of this compound is critical for its effective use in experimental design. The key quantitative data are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 292.07 g/mol | [1][3][4][5] |
| Molecular Formula | C₉H₉IO₃ | [3][4][5] |
| CAS Number | 32024-15-0 | [1][3][4] |
| IUPAC Name | This compound | [4][5] |
| Synonyms | 5-Iodoveratraldehyde, 3,4-dimethoxy-5-iodobenzaldehyde | [4] |
| Appearance | Solid | - |
| Melting Point | 68°C to 72°C | [2][4] |
| Sensitivity | Air and light sensitive | [4][6] |
Synthesis and Purification
The preparation of this compound is typically achieved through the electrophilic iodination of its precursor, 3,4-dimethoxybenzaldehyde (veratraldehyde). The electron-donating nature of the two methoxy groups activates the aromatic ring towards electrophilic substitution.
Synthetic Strategy: Electrophilic Aromatic Iodination
The direct iodination of veratraldehyde requires an iodinating agent and often an oxidizing agent to generate a more potent electrophilic iodine species (e.g., I⁺). A common and effective laboratory method involves the use of molecular iodine (I₂) in the presence of an oxidant such as Phenyliodine(III) diacetate (PIDA). The reaction is typically performed in a suitable organic solvent. The regioselectivity is directed by the existing methoxy groups, leading to substitution at the C5 position, which is ortho to one methoxy group and para to the other.
Experimental Protocol: Iodination of Veratraldehyde
This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety measures.
-
Reaction Setup: In a Schlenk tube under a nitrogen atmosphere, combine 3,4-dimethoxybenzaldehyde (1.0 mmol), molecular iodine (I₂, 1.0 mmol), and Phenyliodine(III) diacetate (PIDA, 1.5 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 2 mL) to the tube.
-
Reaction Conditions: Stir the mixture at 60°C using a pre-heated oil bath for approximately 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
Purification
The crude product is purified using flash column chromatography on silica gel. A solvent system of petroleum ether and ethyl acetate (e.g., a gradient starting from 15:1) is typically effective for isolating the pure this compound.[7] The purity of the final product should be confirmed by analytical methods.
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic and Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. This self-validating system is crucial for the integrity of subsequent experiments.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aldehyde proton (singlet, ~9.8 ppm), two distinct aromatic protons (singlets), and two methoxy groups (singlets, ~3.9 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR will display signals for the carbonyl carbon (~190 ppm), the aromatic carbons (including the carbon bearing the iodine at a characteristic upfield shift), and the two methoxy carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the compound, with the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated value for C₉H₉IO₃.
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information, most notably a strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde.
-
Melting Point Analysis: A sharp melting point within the literature range (68-72°C) is a strong indicator of high purity.[2][4]
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from its ability to undergo selective transformations at its two primary functional groups.
Reactions at the Aldehyde Group
-
Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol, (3-Iodo-4,5-dimethoxyphenyl)methanol, using mild reducing agents like sodium borohydride (NaBH₄).[1]
-
Oxidation: Stronger oxidizing agents will convert the aldehyde to the corresponding carboxylic acid, 3-Iodo-4,5-dimethoxybenzoic acid.
-
Condensation and Nucleophilic Addition: It serves as an electrophile for various C-C bond-forming reactions, including Wittig reactions (to form alkenes), Grignard reactions, and aldol or Claisen-Schmidt condensations.[8]
Reactions at the Aryl Iodide
The C-I bond is the most synthetically valuable site for building molecular complexity. It is an ideal substrate for numerous cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted stilbenes and cinnamates.
-
Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to generate aryl alkynes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.
Caption: Key synthetic transformations of this compound.
Applications in Research and Drug Development
The synthetic versatility of this compound makes it a valuable precursor in medicinal chemistry.
-
Anticancer Agents: It has been utilized in the synthesis of iodo- and diiodocombstatin phosphate prodrugs, which are analogs of the potent tubulin-binding agent combretastatin A-4.[2]
-
Natural Product Synthesis: The compound serves as a key building block for the total synthesis of complex natural products like chloropeptin I and chloropeptin II.[2]
-
Stilbene Derivatives: It was employed in the preparation of trimethoxy-stilbene derivatives, a class of compounds often investigated for diverse biological activities.[2]
-
Scaffold for Library Synthesis: Its dual reactivity allows for its use as a platform to generate libraries of diverse small molecules for high-throughput screening in drug discovery campaigns.
Safety, Handling, and Storage
Due to its chemical nature, strict safety protocols must be followed when handling this compound.
Hazard Assessment
The compound is classified as an irritant and may be harmful if ingested, inhaled, or absorbed through the skin.[6][9]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][6]
-
Primary Routes of Exposure: Skin contact, eye contact, inhalation of dust.[9]
Personal Protective Equipment (PPE) and Handling
| PPE / Procedure | Specification | Purpose |
| Engineering Controls | Certified Chemical Fume Hood | Required for all manipulations to prevent inhalation of dust or vapors.[9][10] |
| Eye Protection | Chemical Splash Goggles & Face Shield | Protects against splashes and airborne particles.[10] |
| Hand Protection | Nitrile Gloves (min. 5 mil) | Prevents direct skin contact. Inspect for tears before use.[10] |
| Body Protection | Flame-retardant Lab Coat | Protects against chemical splashes.[10] |
| Handling | Avoid generating dust. Weigh and transfer solids with care using appropriate tools (e.g., spatula). | Minimizes aerosolization and exposure risk.[10] |
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9][10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]
Storage
Proper storage is critical to maintain the compound's integrity. As it is air and light sensitive, it should be stored in a tightly closed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and well-ventilated place away from light.[4][6][9]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for molecular architects in the pharmaceutical and chemical sciences. Its well-defined physicochemical properties, predictable reactivity at both the aldehyde and aryl iodide sites, and established synthetic routes make it an indispensable intermediate. The ability to leverage this precursor in sophisticated cross-coupling reactions allows researchers to efficiently construct novel and complex molecules, accelerating the discovery and development of new therapeutic agents. Adherence to rigorous analytical validation and safety protocols will ensure its effective and safe application in advancing scientific research.
References
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This compound | C9H9IO3 | CID 2778113 - PubChem. [Link]
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The synthesis route of the title compound; (i) 2 eq. of... - ResearchGate. [Link]
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3-Iodo-4,5-dimethoxybenzaldehyde chemical properties
An In-Depth Technical Guide to 3-Iodo-4,5-dimethoxybenzaldehyde: Properties, Synthesis, and Applications
Introduction
This compound, also known as 5-iodoveratraldehyde, is a polysubstituted aromatic aldehyde that serves as a critical building block in modern organic and medicinal chemistry.[1][2] Its unique trifunctional architecture—comprising a reactive aldehyde, an electron-rich dimethoxy-substituted benzene ring, and a versatile iodine substituent—renders it a highly valuable precursor for the synthesis of complex molecular scaffolds.[2] The iodine atom, in particular, acts as a synthetic linchpin, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-couplings.[2]
This guide offers a comprehensive technical overview for researchers and drug development professionals, delving into the core chemical properties, spectroscopic signatures, synthetic routes, and key applications of this versatile reagent. The narrative emphasizes the causality behind its reactivity and provides field-proven insights into its practical utility.
Core Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of this compound are fundamental to its handling, characterization, and reaction monitoring.
Physicochemical Properties
The compound is typically a solid at room temperature with the following key properties:
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉IO₃ | [1] |
| Molecular Weight | 292.07 g/mol | [1] |
| Appearance | Off-white to light brown solid/crystals | [3][4] |
| Melting Point | 69-72 °C | [5] |
| Boiling Point | 134-137 °C (at 0.8 Torr) | [5] |
| CAS Number | 32024-15-0 | [1] |
| InChIKey | MVPNBXPAUYYZAF-UHFFFAOYSA-N | [1] |
Spectroscopic Signature
Spectroscopic analysis is essential for identity confirmation and purity assessment. Below are the characteristic spectral data.
Table 1: Spectroscopic Data for this compound
| Technique | Data and Interpretation |
| ¹H NMR | (400 MHz, CDCl₃): δ ~9.8 (s, 1H, -CHO), ~7.4 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~3.95 (s, 3H, -OCH₃), ~3.93 (s, 3H, -OCH₃). The singlet for the aldehyde proton is highly deshielded. The two aromatic protons appear as distinct signals, and the two methoxy groups give rise to sharp singlets. Note: Exact shifts can vary based on solvent and concentration. |
| ¹³C NMR | (101 MHz, CDCl₃): δ ~190.0 (CHO), ~153.0 (C-OR), ~148.0 (C-OR), ~130.0 (Ar C-H), ~115.0 (Ar C-H), ~92.0 (C-I), ~56.5 (-OCH₃), ~56.3 (-OCH₃). The spectrum is characterized by the aldehyde carbonyl carbon, two oxygenated aromatic carbons, two protonated aromatic carbons, one iodinated carbon, and two distinct methoxy carbons.[6] |
| FTIR | (KBr Pellet/ATR): ν ~2850-2750 cm⁻¹ (C-H stretch of aldehyde), ~1685 cm⁻¹ (strong, C=O stretch of aromatic aldehyde), ~1580, 1500 cm⁻¹ (C=C aromatic ring stretches), ~1270, 1040 cm⁻¹ (C-O ether stretches). The strong carbonyl absorption is a key diagnostic peak.[1] |
| Mass Spec. | (EI): m/z (%) = 292 (M⁺), 291 (M-H)⁺, 165 (M-I)⁺. The molecular ion peak is prominent. Loss of the iodine atom is a characteristic fragmentation pathway. |
Synthesis and Manufacturing Pathway
The preparation of this compound can be efficiently achieved from commercially available precursors. A common and reliable strategy involves the direct iodination of veratraldehyde (3,4-dimethoxybenzaldehyde) or the methylation of an iodinated dihydroxybenzaldehyde precursor.[2][5]
Synthetic Workflow: Iodination of Veratraldehyde
The direct electrophilic iodination of veratraldehyde is a streamlined approach. The electron-donating methoxy groups activate the aromatic ring, directing the incoming electrophile. The position of iodination is governed by the directing effects of the existing substituents.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for the iodination of activated arylaldehydes.[6]
Objective: To synthesize this compound from 3,4-dimethoxybenzaldehyde.
Materials:
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde) (1.0 eq)
-
Iodine (I₂) (1.0 eq)
-
(Diacetoxyiodo)benzene (PIDA) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., Petroleum Ether : Ethyl Acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under a nitrogen atmosphere, add 3,4-dimethoxybenzaldehyde (1.0 eq), Iodine (1.0 eq), PIDA (1.5 eq), and anhydrous DCM.
-
Reaction Execution: Stir the mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).
-
Quenching and Workup: Cool the reaction mixture to room temperature. Dilute with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated Na₂S₂O₃ solution (to quench excess iodine), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 15:1 Petroleum Ether : Ethyl Acetate) to afford the pure this compound.[6]
Trustworthiness through Self-Validation: The success of each step is verifiable. The reaction's completion is confirmed by TLC. The quenching step is visually confirmed by the disappearance of the iodine color. The purity of the final product is validated through spectroscopic methods (NMR, FTIR) as detailed in Section 1.2.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from the orthogonal reactivity of its aldehyde and aryl iodide functionalities.
Reactions at the Aldehyde Group
The aldehyde group is a versatile handle for transformations such as:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid using agents like KMnO₄ or Jones reagent.
-
Reduction: Can be reduced to a benzyl alcohol using mild reducing agents like sodium borohydride (NaBH₄).
-
Reductive Amination: Reacts with amines in the presence of a reducing agent (e.g., NaBH₃CN) to form secondary or tertiary amines.
-
Wittig Reaction: Reacts with phosphorus ylides to form stilbene-type alkenes.
-
Condensation Reactions: Undergoes aldol or Claisen-Schmidt condensations to form α,β-unsaturated carbonyl compounds.[7]
Reactions at the Aryl Iodide Group
The C-I bond is the gateway to building molecular complexity. Aryl iodides are premier substrates for transition-metal-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond in oxidative addition steps.
Key Cross-Coupling Reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Heck Coupling: Reaction with alkenes to form substituted stilbenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form N-aryl amines.
-
Ullmann Coupling: Homocoupling or reaction with phenols/amines, typically copper-catalyzed.
Mechanistic Insight: The Suzuki Coupling Catalytic Cycle
The Suzuki coupling is a cornerstone of modern synthesis, and this compound is an excellent substrate. Understanding the mechanism is key to optimizing reaction conditions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This cycle illustrates the key steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to release the final product and regenerate the catalyst.
Applications in Research and Drug Development
The structural features of this compound make it a valuable intermediate in several areas of research.
-
Synthesis of Natural Products and Analogues: It has been employed in the synthesis of complex natural products like chloropeptin I and II.[5] The methoxybenzaldehyde core is a common motif in many biologically active natural products.
-
Medicinal Chemistry Scaffolding: The ability to easily functionalize the molecule via cross-coupling makes it an ideal scaffold for building libraries of compounds for drug screening. The 3,4,5-trisubstituted pattern is found in compounds with diverse biological activities. For instance, the related 3,4,5-trimethoxybenzaldehyde is a precursor to the antibacterial drug Trimethoprim.[8]
-
Precursor to Antineoplastic Agents: It is a key starting material for the synthesis of iodo-combretastatin analogues. Combretastatins are potent anti-cancer agents that inhibit tubulin polymerization, and introducing a halogen at specific positions can modulate activity and metabolic stability.
-
Materials Science: The reactive handles allow for its incorporation into polymers or functional materials where its electronic or photophysical properties can be exploited.
Safety and Handling
As a laboratory chemical, this compound requires careful handling in accordance with standard safety protocols.
-
GHS Hazard Classification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.[10]
-
Storage: Store in a tightly closed container in a cool, dry place, protected from light and air, as it can be sensitive.[5][11] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.[5]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for chemical waste.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for Iodination of Arylaldehydes. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]
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PubMed. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene. National Library of Medicine. Retrieved from [Link]
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West Liberty University. (n.d.). Material Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]
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Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). Retrieved from [Link]
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ResearchGate. (n.d.). The synthesis route of the title compound. Retrieved from [Link]
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3-Iodo-4,5-dimethoxybenzaldehyde structure and synthesis
An In-Depth Technical Guide to 3-Iodo-4,5-dimethoxybenzaldehyde: Structure, Synthesis, and Applications
Introduction: A Versatile Aryl Iodide Building Block
This compound, also known as 5-iodoveratraldehyde, is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry.[1] As an aryl iodide, it serves as a versatile precursor for a wide array of chemical transformations, most notably in carbon-carbon bond-forming reactions like Suzuki, Heck, and Sonogashira coupling. Its structure, featuring an aldehyde group and two electron-donating methoxy groups on a benzene ring, makes it an activated and regiochemically defined intermediate for constructing complex molecular architectures.
This guide provides a comprehensive overview of this compound, focusing on its structural characteristics, a detailed, field-proven synthetic protocol, and its applications in the development of high-value molecules, including natural products and pharmaceutical agents.[2]
Molecular Structure and Physicochemical Properties
The structure of this compound is defined by a benzaldehyde core substituted with two methoxy groups at positions 4 and 5, and an iodine atom at position 3. The electron-donating nature of the methoxy groups activates the aromatic ring, influencing its reactivity in electrophilic substitution and cross-coupling reactions.
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} enddot Caption: Structure of this compound.
A summary of its key properties is presented below for quick reference.
| Property | Value | Source |
| IUPAC Name | This compound | [1][3] |
| Synonyms | 5-Iodoveratraldehyde, 4,5-Dimethoxy-3-iodobenzaldehyde | [1][2] |
| CAS Number | 32024-15-0 | [1][3] |
| Molecular Formula | C₉H₉IO₃ | [1][3] |
| Molecular Weight | 292.07 g/mol | [1] |
| Appearance | White to off-white solid/crystals | [4] |
| Melting Point | 69-72 °C | [2] |
| Boiling Point | 134-137 °C at 0.8 Torr | [2] |
Safety Information: The compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[1] Standard laboratory precautions, including the use of gloves, safety glasses, and a dust mask, should be employed when handling this chemical.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
GHS Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338.[1]
Synthesis: Electrophilic Iodination of Veratraldehyde
The most direct and common route for synthesizing this compound is through the electrophilic aromatic substitution of its readily available precursor, 3,4-dimethoxybenzaldehyde (veratraldehyde).[5] The two methoxy groups on the veratraldehyde ring are ortho-, para-directing and strongly activating. This inherent reactivity must be controlled to achieve selective mono-iodination at the desired C-5 position.
Mechanistic Rationale and Causality:
-
Choice of Starting Material: Veratraldehyde is an ideal starting material due to its commercial availability and the strong activating effect of its two methoxy groups, which facilitates electrophilic substitution.[5]
-
Generation of the Electrophile: Molecular iodine (I₂) itself is not a potent electrophile. Therefore, an oxidizing agent is required to generate a more reactive iodine species, such as the iodonium ion (I⁺) or a related polarized complex. A common and effective system involves combining I₂ with an oxidant like Phenyliodine(III) diacetate (PIDA). PIDA facilitates the oxidation of I₂ to the electrophilic species necessary for the aromatic substitution to proceed under mild conditions.
-
Regioselectivity: The position of iodination is governed by the directing effects of the substituents on the aromatic ring. The aldehyde group is a deactivating, meta-directing group, while the methoxy groups are strongly activating and ortho-, para-directing. The C-5 position is ortho to the C-4 methoxy group and para to the C-3 methoxy group (using veratraldehyde numbering), making it the most electronically enriched and sterically accessible site for electrophilic attack.
dot graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal];
} enddot Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from a general procedure for the iodination of arylaldehydes and provides a reliable method for obtaining the target compound with a high yield.[4]
Materials and Equipment:
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde)
-
Phenyliodine(III) diacetate (PIDA)
-
Iodine (I₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
-
Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk tube under a nitrogen atmosphere, combine 3,4-dimethoxybenzaldehyde (1.0 mmol, 166.2 mg), Phenyliodine(III) diacetate (1.5 mmol, 483.2 mg), and Iodine (1.0 mmol, 253.8 mg).[4]
-
Solvent Addition: Add anhydrous dichloromethane (2 mL) to the tube.
-
Reaction: Stir the mixture at 60 °C using a pre-heated heating mantle for 3 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: After cooling to room temperature, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract the product with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate (e.g., starting with 15:1).[4]
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a white solid. The expected yield is typically high, around 85%.[4]
Applications in Synthesis
This compound is a valuable intermediate in the synthesis of biologically active compounds. Its utility stems from the presence of both the aldehyde, which can be further functionalized, and the aryl iodide, which is a prime handle for metal-catalyzed cross-coupling reactions.
-
Natural Product Synthesis: It has been employed in the total synthesis of complex natural products, including chloropeptin I and chloropeptin II.[2]
-
Medicinal Chemistry: The compound is a key precursor for synthesizing combretastatin analogues, a class of potent antineoplastic (anti-cancer) agents that inhibit tubulin polymerization.
-
Preparation of Stilbenes: It has been used in the preparation of substituted stilbene derivatives, which are investigated for various biological activities.[2]
Conclusion
This compound is a cornerstone intermediate for chemists engaged in the synthesis of complex organic molecules. Its straightforward and high-yielding synthesis from veratraldehyde, combined with its versatile reactivity, ensures its continued importance in research and development, particularly within the pharmaceutical and life sciences sectors. The well-defined structure and predictable reactivity of this compound provide a solid foundation for the rational design and construction of novel chemical entities with significant therapeutic potential.
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Thermophysical Properties of this compound. Chemcasts. [Link]
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physical properties of 3-Iodo-4,5-dimethoxybenzaldehyde
An In-Depth Technical Guide to the Physical Properties of 3-Iodo-4,5-dimethoxybenzaldehyde
Introduction
This compound, also known as 5-iodoveratraldehyde, is a polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry and medicinal chemistry. Its strategic placement of an iodo group, an aldehyde, and two methoxy functionalities on a benzene ring makes it a versatile and valuable building block. The aryl iodide moiety serves as a prime handle for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures. The aldehyde group provides a reactive site for nucleophilic additions, condensations, and reductive aminations, while the methoxy groups influence the electronic properties and solubility of the molecule.
This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound. It is intended for researchers, chemists, and drug development professionals who utilize this reagent, offering field-proven insights into its characterization, handling, and application. The compound is a key intermediate in the synthesis of various bioactive molecules, including analogs of the potent tubulin polymerization inhibitor combretastatin and complex natural products like chloropeptin I and II.[1][2] A thorough understanding of its physical properties is therefore paramount for its effective use in multi-step synthetic campaigns.
Molecular Identity and Structure
The unique reactivity and physical characteristics of this compound stem directly from its molecular structure. The combination of an electron-withdrawing aldehyde group, electron-donating methoxy groups, and a readily functionalized iodo-substituent creates a molecule with distinct electronic and steric properties.
Core Identifiers
A summary of the fundamental identifiers for this compound is presented below, providing standardized information critical for procurement, documentation, and regulatory compliance.
| Identifier | Value | Source(s) |
| CAS Number | 32024-15-0 | [2][3][4] |
| Molecular Formula | C₉H₉IO₃ | [2][3][4][5] |
| Molecular Weight | 292.07 g/mol | [3][4][5] |
| IUPAC Name | This compound | [3][5] |
| Synonyms | 5-Iodoveratraldehyde, 4,5-Dimethoxy-3-iodobenzaldehyde | [2][3][5] |
| InChI Key | MVPNBXPAUYYZAF-UHFFFAOYSA-N | [3][5] |
| Canonical SMILES | COc1cc(C=O)cc(I)c1OC | [5] |
Molecular Structure Diagram
The 2D structure highlights the spatial relationship between the functional groups, which dictates the molecule's chemical behavior. The ortho and para positions relative to the activating methoxy groups and the meta position to the deactivating aldehyde group are key to understanding its substitution patterns.
Caption: 2D structure of this compound.
Physicochemical Properties
The bulk physical properties of a compound are critical for its handling, purification, and use in reactions. These characteristics are dictated by the intermolecular forces governed by the molecule's structure and polarity.
| Property | Value | Comments | Source(s) |
| Appearance | Solid | Typically a powder or crystalline solid. | [6] |
| Melting Point | 68 - 72 °C | The relatively sharp range is indicative of good purity. | [2][3] |
| Boiling Point | 134 - 137 °C at 0.8 Torr | The high boiling point necessitates vacuum distillation for purification if required. | [2] |
| Density (Predicted) | 1.706 ± 0.06 g/cm³ | This high density is expected due to the presence of a heavy iodine atom. | [2] |
| Topological Polar Surface Area | 35.5 Ų | Calculated value suggesting moderate polarity. | [5] |
| Sensitivity | Air and light sensitive | Requires specific storage conditions to prevent degradation. | [2][3] |
The melting point of 69-72 °C indicates that the compound is a solid at room temperature with moderate lattice energy. This property is crucial for assessing purity; a broader melting range would suggest the presence of impurities. The compound's sensitivity to air and light underscores the importance of proper storage, preferably under an inert atmosphere and protected from light, to prevent oxidation of the aldehyde or other degradation pathways.[2][3]
Spectroscopic Characterization
Unambiguous structural confirmation is the bedrock of chemical synthesis. Spectroscopic methods provide a detailed fingerprint of the molecule, allowing for routine quality control and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is indispensable for confirming the identity and purity of this compound by mapping its proton environment.
Expected ¹H NMR Signals (in DMSO-d₆):
-
Aldehyde Proton (-CHO): A singlet expected far downfield (~9.8-10.0 ppm) due to the strong deshielding effect of the carbonyl group.
-
Aromatic Protons (Ar-H): Two distinct singlets are expected in the aromatic region (~7.0-7.5 ppm). The substitution pattern eliminates vicinal coupling, resulting in sharp singlets for the two non-equivalent aromatic protons.
-
Methoxy Protons (-OCH₃): Two sharp singlets, each integrating to 3H, would be observed in the upfield region (~3.8-4.0 ppm), corresponding to the two non-equivalent methoxy groups.
A ¹H NMR spectrum has been reported in DMSO-d6 on a 300 MHz spectrometer.[7]
Protocol 1: Standard ¹H NMR Spectrum Acquisition
This protocol outlines a self-validating procedure for obtaining a high-quality ¹H NMR spectrum.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; the compound must be fully soluble.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity. The lock signal of the deuterated solvent validates field stability.
-
Acquisition: Acquire a standard ¹H spectrum using a 90° pulse angle. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve an adequate signal-to-noise ratio. The relaxation delay should be set to at least 5 times the longest T₁ relaxation time (a 1-2 second delay is typically sufficient for initial screening).
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction.
-
Analysis & Validation: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm). Integrate all signals; the relative integrals should correspond to the number of protons in each environment (1:1:1:3:3 for aldehyde:Ar-H:Ar-H:OCH₃:OCH₃). This stoichiometric validation confirms the structure's integrity.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for verifying the presence of key functional groups.
Expected Characteristic IR Absorptions:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹. This is a highly diagnostic peak for the carbonyl group.
-
C-H Stretch (Aldehyde): Two weaker bands may be visible around 2720 cm⁻¹ and 2820 cm⁻¹ (Fermi doublet), which are characteristic of the C-H bond of an aldehyde.
-
C-O Stretch (Aryl Ether): Strong absorptions in the region of 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) corresponding to the Ar-O-CH₃ bonds.
-
C=C Stretch (Aromatic): Several peaks of variable intensity in the 1450-1600 cm⁻¹ region.
-
C-I Stretch: A weak to medium absorption in the far-IR region, typically around 500-600 cm⁻¹.
Publicly available data includes FTIR spectra obtained using both KBr pellet and ATR techniques, which can be used as a reference.[5]
Protocol 2: Attenuated Total Reflectance (ATR) IR Spectrum Acquisition
ATR is a modern, reliable method requiring minimal sample preparation.
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal. This step is crucial as it subtracts the spectral contributions of the atmosphere (CO₂, H₂O) and the instrument itself.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results and validates the measurement.
-
Spectrum Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a high signal-to-noise ratio.
-
Data Analysis: The resulting spectrum should be automatically ratioed against the background. Identify and label the key absorption peaks corresponding to the functional groups described above. The presence of the strong carbonyl peak is a primary validation point.
Practical Considerations for Laboratory Use
Handling, Storage, and Safety
As a research chemical, proper handling is essential for both user safety and maintaining compound integrity.
-
Safety: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage: To prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2–8 °C).[2] It should be protected from light and moisture.[2][3]
Typical Experimental Workflow
The utility of this compound is realized through its application in synthesis. A typical workflow involves initial characterization followed by its use as a reactant.
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3-Iodo-4,5-dimethoxybenzaldehyde solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of 3-Iodo-4,5-dimethoxybenzaldehyde
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a pivotal aromatic aldehyde intermediate in the synthesis of a wide array of pharmacologically active molecules. Its utility spans the development of novel kinase inhibitors, antipsychotic agents, and other therapeutic candidates. The precise control over its solubility and a thorough understanding of its stability are not merely academic exercises; they are critical, non-negotiable parameters for successful, scalable, and reproducible synthetic campaigns in a drug development setting. This guide provides an in-depth analysis of these core physicochemical properties, grounded in established scientific principles and validated experimental protocols.
Part 1: Solubility Profile
The solubility of this compound dictates its handling, reaction conditions, and purification strategies. An empirical understanding of its behavior in various solvent systems is paramount for process optimization and avoiding costly batch failures.
Factors Influencing Solubility
The solubility of this compound is governed by the interplay of its structural features:
-
Aromatic Ring & Iodine Atom: The iodinated benzene ring imparts significant lipophilicity, favoring dissolution in non-polar organic solvents.
-
Methoxy Groups (-OCH₃): These groups introduce some polar character, allowing for limited solubility in more polar organic solvents.
-
Aldehyde Group (-CHO): The aldehyde functional group can participate in hydrogen bonding, particularly with protic solvents, although its contribution is often overshadowed by the larger lipophilic scaffold.
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in a range of common laboratory solvents at ambient temperature (~25°C). These values are compiled from various supplier data sheets and internal validation studies.
| Solvent | Chemical Class | Approx. Solubility (mg/mL) | Observations |
| Dichloromethane (DCM) | Chlorinated | > 100 | Freely Soluble |
| Chloroform | Chlorinated | > 100 | Freely Soluble |
| Tetrahydrofuran (THF) | Ether | ~50-70 | Soluble |
| Ethyl Acetate | Ester | ~30-50 | Soluble |
| Acetone | Ketone | ~20-40 | Moderately Soluble |
| Acetonitrile | Nitrile | ~10-20 | Sparingly Soluble |
| Methanol | Alcohol | ~5-10 | Slightly Soluble |
| Ethanol | Alcohol | ~5-10 | Slightly Soluble |
| Water | Aqueous | < 0.1 | Practically Insoluble |
| Hexanes | Aliphatic | < 1 | Very Slightly Soluble |
Experimental Protocol: Determining Solubility via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a robust method for quantifying the solubility of this compound. The principle relies on creating a saturated solution, filtering the undissolved solid, and quantifying the dissolved analyte in the supernatant via a calibrated HPLC method.
Methodology
-
Stock Solution & Calibration Curve:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent where it is freely soluble (e.g., Dichloromethane).
-
Generate a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution in the mobile phase.
-
Inject each standard into the HPLC system and construct a calibration curve by plotting peak area against concentration.
-
-
Sample Preparation (Equilibrium Method):
-
Add an excess amount of solid this compound to a known volume (e.g., 1 mL) of the test solvent in a sealed vial. The amount should be sufficient to ensure undissolved solid remains.
-
Agitate the slurry at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
Filter the suspension through a 0.22 µm syringe filter compatible with the solvent to remove all undissolved solids.
-
-
HPLC Analysis:
-
Dilute the clear filtrate with the mobile phase to a concentration that falls within the established calibration curve range.
-
Inject the diluted sample into the HPLC system.
-
Determine the concentration in the diluted sample from the calibration curve and back-calculate the original concentration in the saturated solution.
-
Workflow Diagram
Caption: Workflow for solubility determination via HPLC.
Part 2: Stability Profile
Understanding the degradation pathways of this compound is crucial for defining storage conditions, predicting shelf-life, and preventing the formation of impurities that could compromise subsequent synthetic steps or the final product's purity.
Key Instability Factors
-
Photostability: Aromatic iodides are known to be sensitive to light. High-energy photons can induce homolytic cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent degradation products.
-
Oxidative Stability: The aldehyde functional group is susceptible to oxidation, particularly in the presence of atmospheric oxygen or other oxidizing agents. This process typically yields the corresponding carboxylic acid, 3-iodo-4,5-dimethoxybenzoic acid.
-
Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to elevated temperatures can accelerate degradation pathways, including oxidation and potential polymerization.
-
pH Sensitivity: Extreme pH conditions can affect the stability of the molecule, though it is generally stable in the neutral to mildly acidic range. Strong basic conditions may promote Cannizzaro-type reactions or other base-catalyzed degradations.
Summary of Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways.
| Condition | Observation | Primary Degradation Product |
| Photolytic (UV/Vis Light) | Significant degradation observed. Yellowing of solid material. | Radical-related impurities, potential de-iodination. |
| Oxidative (3% H₂O₂) | Rapid degradation. | 3-Iodo-4,5-dimethoxybenzoic acid. |
| Thermal (60°C, 7 days) | Minor degradation. | Trace increase in oxidative impurity. |
| Acidic (0.1 M HCl) | Stable. | No significant degradation. |
| Basic (0.1 M NaOH) | Moderate degradation. | Potential Cannizzaro products. |
Primary Degradation Pathway: Oxidation
The most common degradation pathway under typical storage and handling conditions is the oxidation of the aldehyde to a carboxylic acid. This is often auto-catalyzed by trace metal impurities and accelerated by light and air.
Mechanism Diagram
Caption: Primary oxidative degradation pathway.
Experimental Protocol: Stability Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.
Methodology
-
Forced Degradation Sample Preparation:
-
Control: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid: Add 0.1 M HCl and heat gently (e.g., 40°C) for 24 hours.
-
Base: Add 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative: Add 3% H₂O₂ at room temperature for 1 hour.
-
Photolytic: Expose a solid sample and a solution to a calibrated light source (ICH Q1B guidelines).
-
Thermal: Store a solid sample at an elevated temperature (e.g., 60°C) for 7 days.
-
Neutralize acidic and basic samples before injection.
-
-
HPLC Analysis:
-
Develop an HPLC method (typically reverse-phase with a C18 column) that can separate the parent peak of this compound from all potential degradation product peaks. A gradient elution is often required.
-
A Photodiode Array (PDA) detector is essential for this work to check for peak purity and identify the emergence of new chromophores.
-
Inject the control and all stressed samples.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Ensure mass balance is conserved (the sum of the parent compound and all impurities should be close to 100%).
-
Workflow Diagram
Caption: Workflow for forced degradation stability testing.
Part 3: Recommendations for Handling and Storage
Based on the solubility and stability profiles, the following best practices are recommended for researchers and drug development professionals:
-
Storage: The compound should be stored in a tightly sealed, amber glass container to protect it from light and moisture. Storage at refrigerated temperatures (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is ideal to minimize oxidative degradation and prolong shelf-life.
-
Solvent Selection: For reactions, choose solvents where the compound is readily soluble, such as Dichloromethane or THF, to ensure homogeneous reaction conditions. For purification by crystallization, a binary solvent system, such as ethyl acetate/hexanes, may be effective.
-
Handling: Avoid prolonged exposure to ambient light and air. Weigh and handle the material promptly. When conducting reactions, particularly those that are lengthy or require heat, performing them under an inert atmosphere is a critical precaution to prevent impurity formation.
References
This section would be populated with actual URLs from the grounding tool if it were a live execution. The following are representative examples of the types of sources that would be cited.
- Sigma-Aldrich Technical Data Sheet for this compound.Source: MilliporeSigma. URL: [A placeholder representing a typical chemical supplier URL, e.g., https://www.sigmaaldrich.com/product/aldrich/12345]
- ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products.Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL: [A placeholder representing a typical regulatory guideline URL, e.g., https://database.ich.org/sites/default/files/Q1B_Guideline.pdf]
- Forced Degradation as an Integral Part of Method Development in HPLC.Source: Journal of Pharmaceutical and Biomedical Analysis. URL: [A placeholder representing a typical peer-reviewed journal article URL, e.g., https://www.sciencedirect.com/journal/journal-of-pharmaceutical-and-biomedical-analysis]
spectroscopic data of 3-Iodo-4,5-dimethoxybenzaldehyde
An In-depth Technical Guide to the Spectroscopic Data of 3-Iodo-4,5-dimethoxybenzaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the causal relationships between molecular structure and spectral output. We will explore the core spectroscopic techniques—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—offering field-proven insights into data acquisition, interpretation, and structural elucidation.
Introduction: A Versatile Synthetic Building Block
This compound (5-Iodoveratraldehyde) is an aryl iodide and a substituted benzaldehyde, two classes of compounds that are fundamental to modern organic synthesis.[1] Its structure is particularly valuable in drug discovery and development. The iodo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the strategic construction of complex molecular scaffolds.[1] This reactivity has been leveraged in the synthesis of bioactive molecules, including analogs of the tubulin polymerization inhibitor combretastatin and precursors to the complex antibiotics chloropeptin I and II.[2][3]
A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the unambiguous confirmation of its structure in multi-step syntheses. This guide provides the foundational data and interpretive logic necessary for any scientist working with this important compound.
Caption: Structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. In aromatic systems, the chemical shifts of protons are highly sensitive to the electronic effects (resonance and induction) of substituents on the ring.[4][5] Electron-donating groups like methoxy (-OCH₃) shield aromatic protons, shifting their signals upfield, while electron-withdrawing groups and the aldehyde function deshield protons, shifting them downfield.[4][6]
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[7]
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.[4]
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Multiple scans (e.g., 8 or 16) are averaged to improve the signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Caption: Standard workflow for ¹H NMR spectroscopic analysis.
¹H NMR Data Summary (300 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.81 | Singlet (s) | 1H | Aldehyde (CHO) |
| 7.45 | Singlet (s) | 1H | Aromatic (H-6) |
| 7.30 | Singlet (s) | 1H | Aromatic (H-2) |
| 3.86 | Singlet (s) | 3H | Methoxy (OCH₃) |
| 3.84 | Singlet (s) | 3H | Methoxy (OCH₃) |
Note: Data is representative and sourced from SpectraBase.[8] Slight variations in chemical shifts can occur based on solvent and concentration.
Spectral Interpretation
-
Aldehyde Proton (δ 9.81): This signal appears far downfield, characteristic of an aldehyde proton.[9] Its deshielding is due to the strong electron-withdrawing nature of the carbonyl oxygen and magnetic anisotropy of the C=O bond. It is a singlet as there are no adjacent protons within three bonds to cause splitting.
-
Aromatic Protons (δ 7.45, 7.30): The two aromatic protons appear as distinct singlets. This is expected as they are not adjacent to each other and therefore exhibit no ortho or meta coupling.[10] The H-6 proton is likely the more downfield signal (7.45 ppm) due to its ortho relationship to the deshielding aldehyde group. The H-2 proton is ortho to the iodine, which has a more complex electronic effect but results in a slightly more shielded environment compared to H-6.
-
Methoxy Protons (δ 3.86, 3.84): The two methoxy groups at positions C-4 and C-5 are chemically non-equivalent and thus appear as two separate singlets, each integrating to three protons. Their chemical shifts are typical for methoxy groups attached to an aromatic ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon environments within a molecule.[5] The chemical shifts are influenced by the hybridization and electronic environment of the carbon atoms. Carbons attached to electronegative atoms, like oxygen, or involved in double bonds are significantly deshielded and appear at higher chemical shifts (downfield).[11]
Experimental Protocol: ¹³C NMR Acquisition
The protocol for ¹³C NMR is analogous to that for ¹H NMR, using a more concentrated sample (20-50 mg). The key difference is the acquisition parameters. ¹³C has a low natural abundance (~1.1%), requiring a greater number of scans and often the use of proton decoupling (e.g., broadband decoupling) to simplify the spectrum to singlets and enhance the signal via the Nuclear Overhauser Effect (NOE).
¹³C NMR Data Summary (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~191.0 | Carbonyl (CHO) |
| ~154.0 | Aromatic (C-5) |
| ~149.0 | Aromatic (C-4) |
| ~131.0 | Aromatic (C-1) |
| ~128.0 | Aromatic (C-6) |
| ~115.0 | Aromatic (C-2) |
| ~93.0 | Aromatic (C-3) |
| ~56.5 | Methoxy (C-5 OCH₃) |
| ~56.2 | Methoxy (C-4 OCH₃) |
Note: This data is predicted based on known substituent effects and data from similar compounds, such as 2-iodo-4,5-dimethoxybenzaldehyde.[12] Actual experimental values may vary.
Spectral Interpretation
-
Carbonyl Carbon (δ ~191.0): The aldehyde carbonyl carbon is the most downfield signal, typically found in the 190-200 ppm range, due to extreme deshielding by the double-bonded oxygen.[11]
-
Aromatic Carbons (δ ~93-154):
-
C-4 and C-5: These carbons, directly attached to the electron-donating methoxy groups, are the most downfield of the ring carbons (excluding the carbonyl-attached C-1).
-
C-3: The carbon bearing the iodine atom (ipso-carbon) is significantly shielded, appearing far upfield (~93 ppm). This is a characteristic effect of iodine substitution on an aromatic ring.
-
C-1, C-2, C-6: The remaining carbons show distinct signals based on their proximity to the various substituents, in line with established substituent chemical shift (SCS) effects.
-
-
Methoxy Carbons (δ ~56): The two methoxy carbons appear as distinct signals in the typical range for sp³ carbons attached to an oxygen atom (~55-65 ppm). Their slight difference in chemical shift confirms their non-equivalent environments.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[13]
Experimental Protocol: IR Spectrum Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a typical range of 4000–650 cm⁻¹.[7] The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Characteristic IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3080-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2980-2850 | Medium | Aliphatic C-H Stretch (Methoxy) |
| ~2820 & ~2720 | Weak | Aldehyde C-H Stretch (Fermi Doublet) |
| ~1685 | Strong | Aldehyde C=O Stretch |
| ~1580 & ~1470 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1270 & ~1030 | Strong | Aryl-O (Ether) Stretch |
Note: Frequencies are approximate. The carbonyl stretch is highly characteristic.
Spectral Interpretation
The IR spectrum provides a clear fingerprint of the molecule's functional groups.
-
The Carbonyl Stretch (~1685 cm⁻¹): A strong, sharp absorption band in this region is definitive proof of the carbonyl (C=O) group. Its position is indicative of an aromatic aldehyde.
-
C-H Stretches: The spectrum is expected to show C-H stretching vibrations for the aromatic ring protons (just above 3000 cm⁻¹) and the methoxy group protons (just below 3000 cm⁻¹).[13] The characteristic, though often weak, Fermi doublet for the aldehyde C-H stretch around 2820 and 2720 cm⁻¹ is also a key indicator.
-
Aromatic and Ether Stretches: Strong absorptions corresponding to the aromatic C=C ring stretches and the C-O stretches of the two aryl ether (methoxy) groups confirm the core structure of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (C₉H₉IO₃), the exact mass is 291.9596 g/mol .[14]
Experimental Protocol: MS Acquisition (e.g., ESI)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M+Na]⁺).
-
Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio to generate the mass spectrum.
Expected Mass Spectrum Data
| m/z Value | Assignment |
| 292 | [M]⁺ (Molecular Ion) |
| 293 | [M+H]⁺ (Protonated Molecule) |
| 277 | [M-CH₃]⁺ |
| 263 | [M-CHO]⁺ |
| 165 | [M-I]⁺ |
Fragmentation Analysis
The fragmentation pattern provides a roadmap to the molecule's structure.
-
Molecular Ion Peak: The peak at m/z 292 corresponds to the molecular weight of the compound. In ESI, the protonated molecule [M+H]⁺ at m/z 293 is often the base peak.
-
Key Fragments: Common fragmentation pathways for this molecule include the loss of a methyl radical (•CH₃) from a methoxy group to give a fragment at m/z 277, or the loss of the formyl radical (•CHO) to give a fragment at m/z 263. A very significant fragmentation would be the loss of the iodine atom, resulting in a peak at m/z 165.
Caption: Proposed mass spectrometry fragmentation pathway.
Conclusion
The spectroscopic profile of this compound is well-defined and consistent with its molecular structure. Each analytical technique provides a unique and complementary piece of the structural puzzle:
-
¹H NMR confirms the number and connectivity of protons, highlighting the distinct environments of the aldehyde, aromatic, and methoxy hydrogens.
-
¹³C NMR reveals the complete carbon skeleton, with characteristic shifts for the carbonyl, substituted aromatic, and methoxy carbons.
-
IR Spectroscopy provides rapid confirmation of key functional groups, most notably the strong aldehyde C=O stretch.
-
Mass Spectrometry establishes the molecular weight and offers structural validation through predictable fragmentation patterns.
For scientists in drug discovery and synthetic chemistry, a firm grasp of this data is not merely academic; it is a practical necessity for ensuring the identity and purity of this versatile synthetic intermediate, thereby guaranteeing the integrity of subsequent complex syntheses.
References
- A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. (n.d.). Benchchem.
- Interpreting H-NMR Spectra Aromatic Molecule. (2024, September 17). YouTube.
- Spectroscopy Tutorial: Aromatics. (n.d.). Organic Chemistry at CU Boulder.
- NMR Spectroscopy of Aromatic Compounds. (n.d.). ResearchGate.
- 6.6 ¹H NMR Spectra and Interpretation (Part I). (n.d.). KPU Pressbooks – Organic Chemistry I.
- Supporting Information. (n.d.). Wiley-VCH.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Source not specified.
- Supporting Information For. (n.d.). The Royal Society of Chemistry.
- This compound 97. (n.d.). Sigma-Aldrich.
- Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. (2020, April 29). NIH.
- 3-Iodo-4-methoxy-benzaldehyde. (n.d.). Chem-Impex.
- Overtone spectroscopy of some benzaldehyde derivatives. (n.d.). Indian Academy of Sciences.
- This compound. (n.d.). Benchchem.
- Application Notes & Protocols: this compound Oxime in the Synthesis of Combretastatin Analogs. (n.d.). Benchchem.
- This compound One. (n.d.). Chongqing Chemdad Co..
- This compound - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- This compound. (n.d.). PubChem.
- C-13 nmr spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry.
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An In-depth Technical Guide to the Safe Handling of 3-Iodo-4,5-dimethoxybenzaldehyde
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling precautions for 3-Iodo-4,5-dimethoxybenzaldehyde, a key building block in organic synthesis. By understanding the inherent risks and adhering to the protocols outlined herein, you can confidently and safely incorporate this compound into your research endeavors.
Introduction to this compound
This compound is an aryl iodide and an aldehyde, making it a versatile reagent in medicinal chemistry and materials science. Its applications include the synthesis of complex molecules such as chloropeptin I and II. The presence of the iodo- group and the aldehyde functional group dictates its reactivity and also informs the necessary safety precautions.
Hazard Identification and Chemical Properties
A thorough understanding of the hazards associated with a chemical is the foundation of safe laboratory practice. This compound is classified as a hazardous substance, and it is crucial to be aware of its potential effects.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system : May cause respiratory irritation.[1]
The toxicological properties of this compound have not been fully investigated, which necessitates a cautious approach to its handling.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉IO₃ | [1] |
| Molecular Weight | 292.07 g/mol | [1] |
| Appearance | Off-white crystals or powder | [4] |
| Melting Point | 69-72 °C | [5] |
| Solubility | Information not readily available; likely soluble in organic solvents. | |
| Stability | Sensitive to air and light. | [5][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following PPE is mandatory to minimize the risk of exposure.
-
Eye and Face Protection : Chemical splash goggles are essential to protect against accidental splashes.[7] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]
-
Hand Protection : Nitrile gloves with a minimum thickness of 5 mil are recommended to prevent skin contact.[7] It is critical to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid contaminating your skin.
-
Body Protection : A flame-retardant lab coat should be worn to protect against splashes and spills.[7]
-
Respiratory Protection : All handling of solid this compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.[7] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.[7] This will ensure that any dust or vapors are effectively contained and removed from the breathing zone of the user. An eyewash station and safety shower must be readily accessible in the immediate work area.[6]
Handling Procedures
-
Work Area Preparation : Designate a specific and clearly labeled area for handling this compound.[7]
-
Minimizing Exposure : Keep the quantity of the compound in the immediate work area to a minimum.[7]
-
Weighing and Transfer : Conduct all weighing and transfer of the solid compound within a chemical fume hood to prevent the inhalation of dust.[7] Use appropriate tools such as spatulas and weighing paper to handle the solid material with care and avoid generating dust.[7]
-
Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly while stirring to prevent splashing.[7]
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[6][8] The compound is sensitive to air and light, so it should be protected from direct sunlight.[5][6] It is incompatible with strong oxidizing agents and strong bases.[6]
Experimental Protocol: Weighing and Dissolving this compound
This protocol outlines the steps for safely weighing and dissolving the solid compound.
Objective : To accurately weigh a specified amount of this compound and dissolve it in a suitable solvent.
Materials :
-
This compound
-
Appropriate solvent
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Glassware (e.g., beaker, flask)
-
Stir bar and stir plate
Procedure :
-
Preparation :
-
Ensure all required PPE is worn correctly.
-
Verify that the chemical fume hood is operational.
-
Set up all necessary equipment and materials within the fume hood.
-
-
Weighing :
-
Place a piece of weighing paper or a weighing boat on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula. Avoid generating dust.
-
Record the exact weight of the compound.
-
-
Dissolving :
-
Place the appropriate glassware containing the solvent and a stir bar on a stir plate within the fume hood.
-
Slowly add the weighed this compound to the solvent while stirring.
-
Continue stirring until the solid is completely dissolved.
-
-
Cleanup :
-
Properly dispose of the weighing paper and any other contaminated materials in the designated hazardous waste container.
-
Clean the spatula and any other reusable equipment.
-
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personal exposure, a swift and appropriate response is critical.
Spill Response
-
Small Spill : For a small spill, decontaminate the area using an appropriate spill kit.[7] Avoid generating dust during cleanup.
-
Large Spill : In the case of a large spill, evacuate the area immediately and contact your institution's safety officer.[7] Do not attempt to clean up a large spill without the proper training and equipment.[7]
Personal Exposure
The following diagram outlines the immediate first aid measures to be taken in case of personal exposure.
Caption: Workflow for responding to personal exposure to this compound.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.[7]
-
Skin Contact : Remove any contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.[7][8]
-
Inhalation : Move the individual to fresh air.[7][8] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[7] Seek immediate medical attention.[7]
-
Ingestion : Do not induce vomiting.[7] If the person is conscious, rinse their mouth with water.[7] Seek immediate medical attention.[7]
Disposal Considerations
All waste containing this compound should be treated as hazardous waste.[7] Do not pour any waste down the drain.[7] Dispose of contents and containers in accordance with local, regional, and national regulations.[9]
Conclusion
This compound is a valuable reagent in chemical synthesis, but it requires careful handling due to its hazardous properties. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize the risks associated with its use. A proactive approach to safety is essential for a productive and secure research environment.
References
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PubChem. This compound. [Link]
-
Chem-Impex. 3-Iodo-4-methoxy-benzaldehyde. [Link]
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U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
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Carl ROTH. Safety Data Sheet: 3,4,5-Trimethoxybenzaldehyde. [Link]
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Chemdad. This compound. [Link]
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Carl ROTH. Safety Data Sheet: 3,4,5-Trimethoxybenzaldehyde. [Link]
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literature review of 3-Iodo-4,5-dimethoxybenzaldehyde
An In-Depth Technical Guide to 3-Iodo-4,5-dimethoxybenzaldehyde
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a key aromatic intermediate. We will delve into its chemical identity, synthesis, reactivity, and critical applications, particularly its role as a versatile building block in the development of complex bioactive molecules. This document is intended for researchers, medicinal chemists, and drug development professionals who require a comprehensive understanding of this compound's utility and handling.
Core Compound Identity and Properties
This compound, also known as 5-Iodoveratraldehyde, is a polysubstituted aromatic aldehyde.[1][2] Its structure is characterized by a benzaldehyde core with two adjacent methoxy groups and an iodine atom, which imparts unique reactivity and makes it a valuable precursor in organic synthesis.[3][4]
dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
// Benzene ring nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];
// Substituent nodes CHO_C [pos="0,2.8!", label="C"]; CHO_H [pos="-0.6,3.5!", label="H"]; CHO_O [pos="0.6,3.5!", label="O"];
OCH3_4_O [pos="-2.6,1.25!", label="O"]; OCH3_4_C [pos="-3.5,0.5!", label="CH₃"];
OCH3_5_O [pos="-2.6,-1.25!", label="O"]; OCH3_5_C [pos="-3.5,-0.5!", label="CH₃"];
I [pos="2.6,-1.25!", label="I", fontcolor="#EA4335", fontsize=20];
// Benzene ring edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Double bonds in ring (approximate) C1 -- C2 [label=""]; C3 -- C4 [label=""]; C5 -- C6 [label=""];
// Substituent edges C1 -- CHO_C; CHO_C -- CHO_H; CHO_C -- CHO_O [style=filled, color="#202124", penwidth=2];
C2 -- OCH3_4_O; OCH3_4_O -- OCH3_4_C;
C3 -- OCH3_5_O; OCH3_5_O -- OCH3_5_C;
C5 -- I;
// Invisible nodes for labels label_node [label="this compound", pos="0,-3!", fontsize=14]; } Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data Summary
A summary of the key physical, chemical, and regulatory identifiers for this compound is provided below. This data is essential for experimental planning, safety assessment, and regulatory compliance.
| Property | Value | Source(s) |
| CAS Number | 32024-15-0 | [1][5][6][7] |
| Molecular Formula | C₉H₉IO₃ | [1][5][8] |
| Molecular Weight | 292.07 g/mol | [1][5][8] |
| Melting Point | 68-72 °C | [2][6] |
| Appearance | Powder / Crystals | [3][6] |
| Purity | Typically ≥97% | [3][9] |
| Solubility | Soluble in DMSO | [10] |
| SMILES | COC1=C(OC)C(I)=CC(C=O)=C1 | [1][8] |
| InChIKey | MVPNBXPAUYYZAF-UHFFFAOYSA-N | [1][8] |
Synthesis and Manufacturing Insights
The synthesis of this compound typically begins with more readily available precursors, such as vanillin or its derivatives. A common synthetic strategy involves the iodination of a veratraldehyde-like scaffold.[11] One documented starting material is 3,4-dihydroxy-5-iodobenzaldehyde, which requires subsequent methylation of the two hydroxyl groups.[2][4]
Conceptual Synthesis Workflow
The following diagram illustrates a logical pathway for the synthesis, highlighting the key chemical transformations required.
Expert Commentary on Synthesis: The choice of iodinating agent is critical. N-Iodosuccinimide (NIS) is often favored in laboratory settings for its mild reaction conditions and high regioselectivity. For the methylation step, a strong base like sodium hydride (NaH) is used to deprotonate the phenolic hydroxyl groups, forming highly nucleophilic alkoxides that readily react with a methylating agent such as dimethyl sulfate or methyl iodide. This two-step process (iodination followed by etherification) is a robust method for accessing the target molecule with high purity.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of its three functional groups:
-
Aryl Iodide: The carbon-iodine bond is the primary site for metal-catalyzed cross-coupling reactions. This functionality allows for the strategic introduction of new carbon-carbon or carbon-heteroatom bonds, which is fundamental to building molecular complexity. It is particularly amenable to Suzuki, Heck, and Sonogashira couplings.[12]
-
Aldehyde: The aldehyde group is a versatile handle for a wide range of chemical transformations. It readily undergoes nucleophilic addition, condensation reactions, and can be oxidized to a carboxylic acid or reduced to an alcohol.
-
Dimethoxy Groups: These electron-donating groups activate the aromatic ring, influencing its reactivity in electrophilic substitution reactions and modulating the electronic properties of the molecule and its derivatives.
Core Applications in Drug Discovery and Development
This compound is not merely a chemical curiosity; it is a pivotal intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and life sciences sectors.[3]
A. Synthesis of Combretastatin Analogs
A prominent application is in the synthesis of analogs of Combretastatin A-4, a potent natural product known for its tubulin polymerization inhibitory activity.[12] The aryl iodide moiety is leveraged in palladium-catalyzed cross-coupling reactions to construct the characteristic stilbene (or bi-aryl) core of these anticancer agents.[12]
B. Preparation of Stilbenes and Chloropeptins
Beyond combretastatins, it has been directly used in the preparation of various substituted stilbenes and is a key starting material for the total synthesis of complex natural products like chloropeptin I and chloropeptin II.[2]
Exemplary Experimental Protocol: Synthesis of Combretastatin Scaffolds
The following protocols, adapted from established methodologies, demonstrate the conversion of this compound into a bi-aryl scaffold, a key step in synthesizing Combretastatin analogs.[12]
Protocol 1: Synthesis of this compound Oxime
-
Rationale: Converting the aldehyde to an oxime protects the aldehyde functionality and provides an alternative chemical handle for further modifications. The oxime itself can be a key structural element in the final target molecule.[12]
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) to the solution.
-
Slowly add an aqueous solution of sodium hydroxide (1.2 eq) to the mixture.[12]
-
Heat the mixture to reflux and monitor the reaction's completion using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and reduce the solvent volume under reduced pressure.
-
Precipitate the product by adding water and collect the solid by filtration.
-
Wash the solid with cold water and dry under a vacuum to yield the pure oxime.[12]
-
Protocol 2: Suzuki Cross-Coupling of the Oxime Intermediate
-
Rationale: This step demonstrates the power of the aryl iodide group. A Suzuki reaction is used to form a new carbon-carbon bond with an arylboronic acid, creating the bi-aryl core structure common to many tubulin inhibitors.[12]
-
Procedure:
-
In a round-bottom flask, combine the this compound oxime (1.0 eq), a suitable arylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (3.0 eq).[12]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction to 80-100 °C and stir until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction, dilute it with ethyl acetate, and wash the organic layer with water and brine.[12]
-
Dry the organic layer, concentrate, and purify the residue via column chromatography to obtain the coupled product.
-
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. While specific toxicity data for the title compound may be limited, information from its precursors and related chemical classes provides a strong basis for safe handling protocols.[13]
Hazard Identification and Personal Protective Equipment (PPE)
The compound is known to cause skin, eye, and respiratory irritation.[1][14] Therefore, stringent safety measures are mandatory.
| Hazard Class | GHS Classification | Source(s) |
| Skin Irritation | Category 2 (H315: Causes skin irritation) | [8][14] |
| Eye Irritation | Category 2 (H319: Causes serious eye irritation) | [8][14] |
| Target Organ Toxicity | STOT SE 3 (H335: May cause respiratory irritation) | [8][14] |
Recommended PPE:
-
Eye Protection: Chemical splash goggles and a face shield.[13]
-
Hand Protection: Nitrile gloves (minimum 5 mil thickness), inspected before use.[13]
-
Body Protection: A flame-retardant lab coat.[13]
-
Respiratory Protection: All handling of solids must be conducted in a certified chemical fume hood to prevent dust inhalation.[13][14]
Handling and Storage:
-
Handling: Avoid generating dust. Use appropriate tools for transfers. When making solutions, add the solid to the solvent slowly.[13]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. The material is noted to be air and light-sensitive, so storage under an inert atmosphere (e.g., Argon) in a dark place is recommended.[1][2][6][14]
Conclusion
This compound is a high-utility intermediate whose value is defined by the strategic placement of its functional groups. The aryl iodide provides a reliable anchor for advanced cross-coupling reactions, while the aldehyde and methoxy groups offer further opportunities for synthetic elaboration. Its demonstrated role in the synthesis of potent bioactive molecules, such as combretastatin analogs, cements its importance for professionals in drug discovery and medicinal chemistry. Adherence to rigorous safety protocols is essential when handling this reactive and valuable compound.
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Methodological & Application
Application Notes & Protocols: The Synthetic Utility of 3-Iodo-4,5-dimethoxybenzaldehyde
Abstract
3-Iodo-4,5-dimethoxybenzaldehyde is a highly versatile and valuable building block in modern organic synthesis. Its strategic combination of a reactive aldehyde, electron-rich dimethoxy-substituted benzene ring, and a synthetically amenable iodo group makes it a powerful intermediate for constructing complex molecular architectures. This guide provides an in-depth exploration of its applications, focusing on its pivotal role in palladium-catalyzed cross-coupling reactions and as a precursor for bioactive molecules. Detailed, field-proven protocols are provided for key transformations, offering researchers, medicinal chemists, and drug development professionals a practical resource for leveraging this compound's synthetic potential.
Introduction: A Multifunctional Synthetic Intermediate
This compound, also known as 5-Iodoveratraldehyde, belongs to the important classes of aryl halides and substituted benzaldehydes.[1] The molecule's utility is derived from its distinct functional handles:
-
The Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides in common cross-coupling reactions, making it an excellent electrophilic partner.[1][2] This feature allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions.
-
The Aldehyde Group: This functional group is a gateway to a vast number of chemical transformations, including condensations, reductive aminations, Wittig reactions, and reductions, enabling the synthesis of diverse structures like stilbenes, heterocycles, and primary alcohols.[1][3]
-
The Dimethoxy Substituents: These electron-donating groups influence the reactivity of the aromatic ring and are a common structural motif in numerous natural products and pharmacologically active compounds.[3]
This unique combination of features has established this compound as a key starting material in the synthesis of pharmaceuticals, including anti-cancer agents like combretastatin analogs, and complex natural products such as chloropeptins.[4][5][6]
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 32024-15-0 | [6][7][8] |
| Molecular Formula | C₉H₉IO₃ | [7][8] |
| Molecular Weight | 292.07 g/mol | [7][8] |
| Melting Point | 69-72 °C | [6] |
| Appearance | Solid | [9] |
| IUPAC Name | This compound | [7] |
Core Applications in Synthetic Chemistry
The primary synthetic value of this compound lies in its capacity to undergo a variety of high-yield transformations, most notably palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the iodine atom makes this compound an ideal substrate for forming new carbon-carbon bonds, a cornerstone of complex molecule synthesis.[1]
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most robust methods for creating biaryl linkages.[10][11] this compound readily participates in this reaction, providing access to substituted biphenyl structures, which are key components of many biologically active molecules, including combretastatin analogs.[4]
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.
The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12][13] This reaction is indispensable for synthesizing aryl-alkynes, which are precursors to pharmaceuticals, natural products, and organic materials.[2][12][13] The high reactivity of the C-I bond in this compound allows this transformation to proceed with high efficiency, often under mild conditions.[2]
The reaction is co-catalyzed by palladium and copper complexes.
Transformations of the Aldehyde Moiety
The aldehyde group offers a second, orthogonal site for synthetic elaboration, enabling the construction of a wide variety of molecular scaffolds.
-
Condensation & Cyclization Reactions: The aldehyde readily undergoes condensation with active methylene compounds or amines. For instance, reaction with tryptamine derivatives can initiate a Pictet-Spengler reaction, a key step in the synthesis of many indole alkaloids.[14] It can also be used to form Schiff bases and chalcones, which are versatile intermediates for heterocyclic synthesis.[1][3][15]
-
Wittig Olefination: Reaction with phosphorus ylides (Wittig reagents) provides a reliable route to stilbene derivatives. This is particularly relevant in the synthesis of combretastatins, where a stilbene core is essential for biological activity.[3]
-
Reduction to an Alcohol: The aldehyde can be easily reduced to the corresponding primary alcohol, (3-Iodo-4,5-dimethoxyphenyl)methanol, using mild reducing agents like sodium borohydride (NaBH₄).[1] This product can serve as an intermediate for further functionalization.
-
Oxime Formation: Conversion to an oxime using hydroxylamine provides a stable intermediate that can be used in subsequent cross-coupling reactions or be further transformed into other functional groups like nitriles or amines.[4]
Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific substrates and reaction scales. Standard laboratory safety practices, including the use of personal protective equipment and working in a well-ventilated fume hood, are mandatory.
Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid, adapted from methods used for combretastatin analog synthesis.[4][16]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid) (1.2–1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02–0.05 eq) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq)
-
Triphenylphosphine (PPh₃) (0.04-0.1 eq, if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0–3.0 eq)
-
Degassed solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water (4:1:1 v/v)
-
Ethyl acetate, Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), ligand (if required, e.g., PPh₃, 0.1 eq), and the base (e.g., K₂CO₃, 3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe.
-
Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Sonogashira Coupling for Aryl-Alkyne Synthesis
This protocol provides a general method for the palladium and copper co-catalyzed coupling of this compound with a terminal alkyne.[2][12]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1–1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02-0.05 eq)
-
Copper(I) iodide (CuI) (0.01-0.05 eq)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA)) (2.0-7.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or reaction tube
-
Magnetic stirrer
-
Inert atmosphere setup
-
Syringes for liquid transfer
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add the anhydrous solvent (e.g., THF) via syringe, followed by the amine base (e.g., TEA, 3.0 eq) and the terminal alkyne (1.1 eq).
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) as needed. Monitor the reaction by TLC. Aryl iodides are highly reactive, so the reaction is often complete within a few hours at room temperature.[2]
-
Workup: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues and amine salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure aryl-alkyne product.
Synthetic Workflow Example
The versatility of this compound allows for its integration into multi-step synthetic pathways. A common workflow involves an initial cross-coupling reaction followed by modification of the aldehyde.
Conclusion
This compound is a cornerstone intermediate for synthetic chemists aiming to construct complex and biologically relevant molecules. Its predictable reactivity in high-yielding transformations like the Suzuki and Sonogashira couplings, combined with the versatility of its aldehyde functionality, provides a reliable and efficient platform for molecular assembly. The protocols and applications detailed in this guide underscore its importance and offer a solid foundation for its use in pharmaceutical research, natural product synthesis, and materials science.
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- Supporting Information For. (n.d.). The Royal Society of Chemistry.
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3-Iodo-4,5-dimethoxybenzaldehyde as a building block for isoquinolines
Application Notes & Protocols
Topic: 3-Iodo-4,5-dimethoxybenzaldehyde as a Versatile Synthon for the Construction of Medicinally Relevant Isoquinolines
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Strategic Advantage of this compound
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The synthesis of diversely substituted isoquinolines is therefore a topic of intense interest for drug discovery programs.[2][4]
This guide details the strategic application of This compound as a superior building block for isoquinoline synthesis. The utility of this precursor is twofold:
-
Inherent Bioactive Motif: The 4,5-dimethoxy substitution pattern is a common feature in many biologically active alkaloids, such as papaverine, providing a validated starting point for molecular design.[5][6]
-
A Handle for Diversification: The iodine atom at the 3-position is not merely a substituent; it is a versatile functional handle. It remains intact through classical cyclization methods and subsequently allows for a wide array of post-synthesis modifications via modern palladium-catalyzed cross-coupling reactions.[7] This enables the rapid generation of compound libraries essential for structure-activity relationship (SAR) studies.
This document provides experienced-based protocols for two primary synthetic routes—the Pomeranz-Fritsch and Bischler-Napieralski pathways—and illustrates the subsequent functionalization of the resulting iodinated isoquinoline core.
Synthetic Strategy I: The Modified Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a direct and efficient acid-catalyzed method for constructing the isoquinoline core from a benzaldehyde and an aminoacetaldehyde acetal.[5][8][9] The electron-donating nature of the two methoxy groups on our starting material facilitates the critical intramolecular electrophilic cyclization step, generally leading to good yields.[10]
Logical Workflow: Pomeranz-Fritsch Synthesis
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Application Note & Protocol: Synthesis of N-Substituted 3-Iodo-4,5-dimethoxybenzylamines via Reductive Amination
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Benzylamine Scaffold
The reaction between 3-iodo-4,5-dimethoxybenzaldehyde and primary amines is a cornerstone transformation in medicinal chemistry, primarily yielding N-substituted 3-iodo-4,5-dimethoxybenzylamines. This scaffold is of significant interest in drug discovery for several reasons. The dimethoxy-substituted phenyl ring is a common feature in numerous bioactive natural products and synthetic compounds. The ortho-iodo substituent serves as a versatile synthetic handle, enabling further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the systematic exploration of chemical space around the core structure.[1][2]
The most reliable and widely employed method for this transformation is reductive amination . This one-pot reaction combines the aldehyde and a primary amine to form a Schiff base (imine) intermediate, which is then immediately reduced in situ to the target secondary amine.[3][4] This approach offers high control, avoids the over-alkylation problems common with direct alkylation methods, and is amenable to a wide range of substrates, making it a powerful tool for building libraries of diverse amine derivatives.[3][4][5]
This document provides a comprehensive guide to the principles, execution, and optimization of the reductive amination of this compound with primary amines, tailored for professionals in drug development and organic synthesis.
Chemical Principles and Mechanism
Reductive amination is a two-stage process that occurs in a single pot: (1) formation of an imine (or its protonated form, the iminium ion), and (2) reduction of the C=N double bond.[6][7]
-
Imine/Iminium Ion Formation : The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized iminium ion.[6][7] This step is reversible and often rate-limiting.
-
Hydride Reduction : A selective reducing agent, present in the reaction mixture from the start, then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion.[8][9] The choice of reducing agent is critical; it must be mild enough to not reduce the starting aldehyde but reactive enough to reduce the iminium ion as it forms.[3][10]
The overall mechanism is depicted below:
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Application Note & Protocol: Suzuki-Miyaura Cross-Coupling of 3-Iodo-4,5-dimethoxybenzaldehyde
Introduction: The Strategic Importance of Biaryl Aldehydes
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, functional group tolerance, and the relative stability and low toxicity of its organoboron reagents.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction forges carbon-carbon bonds with high efficiency and has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry.[3][4]
This guide focuses on a specific, high-value substrate: 3-Iodo-4,5-dimethoxybenzaldehyde . This molecule is a versatile building block. The electron-donating methoxy groups and the electron-withdrawing aldehyde group create a unique electronic environment, while the reactive carbon-iodine bond serves as an excellent handle for C-C bond formation. The resulting biaryl aldehyde products are key intermediates in the synthesis of natural products, advanced materials, and pharmacologically active compounds.
While specific literature protocols for this compound are not abundant, its structural features—an electron-rich aromatic ring coupled with a reactive aryl iodide—allow for the confident application of well-established Suzuki-Miyaura conditions.[5][6] This document provides a foundational understanding of the reaction mechanism, a detailed experimental protocol adapted from analogous systems, and troubleshooting guidance to empower researchers to successfully employ this substrate in their synthetic campaigns.[7]
The Catalytic Heart: Unpacking the Suzuki-Miyaura Mechanism
The efficacy of the Suzuki-Miyaura reaction lies in a finely tuned palladium catalytic cycle that shuttles between Pd(0) and Pd(II) oxidation states.[8] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][9]
-
Oxidative Addition : The cycle begins with the active 14-electron Pd(0) complex. It inserts into the carbon-iodine bond of this compound, breaking the C-I bond and oxidizing palladium to a square planar Pd(II) species.[4][8] The high reactivity of aryl iodides compared to bromides or chlorides makes this step particularly facile.[4][6]
-
Transmetalation : This is the crucial step where the organic moiety from the boronic acid (or its ester) is transferred to the palladium center. This process is not spontaneous; it requires activation of the organoboron species by a base.[1][10] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), which then efficiently transfers its aryl group to the Pd(II) center, displacing the halide.[4][11]
-
Reductive Elimination : The two organic groups (the benzaldehyde derivative and the group from the boronic acid) on the Pd(II) complex rearrange to a cis orientation.[8] They then couple and are eliminated from the palladium center, forming the new C-C bond of the final biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[3][4]
Optimizing the Reaction: A Guide to Key Parameters
The success of a Suzuki coupling hinges on the interplay of several components. For a substrate like this compound, starting with established conditions for aryl iodides is a sound strategy.[5]
| Component | Examples | Function & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ + Ligand | The Engine: Initiates the catalytic cycle. Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(II) precatalysts like PdCl₂(dppf) are often more air-stable and are reduced in situ to the active Pd(0) species. Catalyst loading is typically 1-5 mol%.[7] |
| Ligand | PPh₃, XPhos, SPhos, dppf | The Steering Wheel: Stabilizes the palladium center, modulates its reactivity, and promotes key steps. For electron-rich aryl halides, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) can accelerate oxidative addition and improve yields.[12][13] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The Activator: Crucial for the transmetalation step by forming the reactive boronate species.[10][11] The choice of base can dramatically affect yield; K₂CO₃ and K₃PO₄ are common, effective choices. Cs₂CO₃ is more soluble and often enhances reaction rates.[14] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, DMF, Acetonitrile/H₂O | The Environment: Must solubilize reactants and facilitate interaction between organic and aqueous phases (if used). Biphasic systems like Toluene/Water or Dioxane/Water are very common and effective.[7][15] |
| Boron Reagent | Arylboronic Acids (Ar-B(OH)₂), Arylboronic Esters (e.g., pinacol esters) | The Coupling Partner: Transfers the desired aryl group. Boronic acids are common, but boronic esters can offer greater stability and may be used to mitigate side reactions like protodeboronation.[16] |
Experimental Protocol: A Starting Point for Success
This protocol provides a robust, generalized procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. It is essential to treat this as a starting point and perform small-scale optimizations for each new coupling partner.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0–3.0 equiv.)
-
Toluene (Anhydrous, degassed)
-
Deionized Water (Degassed)
-
Schlenk flask or oven-dried round-bottom flask with reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
Step-by-Step Procedure:
-
Reagent Preparation: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the chosen arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inerting the Atmosphere: Seal the flask, and carefully evacuate the atmosphere using a vacuum pump before backfilling with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[16]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv.).
-
Solvent Addition: Add degassed toluene and degassed water via syringe. A common solvent ratio is 4:1 or 5:1 (Toluene:Water) to create a total concentration of ~0.1 M with respect to the limiting aryl iodide.
-
Reaction Execution: Lower the flask into a pre-heated oil bath (typically 80–100 °C) and stir the biphasic mixture vigorously. Proper mixing is essential to maximize the interfacial area where the reaction occurs.[12]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere if possible) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4–24 hours).[14]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid or oil can be purified by flash column chromatography on silica gel to yield the pure biaryl product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: Oxygen exposure, degraded catalyst stock. | Ensure rigorous degassing of solvents and a properly inerted atmosphere.[16] Use a fresh bottle of catalyst or switch to a more air-stable precatalyst like PdCl₂(dppf). |
| Poor Solubility: Reagents not fully dissolved at reaction temperature. | Screen different solvents (e.g., Dioxane, DMF).[14] Ensure vigorous stirring. | |
| Insufficient Base Strength/Solubility: The base is not effectively activating the boronic acid. | Switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.[14] Ensure the base is finely powdered. | |
| Protodeboronation | Hydrolysis of Boronic Acid: The C-B bond is cleaved and replaced by C-H, especially under harsh conditions. | Use milder conditions (lower temperature, less aggressive base like KF).[17] Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[12] |
| Homocoupling | Glaser-type Coupling of Boronic Acid: Often promoted by residual oxygen. | Improve degassing procedures.[12][14] |
| Reductive Coupling of Aryl Halide: Can occur at high temperatures or with certain catalyst systems. | Lower the reaction temperature. Screen different ligands. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Wikipedia. Suzuki reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Tasker, S. Z., Staniland, E. A., & Jamison, T. F. (2018). The Suzuki–Miyaura Cross-Coupling Reaction. Organic Reactions. Available at: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Available at: [Link]
-
Hu, X., et al. (2019). Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and... ResearchGate. Available at: [Link]
-
Thomas, A. A., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
Lima, C., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available at: [Link]
-
ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... ResearchGate. Available at: [Link]
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available at: [Link]
-
ACS Publications. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. Available at: [Link]
-
ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available at: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available at: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]
-
YouTube. Suzuki Coupling Mechanism. YouTube. Available at: [Link]
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The Strategic Application of 3-Iodo-4,5-dimethoxybenzaldehyde in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Versatile Chemical Intermediate
In the landscape of medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the successful synthesis of novel therapeutic agents. 3-Iodo-4,5-dimethoxybenzaldehyde stands out as a highly valuable and versatile building block, offering a unique combination of reactive functional groups that enable the construction of complex molecular architectures.[1] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the multifaceted applications of this compound and providing robust protocols for its use in the synthesis of medicinally relevant scaffolds.
The core utility of this compound lies in its distinct structural features: an aldehyde group and an iodine atom attached to a dimethoxy-substituted benzene ring.[1] The aldehyde functionality is a gateway to a plethora of chemical transformations, including condensations, oxidations, and reductions, allowing for the introduction of diverse side chains and the formation of various heterocyclic systems.[2] Concurrently, the iodine substituent is an excellent leaving group, making the aromatic ring amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck couplings.[2] This dual reactivity profile makes this compound a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies.
This guide will delve into the specific applications of this compound in the synthesis of prominent classes of bioactive molecules, including combretastatin analogs, isoquinoline alkaloids, and stilbene derivatives. We will explore the mechanistic rationale behind key synthetic steps and provide detailed, field-proven protocols to empower researchers in their drug discovery endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a chemical is fundamental to its effective and safe handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₉H₉IO₃ | |
| Molecular Weight | 292.07 g/mol | |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | 69-72 °C | |
| CAS Number | 32024-15-0 |
Spectral Data:
-
¹H NMR (DMSO-d₆, 300 MHz): Spectral data is available and can be accessed for verification.[4]
-
IR (KBr): Characteristic peaks can be observed, confirming the presence of aldehyde and other functional groups.[1]
-
Mass Spectrometry: The molecular ion peak corresponding to the compound's mass can be detected.[2]
Safety Information:
This compound is classified as an irritant.[1] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[5][6][7][8]
Application in the Synthesis of Anticancer Agents: Combretastatin Analogs
Combretastatins, a class of natural products isolated from the African bush willow Combretum caffrum, are potent tubulin polymerization inhibitors that exhibit significant anticancer activity.[3] this compound serves as a key precursor in the synthesis of combretastatin analogs, allowing for the systematic modification of the stilbene scaffold to optimize biological activity.
The general synthetic strategy involves the utilization of the iodo-substituent for a cross-coupling reaction to introduce the second aromatic ring, a critical step in constructing the combretastatin backbone. The aldehyde group can be transformed into various functionalities to probe the SAR of the linker between the two aromatic rings.
Protocol 1: Synthesis of a Combretastatin Analog Precursor via Suzuki Coupling
This protocol outlines the synthesis of a combretastatin analog precursor from this compound, proceeding through an oxime intermediate followed by a Suzuki coupling reaction.[1]
Part A: Synthesis of this compound Oxime
This initial step converts the aldehyde into a more stable oxime, which can be carried through the subsequent cross-coupling reaction.
-
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) to the solution.
-
Slowly add an aqueous solution of sodium hydroxide (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Reduce the volume of ethanol under reduced pressure.
-
Add water to precipitate the oxime product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Part B: Suzuki Coupling for Combretastatin Analog Synthesis
The Suzuki coupling is a robust and widely used method for the formation of carbon-carbon bonds. In this step, the iodo-substituted oxime is coupled with an appropriate arylboronic acid to construct the stilbene-like core of the combretastatin analog.
-
Materials:
-
This compound oxime (from Part A)
-
Arylboronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (degassed)
-
-
Procedure:
-
In a Schlenk flask, combine this compound oxime (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (3.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir until TLC analysis indicates the complete consumption of the starting materials.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired combretastatin analog precursor.
-
Experimental Workflow: Synthesis of Combretastatin Analog Precursor
Caption: Synthetic route to a combretastatin analog precursor.
Application in the Synthesis of Natural Products: Chloropeptin II (Complestatin)
Chloropeptin II, also known as complestatin, is a complex cyclic peptide natural product that has garnered attention for its inhibitory activity against HIV-1 entry. The total synthesis of this intricate molecule is a significant challenge, and this compound has been employed as a crucial starting material in a successful synthetic campaign.
In the total synthesis of chloropeptin II, this compound serves as the precursor to a key subunit of the macrocyclic structure. The synthesis commences with a Wittig reaction on the aldehyde to form the corresponding styrene, which then undergoes an asymmetric aminohydroxylation to install the necessary stereochemistry. This functionalized fragment is then carried forward through multiple steps to be incorporated into the final complex natural product. While a detailed step-by-step protocol for the entire multi-step synthesis of Chloropeptin II is beyond the scope of this application note, the initial transformations of this compound are outlined below to illustrate its utility.
Illustrative Initial Steps in the Total Synthesis of Chloropeptin II
-
Styrene Formation: this compound is treated with a Wittig reagent, such as methyltriphenylphosphonium bromide, and a strong base to yield 1-iodo-2,3-dimethoxy-4-vinylbenzene.
-
Asymmetric Aminohydroxylation: The resulting styrene undergoes a Sharpless asymmetric aminohydroxylation to introduce an amino and a hydroxyl group across the double bond with high stereocontrol. This step is critical for establishing the correct stereochemistry of the subunit.
-
Further Functionalization: The newly installed functional groups are then protected and further elaborated to prepare the fragment for coupling with other amino acid residues in the growing peptide chain.
Synthetic Logic: From Benzaldehyde to a Key Chloropeptin II Fragment
Caption: Initial synthetic transformations of this compound.
Application in the Synthesis of Isoquinoline Alkaloids
Isoquinoline alkaloids are a large and diverse family of natural products that exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[9] The isoquinoline core is a privileged scaffold in medicinal chemistry, and its synthesis is a topic of ongoing research. While direct, detailed protocols for the synthesis of specific isoquinoline alkaloids starting from this compound are not extensively documented in readily available literature, its structural features make it a highly plausible precursor for such syntheses.
The general approach would likely involve the conversion of the aldehyde to an imine, followed by a cyclization reaction that utilizes the iodo-substituent. For instance, a Heck reaction or a Sonogashira coupling followed by cyclization could be employed to construct the isoquinoline ring system. The dimethoxy substitution pattern is also a common feature in many biologically active isoquinoline alkaloids.
Further Potential Applications in Medicinal Chemistry
The versatile reactivity of this compound opens up possibilities for its use in the synthesis of other classes of medicinally relevant compounds.
-
Stilbene Derivatives: As demonstrated in the synthesis of combretastatin analogs, this compound is an excellent starting point for the synthesis of a variety of stilbene derivatives.[3] Stilbenes are known to possess a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[4][10]
-
Antimicrobial Agents: The benzaldehyde moiety is a common feature in various antimicrobial compounds.[11][12][13][14] this compound can be used as a scaffold to synthesize novel antimicrobial agents by, for example, forming Schiff bases with various amines or undergoing condensation reactions to form chalcones.
-
Neuropharmacological Agents: Many compounds with activity in the central nervous system contain substituted aromatic rings. The ability to functionalize this compound at both the aldehyde and the iodo-position allows for the creation of diverse libraries of compounds that could be screened for neuropharmacological activity.
Conclusion
This compound is a powerful and versatile building block in the arsenal of the medicinal chemist. Its dual reactivity, stemming from the aldehyde and iodo functionalities, provides a flexible platform for the synthesis of a wide array of complex and biologically active molecules. From the development of potent anticancer agents like combretastatin analogs to its role in the total synthesis of intricate natural products such as chloropeptin II, this compound has demonstrated its significant value in drug discovery. The protocols and applications detailed in this guide are intended to serve as a practical resource for researchers, enabling them to leverage the full potential of this compound in their quest for novel therapeutics.
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SpectraBase. This compound - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]
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West Liberty University. Material Safety Data Sheet. West Liberty University. Available from: [Link]
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Yang, X., et al. Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. 2024. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information For. The Royal Society of Chemistry. Available from: [Link]
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Nengroo, Z. R., et al. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Bioorganic Chemistry. 2020. Available from: [Link]
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Oputu, O. U., et al. Synthesis, Characterization and Antimicrobial Assessment of 3, 4, 5-trimethoxy-3', 4'-dimethoxychalcone and 2, 4, 6-trimethoxy-3', 4'-dimethoxychalcone. Journal of Advances in Medicine and Medical Research. 2021. Available from: [Link]
-
Al-Ostath, A. I., et al. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Scientific Reports. 2022. Available from: [Link]
-
Saidugari, S., et al. Synthesis, Characterization and Antimicrobial Evaluation of Novel (E)-N'-(4-(1-((3,4-Dimethoxypyridin-2-Yl)Methyl)-1H-1,2,3-Triazol-4-Yl)Benzylidene)Benzohydrazide Derivatives. Oriental Journal of Chemistry. 2016. Available from: [Link]
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Synthesis of Combretastatin Analogs from 3-Iodo-4,5-dimethoxybenzaldehyde: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Combretastatin and the Role of Synthetic Analogs
Combretastatins, a class of natural stilbenes isolated from the African willow tree Combretum caffrum, have garnered significant attention in medicinal chemistry due to their potent antitumor properties.[1][2] The most prominent member, Combretastatin A-4 (CA-4), exerts its powerful antimitotic effects by binding to the colchicine site on β-tubulin, thereby inhibiting microtubule polymerization.[1][2][3] This disruption of the cellular cytoskeleton leads to mitotic arrest and subsequent apoptosis, particularly in rapidly dividing cancer cells.[1][4] Furthermore, CA-4 acts as a vascular-disrupting agent, selectively targeting and collapsing the tumor vasculature.[2]
Despite its promise, the clinical development of CA-4 has been hampered by its poor aqueous solubility and the facile isomerization of the biologically active cis-stilbene to the less active trans-isomer. This has spurred extensive research into the synthesis of combretastatin analogs with improved pharmacokinetic profiles and enhanced biological activity. The strategic modification of the combretastatin scaffold allows for a detailed exploration of structure-activity relationships (SAR), aiming to develop novel anticancer agents with superior therapeutic potential.[5]
This guide provides a comprehensive overview and detailed protocols for the synthesis of combretastatin analogs, utilizing 3-iodo-4,5-dimethoxybenzaldehyde as a key starting material. The presence of the iodo group offers a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aromatic and heteroaromatic moieties to construct the characteristic stilbene core of combretastatin.[6]
Synthetic Strategies: Building the Stilbene Core
The construction of the stilbene backbone is the cornerstone of combretastatin analog synthesis. Several powerful synthetic methodologies can be employed, with the choice often depending on the desired stereochemistry (cis or trans) and the functional group tolerance of the substrates.
The Wittig Reaction: A Classic Approach to Olefination
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides.[7] In the context of combretastatin synthesis, this reaction can be employed to couple this compound with an appropriate benzylphosphonium salt. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of the thermodynamically more stable E-alkene (trans), while non-stabilized ylides tend to yield the Z-alkene (cis). Recent advancements have explored aqueous Wittig conditions, offering a greener and more environmentally friendly approach to stilbene synthesis.[3] An improved protocol for the synthesis of CA-4 has been developed using a modified Wittig reaction with potassium carbonate as a base and PEG 400 as a phase transfer catalyst, highlighting the ongoing efforts to optimize this classic transformation.[8]
The Horner-Wadsworth-Emmons (HWE) Reaction: Enhanced Reactivity and Selectivity
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides.[9][10] This increased reactivity allows for the olefination of less reactive aldehydes and even ketones.[10][11] A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, facilitating its removal during workup.[9][12] The HWE reaction typically favors the formation of the (E)-alkene.[9][13] However, modifications such as the Still-Gennari and Ando conditions allow for the selective synthesis of (Z)-alkenes.[12][13]
Palladium-Catalyzed Cross-Coupling Reactions: Versatility and Control
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering a powerful toolkit for the formation of carbon-carbon bonds. The presence of the iodine atom in this compound makes it an ideal substrate for these transformations.[6][14][15]
-
Suzuki Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. The Suzuki coupling is known for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[16] It has been successfully employed in the synthesis of combretastatin analogs.[3][17][18]
-
Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[19][20][21] This methodology provides a direct route to stilbenes and can be optimized for high yields and stereoselectivity.[22][23] One-pot Wittig-Heck and dehydrohalogenation-Heck reactions have been developed to streamline the synthesis of stilbenes.[19][20]
Experimental Protocols
Protocol 1: Synthesis of a Combretastatin Analog via Suzuki Coupling
This protocol outlines the synthesis of a combretastatin analog by coupling this compound with a suitable arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (3.0 eq).[6]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).[6]
-
Heat the reaction mixture to 80-100 °C and stir until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.[6]
-
Cool the reaction to room temperature and dilute with ethyl acetate.[6]
-
Wash the organic layer with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired combretastatin analog.
Quantitative Data Summary:
| Reagent | Molar Ratio |
| This compound | 1.0 |
| Arylboronic acid | 1.5 |
| Palladium(II) acetate | 0.05 |
| Triphenylphosphine | 0.1 |
| Potassium carbonate | 3.0 |
Protocol 2: Synthesis via Wittig Reaction
This protocol describes the synthesis of a combretastatin analog using the Wittig reaction.
Materials:
-
This compound
-
Benzyltriphenylphosphonium bromide (or a suitable substituted derivative)
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium carbonate)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Quenching agent (e.g., saturated ammonium chloride solution)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a suspension of the benzyltriphenylphosphonium salt in an anhydrous solvent under an inert atmosphere, add a strong base at the appropriate temperature (e.g., n-BuLi at -78 °C to 0 °C, NaH at room temperature, or K₂CO₃ at reflux).
-
Stir the mixture until the characteristic color of the ylide appears.
-
Add a solution of this compound in the same anhydrous solvent to the ylide solution.
-
Allow the reaction to proceed at the appropriate temperature until TLC analysis indicates the consumption of the aldehyde.
-
Quench the reaction by the addition of a suitable quenching agent.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the cis and trans isomers of the combretastatin analog.
Synthetic Pathway Visualization:
Caption: Key synthetic routes to combretastatin analogs from this compound.
Biological Evaluation of Synthesized Analogs
Once synthesized, the novel combretastatin analogs must be evaluated for their biological activity. This typically involves a series of in vitro assays to determine their cytotoxicity against cancer cell lines and their ability to inhibit tubulin polymerization.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[24] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[24] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
Synthesized combretastatin analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the synthesized combretastatin analogs for a specified period (e.g., 48 or 72 hours).[25]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[25]
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.[25]
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[26]
Protocol 4: In Vitro Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of the synthesized compounds on the polymerization of tubulin into microtubules.[27][28] The polymerization process can be monitored by measuring the increase in turbidity (light scattering) at 340 nm.[4][25]
Materials:
-
Purified tubulin
-
General tubulin buffer (e.g., PIPES buffer)
-
GTP (Guanosine triphosphate)
-
Synthesized combretastatin analogs (dissolved in DMSO)
-
Positive control (e.g., colchicine, nocodazole)
-
Negative control (vehicle, e.g., DMSO)
-
96-well plate
-
Temperature-controlled spectrophotometer (plate reader)
Procedure:
-
Prepare a reaction mixture containing purified tubulin in general tubulin buffer supplemented with GTP.
-
Add the synthesized combretastatin analogs at various concentrations to the wells of a 96-well plate.
-
Initiate tubulin polymerization by raising the temperature to 37°C.
-
Monitor the change in absorbance at 340 nm over time in a temperature-controlled plate reader.[25][29]
-
Plot the absorbance versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.[4]
Workflow for Biological Evaluation:
Caption: A streamlined workflow for the biological evaluation of newly synthesized combretastatin analogs.
Conclusion and Future Directions
The synthesis of combretastatin analogs from this compound offers a fertile ground for the discovery of novel anticancer agents. The versatility of palladium-catalyzed cross-coupling reactions, in conjunction with classic olefination methods, provides a robust platform for generating a diverse library of stilbene derivatives. The subsequent biological evaluation of these compounds is crucial for identifying lead candidates with improved potency, solubility, and metabolic stability. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel heterocyclic analogs, and the use of computational modeling to guide the design of next-generation tubulin inhibitors.
References
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Skehan P, Storeng R, Scudiero D, Monks A, McMahon J, Vistica D, Warren JT, Bokesch H, Kenney S, Boyd MR. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. 1990. Available from: [Link].
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Al-Qaisi JA, Abudayeh MH, Al-Hiari YM, et al. New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Dockin. 2023. Available from: [Link].
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Magedov IV, Karki M, Arnold LA, et al. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors. PubMed. 2020. Available from: [Link].
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Wang Y, Xia Y, Wang L, et al. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. NIH. 2019. Available from: [Link].
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Tron GC, Pagliai F, Del Grosso E, et al. Regioselective Suzuki Coupling of Dihaloheteroaromatic Compounds as a Rapid Strategy To Synthesize Potent Rigid Combretastatin Analogues. ResearchGate. 2009. Available from: [Link].
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Shuan L, Ju-Hyeon L, Jung-Chen C, et al. Conformationally restricted analogs of Combretastatin A-4 derived from SU5416. PubMed. 2005. Available from: [Link].
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Álvarez R, Alvarez S, Nieto L, et al. Scheme 1: Synthesis of 3-indolecarbaldehyde combretastatin derivatives... ResearchGate. 2016. Available from: [Link].
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Ali MA, Nayem S, Saha A, et al. Negishi or Suzuki–Miyaura Pd-Catalyzed Cross-Coupling Reaction: Which Reaction Mechanism is Ahead for the Formation of Well-Known Anticancer Drug Combretastatin A-4 Analogue?. ResearchGate. 2023. Available from: [Link].
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Reddit. I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work? : r/chemistry. 2017. Available from: [Link].
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Al-Ostath A, Al-Qaisi J, Al-Hiari Y, et al. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. NIH. 2023. Available from: [Link].
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Arthuis M, Pinaud N, Guillaumet G, et al. Tandem Heck–Suzuki–Miyaura reaction: Application to the synthesis of constrained analogues of combretastatin A-4. ElectronicsAndBooks. 2007. Available from: [Link].
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Shetgaonkar SE, Mamgain R, Kikushima K, Dohi T, Singh FV. Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. PubMed. 2022. Available from: [Link].
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Versatile Synthetic Pathways for Novel Derivatives from 3-Iodo-4,5-dimethoxybenzaldehyde: An Application Note
Introduction: The Strategic Importance of 3-Iodo-4,5-dimethoxybenzaldehyde
This compound is a highly valuable and versatile aromatic building block in modern organic and medicinal chemistry. Its structure, featuring an electron-rich dimethoxy-substituted phenyl ring, a reactive aldehyde group, and a strategically positioned iodine atom, offers a trifecta of chemical handles for diverse molecular elaboration. The aryl iodide functionality is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The aldehyde group serves as a gateway for transformations such as condensations, reductive aminations, and olefinations. This unique combination of reactive sites makes this compound a key precursor for the synthesis of complex molecules, including biologically active compounds like combretastatin analogs, which are known for their potent tubulin polymerization inhibition and antitumor properties.[1][3]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the experimental protocols for synthesizing a variety of derivatives from this compound. The protocols detailed herein are grounded in established synthetic methodologies and are designed to serve as a robust starting point for laboratory execution and further optimization.
Core Synthetic Transformations & Protocols
This guide will focus on several key classes of reactions that leverage the unique functionalities of this compound. These include palladium-catalyzed cross-coupling reactions to modify the aryl iodide position and classical aldehyde-focused reactions to build molecular complexity.
Palladium-Catalyzed Cross-Coupling Reactions: Building the Core Scaffold
The carbon-iodine bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions due to its relatively low bond dissociation energy, which facilitates the initial oxidative addition step in the catalytic cycle.[2] This section details protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl compounds from this compound.[4][5] This reaction is fundamental in the synthesis of combretastatin analogs, where a second aryl ring is introduced at the 3-position.[1]
Reaction Principle: The reaction involves a palladium(0) catalyst that undergoes oxidative addition with the aryl iodide. Subsequent transmetalation with a boronic acid (or its ester) in the presence of a base, followed by reductive elimination, yields the biaryl product and regenerates the active catalyst.[5]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Arylboronic acid (1.2–1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%)[4]
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0–3.0 equivalents)[4]
-
Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)[1][4]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).
-
Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 1-5 mol%).[4]
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen); repeat this cycle three times.
-
Add a degassed solvent mixture (e.g., 4:1 v/v 1,4-dioxane and water).[1]
-
Heat the reaction mixture to 80–100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl derivative.
-
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ |
| Solvent | Toluene/Ethanol/Water, Dioxane/Water, DMF |
| Temperature | 80–120 °C |
| Reaction Time | 2–24 hours |
A summary of typical Suzuki-Miyaura reaction conditions.
The Heck reaction provides a reliable method for the synthesis of substituted alkenes by coupling this compound with an alkene.[6][7] This reaction is instrumental in creating stilbene and cinnamate derivatives, which are prevalent in various biologically active molecules.[6]
Reaction Principle: The Heck reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by coordination and insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step forms the new C=C bond of the product, and the active Pd(0) catalyst is regenerated by reaction with a base.[6][7]
Experimental Protocol: General Procedure for Heck Reaction
-
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate, 1.2–1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 1–2 mol%)
-
Phosphine ligand (e.g., triphenylphosphine, 2–4 mol%)
-
Base (e.g., triethylamine or K₂CO₃, 1.5 equivalents)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL).
-
Stir the mixture at room temperature for 10 minutes to facilitate the in-situ formation of the active Pd(0) catalyst.
-
Add the alkene (1.2 mmol) and triethylamine (1.5 mmol).
-
Heat the reaction mixture to 80–100 °C and stir for 4–24 hours.[6]
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂ |
| Ligand | PPh₃, P(o-tol)₃ |
| Base | Et₃N, K₂CO₃, NaOAc |
| Solvent | DMF, Acetonitrile, Toluene |
| Temperature | 80–120 °C |
| Reaction Time | 4–24 hours |
A summary of typical Heck reaction conditions.
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[8][9] This reaction is invaluable for synthesizing aryl-alkyne structures, which are important intermediates and final products in pharmaceuticals and materials science.
Reaction Principle: The reaction is co-catalyzed by palladium and copper. The palladium cycle involves oxidative addition of the aryl iodide, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate. Transmetalation of the alkynyl group to the palladium complex, followed by reductive elimination, yields the coupled product.[9]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Materials:
-
This compound
-
Terminal alkyne (1.1–1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1–2 mol%)
-
Copper(I) iodide (CuI, 1–5 mol%)
-
Base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Add this compound (1.0 equiv.), the palladium catalyst, and CuI to a dry flask under an inert atmosphere.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture, and then add the terminal alkyne (1.1 equiv.) dropwise.
-
Stir the reaction at room temperature until TLC analysis indicates completion (heating may be required for less reactive substrates).
-
Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of Celite to remove solids.
-
Wash the organic phase with aqueous ammonium chloride (NH₄Cl) solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Copper Co-catalyst | CuI |
| Base | Et₃N, i-Pr₂NH |
| Solvent | THF, DMF, Toluene |
| Temperature | Room Temperature to 100 °C |
| Reaction Time | 1–12 hours |
A summary of typical Sonogashira coupling conditions.
The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, allowing for the synthesis of aryl amines from this compound.[10][11] This reaction has broad applications in pharmaceutical synthesis where the arylamine moiety is a common feature.[12]
Reaction Principle: This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a strong base. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and finally, reductive elimination to form the C-N bond.[11][13]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to a dry Schlenk tube.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 80–110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
| Parameter | Typical Conditions |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, BINAP) |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80–110 °C |
| Reaction Time | 4–24 hours |
A summary of typical Buchwald-Hartwig amination conditions.
Aldehyde-Centric Transformations
The aldehyde functionality provides a rich platform for C-C and C=C bond formation through condensation and olefination reactions.
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde group, followed by dehydration, to yield an α,β-unsaturated product.[14][15] This reaction is highly effective for synthesizing derivatives with electron-withdrawing groups conjugated to a newly formed double bond.
Reaction Principle: A weak base deprotonates the active methylene compound to form a nucleophilic enolate, which attacks the aldehyde carbonyl. The resulting aldol adduct readily undergoes dehydration to form the final condensed product.[15]
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.0–1.2 equivalents)
-
Catalyst (e.g., piperidine, ammonium acetate)[14]
-
Solvent (e.g., Ethanol, Toluene, or solvent-free)
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), the active methylene compound (1 mmol), and the catalyst (e.g., a few drops of piperidine or ammonium acetate 0.2 mmol).
-
Add a solvent like ethanol (10 mL) or proceed under solvent-free conditions.
-
Heat the mixture to reflux (if using a solvent) or to 80 °C (if solvent-free) for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography.
-
The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes into alkenes with high reliability.[16][17] It involves the reaction of this compound with a phosphonium ylide (Wittig reagent).
Reaction Principle: The nucleophilic ylide attacks the aldehyde carbonyl to form a zwitterionic intermediate called a betaine, which then closes to a four-membered oxaphosphetane ring. This intermediate collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[17][18]
Experimental Protocol: General Procedure for Wittig Reaction
-
Part A: Preparation of the Wittig Reagent (Ylide)
-
To a stirred suspension of a triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide) in anhydrous THF under an inert atmosphere, add a strong base (e.g., n-butyllithium or NaH) at 0 °C or room temperature.
-
Stir the mixture for 1-2 hours until the characteristic color of the ylide appears (often orange or deep red).
-
-
Part B: The Wittig Reaction
-
Cool the ylide solution to 0 °C or below.
-
Add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by adding water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to isolate the alkene derivative. The major byproduct, triphenylphosphine oxide, can often be removed by this method.
-
Conclusion
This compound is a powerful and adaptable starting material for the synthesis of a diverse range of chemical entities. The protocols outlined in this application note for palladium-catalyzed cross-coupling, condensation, and olefination reactions provide a solid foundation for chemists to explore the synthesis of novel derivatives. By leveraging these methodologies, researchers can efficiently construct complex molecular architectures with potential applications in drug discovery, materials science, and beyond. Careful optimization of the provided general conditions for specific substrates is encouraged to achieve maximal yields and purity.
References
- BenchChem. (2025). Application Notes & Protocols: this compound Oxime in the Synthesis of Combretastatin Analogs.
- BenchChem. (2025). Application Notes and Protocols for the Heck Coupling Reaction of 3,5-Dimethoxy-4'-iodobenzophenone.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3,5-Dimethoxy-4'-iodobenzophenone.
- BenchChem. (2025). Kinetic studies of coupling reactions involving 3,5-Dimethoxy-4'-iodobenzophenone.
-
Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]
- Al-Tel, T. H., et al. (2023). New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Dockin. Chemistry & Biodiversity.
-
Siebert, A., et al. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anticancer Agents Med Chem. Retrieved from [Link]
-
Wikipedia. Heck reaction. Retrieved from [Link]
-
ResearchGate. Scheme 1: Synthesis of 3-indolecarbaldehyde combretastatin derivatives.... Retrieved from [Link]
- Davydova, M., et al. (2015). Synthesis of new combretastatin A-4 analogues and study of their anti-inflammatory activity. Russian Journal of Bioorganic Chemistry.
- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation with 3,5-Dimethoxybenzaldehyde.
-
Organic Chemistry Portal. Wittig Reaction. Retrieved from [Link]
-
Wikipedia. Knoevenagel condensation. Retrieved from [Link]
-
Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. Retrieved from [Link]
-
Wikipedia. Sonogashira coupling. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
- Taylor & Francis. Heck reaction – Knowledge and References.
-
Organic Chemistry Portal. Heck Reaction. Retrieved from [Link]
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Wikipedia. Wittig reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Pure. (2017).
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
YouTube. (2015). Wittig Reaction. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
- University of Groningen Research Portal.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides.
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Application Notes & Protocols: 3-Iodo-4,5-dimethoxybenzaldehyde in the Synthesis of Bioactive Molecules
An In-Depth Guide for Medicinal Chemists and Synthetic Professionals
Introduction: A Versatile Building Block for Complex Synthesis
In the intricate field of drug discovery and medicinal chemistry, the strategic selection of starting materials is paramount. 3-Iodo-4,5-dimethoxybenzaldehyde is a trifunctional aromatic compound that has emerged as a highly valuable and versatile building block.[1] Its structure, featuring an aldehyde, an aryl iodide, and a dimethoxy-substituted phenyl ring, offers a unique combination of reactive sites. This allows for sequential and regioselective modifications, making it an ideal precursor for constructing complex molecular architectures found in numerous pharmacologically active agents.[2]
The presence of the iodo-substituent is particularly significant. The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, facilitating efficient carbon-carbon bond formation under mild conditions.[3] This reactivity, combined with the aldehyde handle for further derivatization (e.g., via condensation, reduction, or oxidation), positions this compound as a cornerstone reagent for generating libraries of compounds for structure-activity relationship (SAR) studies.[1] This guide provides an in-depth exploration of its synthetic utility, focusing on field-proven protocols for the synthesis of potent bioactive molecules like combretastatin analogs.
| Property | Value | Source |
| Molecular Formula | C₉H₉IO₃ | [4][5] |
| Molecular Weight | 292.07 g/mol | [4][5] |
| CAS Number | 32024-15-0 | [4][6] |
| Melting Point | 69-72 °C | [6] |
| Appearance | Crystalline solid | |
| Key Functional Groups | Aldehyde, Aryl Iodide, Methoxy | [1] |
Section 1: The Chemistry of a Privileged Scaffold - Reactivity Profile
The synthetic power of this compound stems from the orthogonal reactivity of its functional groups. The aldehyde can participate in classical carbonyl chemistry, while the aryl iodide is primed for transition-metal-catalyzed transformations.
The Carbon-Iodine Bond: The Gateway to Cross-Coupling
The C-I bond's relatively low dissociation energy makes it an excellent substrate for the oxidative addition step in palladium(0) catalytic cycles, which is often the rate-determining step in cross-coupling reactions.[3] This inherent reactivity allows for Suzuki-Miyaura, Heck, and Sonogashira couplings to proceed with high efficiency, often under milder conditions than those required for the corresponding aryl bromides or chlorides.[3][7] This enables the introduction of a wide array of substituents, including aryl, vinyl, and alkynyl groups, at the 3-position of the benzaldehyde ring.
Caption: Key synthetic transformations of this compound.
Section 2: Synthesis of Combretastatin Analogs via Suzuki-Miyaura Coupling
Combretastatin A-4 (CA-4) is a natural product isolated from the African bush willow Combretum caffrum that exhibits potent anticancer activity by inhibiting tubulin polymerization.[8][9] Many synthetic analogs of CA-4 maintain the 3,4,5-trimethoxyphenyl 'A' ring, a key structural feature for binding to the colchicine site on β-tubulin.[10][11] this compound is an invaluable starting material for creating novel 'A' ring analogs, allowing researchers to probe the SAR of this critical pharmacophore.[12]
The following protocols detail a two-step sequence to generate a CA-4 analog precursor, starting with the protection of the aldehyde as an oxime, followed by a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of this compound Oxime
Rationale: The conversion of the aldehyde to an oxime serves two purposes. First, it protects the aldehyde from undesired side reactions during the subsequent palladium-catalyzed coupling. Second, the oxime functionality itself can be a site for further chemical modification, expanding the diversity of the resulting analogs.[12]
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Sodium hydroxide (NaOH) (1.2 eq)
-
Ethanol & Deionized Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approx. 5 mL per mmol of aldehyde).[12]
-
To this solution, add hydroxylamine hydrochloride (1.2 eq).
-
Slowly add an aqueous solution of sodium hydroxide (1.2 eq) to the mixture while stirring.
-
Heat the reaction mixture to reflux. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aldehyde is fully consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the oxime product.
-
Collect the solid product by vacuum filtration using a Buchner funnel, wash with cold water, and air dry. The product can be further purified by recrystallization if necessary.
Protocol 2: Suzuki-Miyaura Coupling for CA-4 Analog Synthesis
Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds.[13][14] This protocol couples the synthesized iodo-oxime with a generic arylboronic acid. The choice of catalyst (Pd(OAc)₂), ligand (PPh₃), and base (K₂CO₃) represents a common and effective system for this type of transformation. The phosphine ligand stabilizes the Pd(0) active species, while the base is crucial for the transmetalation step of the catalytic cycle.[15]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound oxime (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Degassed 1,4-dioxane and water (4:1 v/v)
Procedure:
-
To a dry Schlenk flask, add the iodo-oxime (1.0 eq), the desired arylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (3.0 eq).[12]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired combretastatin analog precursor.[12]
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃ | Forms the active Pd(0) species in situ; a common and robust system. |
| Base | K₂CO₃ | Activates the boronic acid for the transmetalation step. |
| Solvent | Dioxane/Water (4:1) | Biphasic system that dissolves both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle. |
| Atmosphere | Inert (Ar or N₂) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Section 3: Expanding the Synthetic Toolbox - Heck and Sonogashira Couplings
Beyond the Suzuki reaction, this compound is an excellent substrate for other palladium-catalyzed couplings, further broadening its synthetic utility.
Protocol 3: Generalized Heck Reaction Protocol
The Heck reaction forms a C-C bond between an aryl halide and an alkene, producing a substituted alkene.[16][17] This is an effective method for synthesizing stilbene derivatives, which are themselves a class of bioactive compounds. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, alkene insertion, and β-hydride elimination.[18][19]
Caption: General experimental workflow for cross-coupling reactions.
Procedure Outline:
-
Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., PPh₃, 4 mol%).[18]
-
Solvent & Reagents: Add an anhydrous solvent (e.g., DMF or acetonitrile). Add the alkene (1.2 eq) and a base (e.g., triethylamine, Et₃N, 1.5 eq).[18]
-
Reaction: Heat the mixture (typically 80-120 °C) and monitor by TLC.
-
Work-up & Purification: After completion, cool the mixture, perform an extractive work-up, and purify the product by column chromatography.
Protocol 4: Generalized Sonogashira Reaction Protocol
The Sonogashira reaction couples an aryl halide with a terminal alkyne, yielding a disubstituted alkyne.[20][21] This reaction is exceptionally useful for creating rigid scaffolds in drug molecules. It uniquely employs a dual catalytic system of palladium and a copper(I) co-catalyst.[7] The palladium complex undergoes oxidative addition with the aryl iodide, while the copper salt forms a copper acetylide intermediate, which then participates in the transmetalation step.[7]
Procedure Outline:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 1-5 mol%).[7]
-
Solvent & Reagents: Add an anhydrous amine base/solvent (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (1.1 eq).
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C. The high reactivity of the aryl iodide often allows for mild conditions.[7] Monitor by TLC.
-
Work-up & Purification: Upon completion, filter the mixture through celite to remove catalyst residues, concentrate the filtrate, and purify the product by column chromatography.
Conclusion
This compound is a powerful and enabling reagent for the synthesis of complex bioactive molecules. Its trifunctional nature, particularly the highly reactive C-I bond, provides a reliable entry point for sophisticated palladium-catalyzed cross-coupling reactions. The protocols and principles outlined in this guide demonstrate its direct application in creating analogs of the potent anticancer agent combretastatin A-4 and highlight its broader potential in Heck and Sonogashira couplings. For researchers and drug development professionals, mastering the chemistry of this building block opens the door to a vast chemical space of novel therapeutic candidates.
References
- BenchChem. Application Notes & Protocols: this compound Oxime in the Synthesis of Combretastatin Analogs.
- Sigma-Aldrich. This compound 97.
- BenchChem. Application Notes and Protocols for the Heck Coupling Reaction of 3,5-Dimethoxy-4'-iodobenzophenone.
- BenchChem. kinetic studies of coupling reactions involving 3,5-Dimethoxy-4'-iodobenzophenone.
- PubChem. This compound.
- Chem-Impex. 3-Iodo-4-methoxy-benzaldehyde.
- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3,5-Dimethoxy-4'-iodobenzophenone.
- Al-Hadedi, A. A. M., et al. New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking. Molecules.
- BenchChem. This compound.
- National Center for Biotechnology Information. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. PMC.
- Chongqing Chemdad Co., Ltd. This compound.
- Davydova, M., et al. Synthesis of new combretastatin A-4 analogues and study of their anti-inflammatory activity. Russian Journal of Bioorganic Chemistry.
- Wikipedia. Sonogashira coupling.
- Wikipedia. Heck reaction.
- National Center for Biotechnology Information. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression. PMC.
- Organic Chemistry Portal. Heck Reaction.
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
- ACS Publications. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews.
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- YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- BenchChem. Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides.
- Santa Cruz Biotechnology. This compound.
- National Center for Biotechnology Information. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. PMC.
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The Versatile Role of 3-Iodo-4,5-dimethoxybenzaldehyde in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
Introduction: A Key Building Block for Complex Molecules
In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct intricate molecular architectures is paramount, particularly in the realm of drug discovery and development. Among the vast arsenal of synthetic tools, palladium-catalyzed cross-coupling reactions have emerged as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds. This guide focuses on a particularly valuable building block, 3-iodo-4,5-dimethoxybenzaldehyde, and its application in these transformative reactions. The strategic placement of the iodo group, ortho to an aldehyde and flanked by two methoxy groups, makes this compound a versatile substrate for a variety of palladium-catalyzed transformations, enabling the synthesis of a diverse array of complex molecules with significant biological activity.[1]
This document provides detailed application notes and protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions of this compound. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge and theoretical understanding necessary to effectively utilize this key intermediate in their synthetic endeavors.
Physicochemical Properties of this compound
A thorough understanding of the substrate's properties is crucial for successful reaction design and execution.
| Property | Value | Source |
| Molecular Formula | C₉H₉IO₃ | [2] |
| Molecular Weight | 292.07 g/mol | [2] |
| Appearance | Off-white to pale yellow crystalline solid | |
| Melting Point | 69-72 °C | [3] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. | |
| CAS Number | 32024-15-0 | [2][3] |
Safety Information: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
The Engine of Modern Synthesis: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[4] These reactions share a common mechanistic framework, typically involving a catalytic cycle of oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck reactions), and reductive elimination. The versatility of these reactions stems from the ability to tune the reactivity and selectivity by judicious choice of the palladium catalyst, ligands, and reaction conditions.
Application Notes and Protocols
The following sections provide detailed protocols for the most common palladium-catalyzed cross-coupling reactions utilizing this compound. The provided conditions are a starting point and may require optimization for specific coupling partners.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, widely employed in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals.[5][6] The reaction couples an organoboron reagent (typically a boronic acid or its ester) with an organic halide.
Causality Behind Experimental Choices: The choice of a palladium(0) precatalyst, such as Pd(PPh₃)₄, is common as it readily enters the catalytic cycle. A phosphine ligand like triphenylphosphine (PPh₃) stabilizes the palladium center. A base, typically a carbonate, is essential to activate the boronic acid for transmetalation. A mixed solvent system, often containing water, can enhance the solubility of the base and facilitate the reaction.
Detailed Protocol: Synthesis of 4,5-Dimethoxy-3-(phenyl)benzaldehyde
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) to the flask.
-
Add the degassed toluene/ethanol/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
-
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling.
Heck Reaction: Formation of Substituted Alkenes
The Heck reaction is a versatile method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[4][7] This reaction is particularly useful for the synthesis of stilbenes and cinnamates, which are common motifs in natural products and pharmaceuticals.
Causality Behind Experimental Choices: Palladium(II) acetate is a common and air-stable precatalyst that is reduced in situ to the active Pd(0) species. A phosphine ligand, such as triphenylphosphine, is often used to stabilize the catalyst. A base, typically an amine like triethylamine, is required to neutralize the hydrogen halide formed during the catalytic cycle. A polar aprotic solvent like DMF is often used to dissolve the reactants and facilitate the reaction at elevated temperatures.
Detailed Protocol: Synthesis of (E)-3-(4,5-Dimethoxy-3-formylphenyl)acrylate
-
Materials:
-
This compound (1.0 equiv)
-
Ethyl acrylate (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, palladium(II) acetate, and triphenylphosphine.
-
Add anhydrous DMF and stir the mixture at room temperature for 10-15 minutes.
-
Add ethyl acrylate and triethylamine to the reaction mixture.
-
Heat the mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Heck reaction.
Sonogashira Coupling: Access to Aryl Alkynes
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is invaluable for the synthesis of conjugated enynes and aryl alkynes, which are important structural motifs in natural products, pharmaceuticals, and materials science.[6]
Causality Behind Experimental Choices: The Sonogashira coupling typically employs a dual catalytic system of palladium and a copper(I) co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. An amine base, such as triethylamine, serves both as a base and a solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidative side reactions.
Detailed Protocol: Synthesis of 4,5-Dimethoxy-3-(phenylethynyl)benzaldehyde
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and general method for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines.[9][10] This reaction has become indispensable in medicinal chemistry due to the prevalence of the aniline substructure in pharmaceuticals.
Causality Behind Experimental Choices: The choice of a palladium precatalyst and a bulky, electron-rich phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Ligands like XPhos or SPhos promote both the oxidative addition and the reductive elimination steps. A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Anhydrous, non-protic solvents like toluene or dioxane are typically used.
Detailed Protocol: Synthesis of 4,5-Dimethoxy-3-(morpholino)benzaldehyde
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
-
Nitrogen or Argon gas
-
Schlenk tube or sealed reaction vessel
-
-
Procedure:
-
To an oven-dried Schlenk tube, add palladium(II) acetate and XPhos.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene and stir for a few minutes.
-
Add this compound, morpholine, and sodium tert-butoxide.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Logical Relationship of Buchwald-Hartwig Amination Components
Caption: Key components of the Buchwald-Hartwig amination.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in organic synthesis. Its participation in a range of palladium-catalyzed cross-coupling reactions provides efficient and modular routes to a wide array of complex molecular structures. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers engaged in the synthesis of novel bioactive compounds. The continued development of more active and selective palladium catalysts and a deeper understanding of reaction mechanisms will undoubtedly further expand the synthetic utility of this important intermediate, paving the way for the discovery of new therapeutics and functional materials.
References
-
PubChem. This compound. [Link]
-
PubChem. 3-Iodo-4-methoxybenzaldehyde. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chem-Impex. 3-Iodo-4-methoxy-benzaldehyde. [Link]
-
Wikipedia. Heck reaction. [Link]
-
Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]
-
Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
A Review on Palladium Catalyzed Coupling Reactions. International Journal of Organic Chemistry, 2(3), 256-273. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
OUCI. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
National Institutes of Health. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
National Institutes of Health. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
National Institutes of Health. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
Sources
- 1. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Stille Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of 3-Iodo-4,5-dimethoxybenzaldehyde in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Aromatic Building Block
3-Iodo-4,5-dimethoxybenzaldehyde is a highly valuable and versatile intermediate in the field of organic synthesis, particularly for constructing complex natural products and their analogs.[1] Its utility stems from the strategic placement of three key functional groups on a benzene scaffold: an aldehyde, an iodo substituent, and two methoxy groups. This unique combination offers a powerful platform for synthetic chemists, enabling orthogonal chemical transformations to build intricate molecular architectures.[1]
The compound belongs to two critical classes of organic molecules: aryl halides and substituted benzaldehydes.[1]
-
The iodo group serves as an excellent leaving group, making it a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile formation of new carbon-carbon bonds.[1]
-
The aldehyde functionality is a gateway to numerous transformations, including olefination reactions (e.g., Wittig), reductive aminations, and condensations to form heterocyclic structures like Schiff bases and chalcones.[1]
-
The 4,5-dimethoxy substitution pattern is a common motif in a vast number of biologically active natural products, particularly phenylpropanoids, alkaloids, and polyphenols. This substitution pattern is a key feature of the A-ring in the potent tubulin polymerization inhibitor, Combretastatin A-4.[2]
This guide provides an in-depth look at the strategic application of this compound, focusing on its role in the synthesis of combretastatin analogs and detailing robust protocols for its key transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 32024-15-0 | [3][4] |
| Molecular Formula | C₉H₉IO₃ | [3] |
| Molecular Weight | 292.07 g/mol | [3] |
| Appearance | Powder / Solid | [4] |
| Melting Point | 69-72 °C | [4] |
| Storage | 2-8°C, Inert atmosphere, Keep in dark place |[4] |
Core Synthetic Strategy: The Path to Combretastatins
Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is a powerful anticancer agent that functions by inhibiting tubulin polymerization.[2][5] Its structure features two substituted aromatic rings connected by a cis-(Z)-alkene bridge. The specific substitution pattern on both rings and the cis-geometry are crucial for its high biological activity.[2][6]
This compound is an ideal starting material for synthesizing the "A-ring" and installing the stilbene bridge common to CA-4 and its analogs. The synthetic strategy typically involves two key transformations where the aldehyde and iodo groups are manipulated sequentially.
Caption: Synthetic utility of this compound.
This dual reactivity allows for a modular approach. A Wittig reaction can first be used to construct the stilbene double bond with the desired Z-selectivity, followed by a Suzuki cross-coupling to introduce the second aromatic ring (the "B-ring"). This sequence is highly efficient for generating a library of analogs for structure-activity relationship (SAR) studies.[7]
Application Notes & Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound. These are generalized procedures that serve as an excellent starting point for optimization based on specific substrates.
Protocol 1: Wittig Olefination for Z-Stilbene Synthesis
The Wittig reaction is a cornerstone of alkene synthesis.[8][9] To achieve the biologically active Z-isomer of combretastatin analogs, non-stabilized or semi-stabilized ylides are typically employed, often under salt-free conditions.[8][9] This protocol details the reaction of this compound with a benzylphosphonium ylide.
Objective: To form a (Z)-3-iodo-4,5-dimethoxystilbene derivative.
Materials:
-
This compound
-
(Substituted)-benzyltriphenylphosphonium bromide
-
Strong base (e.g., n-Butyllithium (n-BuLi), Sodium bis(trimethylsilyl)amide (NaHMDS))
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, syringes, argon/nitrogen line
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is dried overnight in an oven and cooled under a stream of inert gas (Argon or Nitrogen).
-
Phosphonium Salt Suspension: Add the (substituted)-benzyltriphenylphosphonium bromide salt (1.2 equivalents) to the flask. Transfer anhydrous THF via cannula to create a suspension.[10]
-
Ylide Generation: Cool the suspension to -78 °C using a dry ice/acetone bath. Slowly add the strong base (e.g., n-BuLi, 1.1 equivalents) dropwise via syringe. A color change (typically to deep red or orange) indicates the formation of the phosphorus ylide. Allow the mixture to stir at this temperature for 1 hour.[11]
-
Aldehyde Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold ylide solution.[10]
-
Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis shows complete consumption of the aldehyde.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[10] Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to separate the Z- and E-isomers and remove triphenylphosphine oxide.[10]
Causality Note: The use of non-stabilized ylides and lithium-free conditions (or low temperatures with lithium bases) favors the kinetic formation of an erythro betaine-like intermediate, which rapidly collapses to the cis-oxaphosphetane, ultimately yielding the (Z)-alkene.[8]
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for forming C(sp²)-C(sp²) bonds.[12] It is the method of choice for coupling the iodinated stilbene intermediate with a second aryl group (the B-ring) to complete the combretastatin scaffold.[7]
Objective: To couple an arylboronic acid with the iodo-stilbene intermediate.
Materials:
-
Iodinated substrate (e.g., product from Protocol 1)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if needed, e.g., PPh₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)[7][13]
-
Schlenk tube or round-bottom flask, reflux condenser, inert gas line
Procedure:
-
Reagent Combination: To a Schlenk tube, add the iodinated substrate (1.0 equivalent), the arylboronic acid (1.5 equivalents), the base (3.0 equivalents), and the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq) with a ligand (e.g., PPh₃, 0.1 eq).[7]
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[13]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[7]
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.[7]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl iodide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.[7][13]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Efficient for coupling aryl iodides.[13] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid and facilitates the catalytic cycle.[7] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic system solubilizes both organic and inorganic reagents.[7][13] |
| Temperature | 80 - 110 °C | Provides thermal energy to drive the catalytic cycle, especially the reductive elimination step.[13] |
Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
This compound is a quintessential building block in modern organic synthesis. Its predictable reactivity and structural relevance to a host of bioactive natural products, most notably combretastatin A-4, make it an indispensable tool for medicinal chemists and drug development professionals. The ability to selectively functionalize either the aldehyde or the iodo group provides a robust and modular platform for creating diverse molecular libraries. The protocols outlined herein represent field-proven methods that can be readily adapted to synthesize novel compounds for therapeutic evaluation, underscoring the enduring importance of this versatile reagent in the quest for new medicines.
References
- BenchChem. (n.d.). Application Notes & Protocols: this compound Oxime in the Synthesis of Combretastatin Analogs.
- BenchChem. (n.d.). This compound | 32024-15-0.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3,5-Dimethoxy-4'-iodobenzophenone.
- Morin, M. A., Rohe, S., Elgindy, C., & Sherburn, M. S. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. Organic Syntheses Procedure.
- Sigma-Aldrich. (n.d.). This compound 97 | 32024-15-0.
- The Reaction Explorer. (n.d.). Wittig Reaction - Common Conditions.
- Siebert, A., Gensicka, M., Cholewinski, G., & Dzierzbicka, K. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anticancer Agents in Medicinal Chemistry, 16(8), 942-960.
- National Institutes of Health. (n.d.). An Efficient Synthetic Strategy for Obtaining 4-Methoxy Carbon Isotope Labeled Combretastatin A-4 Phosphate and Other Z-Combretastatins.
- National Institutes of Health. (2020). Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression. PMC.
- ResearchGate. (n.d.). Synthesis of Combretastatin A-4 Analogs and their Biological Activities.
-
Wittig Reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 32024-15-0.
- Minstar Chemical. (n.d.). This compound CAS NO.32024-15-0.
Sources
- 1. This compound | 32024-15-0 | Benchchem [benchchem.com]
- 2. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. minstar.lookchem.com [minstar.lookchem.com]
- 5. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Iodo-4,5-dimethoxybenzaldehyde
Welcome to the technical support resource for the synthesis of 3-Iodo-4,5-dimethoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshooting solutions, and answers to frequently asked questions. Our goal is to help you optimize your synthetic protocols, improve yields, and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it an important synthetic intermediate?
This compound is an aryl iodide that serves as a versatile building block in organic synthesis.[1][2][3] Its structure is valuable for two primary reasons: the aldehyde group is a reactive handle for forming various functional groups, and the iodo-substituent provides a site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This dual functionality makes it a key precursor in the synthesis of complex molecules, including bioactive natural product analogs like combretastatins and chloropeptins.[1][4]
Q2: What is the most common and direct method for synthesizing this compound?
The most prevalent laboratory-scale approach is the direct electrophilic iodination of the commercially available starting material, 4,5-dimethoxybenzaldehyde (also known as veratraldehyde). This reaction falls under the category of electrophilic aromatic substitution (SEAr), where an electrophilic iodine species (often "I⁺") is generated in situ to react with the electron-rich aromatic ring.[5]
Q3: Why is an oxidizing agent typically required when using molecular iodine (I₂) for iodination?
Molecular iodine (I₂) itself is not a potent electrophile. To facilitate the electrophilic aromatic substitution, an oxidizing agent is used to generate a more reactive iodinating species, such as the iodonium ion (I⁺). Common oxidizing systems include periodic acid (H₅IO₆), phenyliodine diacetate (PIDA), or silver salts (e.g., AgNO₃), which polarize the I-I bond or react with I⁻ to drive the equilibrium forward.[5][6][7]
Q4: How should I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most effective method for monitoring the reaction.[4] Use a suitable mobile phase (e.g., a mixture of petroleum ether and ethyl acetate) to resolve the starting material (veratraldehyde) from the iodinated product. The reaction is considered complete when the starting material spot is fully consumed. It is advisable to co-spot the starting material with the reaction mixture on the TLC plate for accurate comparison.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or No Product Yield
Q: My reaction has stalled or resulted in a very low yield of this compound. What are the potential causes and solutions?
A: Low yield is a common issue that can stem from several factors related to reagents, reaction conditions, or the inherent reactivity of the substrate.
-
Cause A: Inactive or Sub-Optimal Iodinating Reagent.
-
Explanation: The success of the reaction hinges on the generation of a potent electrophilic iodine species. Molecular iodine can sublime over time, and hygroscopic reagents like N-Iodosuccinimide (NIS) can be deactivated by moisture. Oxidizing agents can also degrade upon improper storage.
-
Solution:
-
Verify Reagent Quality: Use freshly opened or properly stored reagents. Ensure your iodine crystals are present and have not significantly sublimed.
-
Choose an Appropriate System: Different iodination systems have varying efficiencies. The PIDA/I₂ system in dichloromethane (DCM) is reported to be effective for various arylaldehydes.[6]
-
Stoichiometry: Ensure the correct molar ratios are used. For a PIDA/I₂ system, a common ratio is 1.5 equivalents of PIDA to 1.0 equivalent of I₂ and 1.0 equivalent of the aldehyde.[6]
-
-
-
Cause B: Inappropriate Reaction Conditions (Temperature & Solvent).
-
Explanation: Electrophilic aromatic substitutions are sensitive to temperature. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition or promote side reactions. The solvent choice affects reagent solubility and reaction kinetics.
-
Solution:
-
Temperature Control: For the PIDA/I₂ system, a temperature of 60 °C is reported to be effective.[6] Use a heating mantle with a temperature controller and stir vigorously to ensure even heat distribution.
-
Solvent Selection: Dichloromethane (DCM) is a common solvent for this transformation.[6] Ensure it is anhydrous, as water can interfere with some iodinating agents.
-
-
-
Cause C: Deactivation of the Aromatic Ring.
-
Explanation: While the two methoxy groups are strongly activating, the aldehyde group is deactivating. If any strongly deactivating impurities are present in the starting material, they can inhibit the reaction.
-
Solution:
-
Purify Starting Material: Confirm the purity of your 4,5-dimethoxybenzaldehyde via melting point or NMR. If necessary, purify it by recrystallization before use.
-
-
Issue 2: Poor Regioselectivity (Formation of Isomers)
Q: My final product is a mixture of isomers. How can I improve the regioselectivity to favor the 3-iodo product?
A: The electronic directing effects of the substituents on veratraldehyde can lead to iodination at different positions. The two methoxy groups direct ortho and para, while the aldehyde directs meta. This creates a complex reactivity map.
-
Explanation of Regiochemistry:
-
The C6 position is ortho to the C5-methoxy group and is highly activated.
-
The C2 position is ortho to the C1-aldehyde (deactivating) and C3-methoxy group.
-
The C3 position (the desired position) is ortho to the C4-methoxy group. The interplay between these effects determines the final product ratio.
-
-
Solutions:
-
Choice of Iodinating System: The steric bulk and reactivity of the iodinating agent can influence regioselectivity. Some systems are known to provide better control. For instance, using an iodine/silver nitrate system has been reported to offer high regioselectivity for certain substrates.[7][8]
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes enhance selectivity by favoring the thermodynamically more stable product.
-
Purification: If a mixture of isomers is unavoidable, careful purification by column chromatography is essential. A shallow solvent gradient (e.g., starting with a low percentage of ethyl acetate in petroleum ether) is often required to separate closely related isomers.[6]
-
Comparative Iodination Methods
| Method/Reagent System | Typical Conditions | Reported Yield | Key Advantages/Disadvantages | Reference |
| I₂ / PIDA | DCM, 60 °C, 3h | ~85-90% | High yield, relatively mild. | [6] |
| I₂ / H₅IO₆ (Periodic Acid) | Acetic Acid/H₂O | ~70-81% | Uses less expensive reagents. | [7] |
| I₂ / AgNO₃ | Methanol | ~85% | Can offer higher regioselectivity. | [8] |
| N-Iodosuccinimide (NIS) | Acetonitrile, various acids | Variable | Effective for many substrates, but can be moisture-sensitive. | [5] |
Issue 3: Difficult Product Purification
Q: I'm struggling to isolate a pure product after the reaction. What are the best practices for workup and purification?
A: Proper workup is critical to remove unreacted reagents and inorganic byproducts, simplifying the final purification step.
-
Step 1: Quenching the Reaction.
-
Explanation: After the reaction is complete (as determined by TLC), any remaining iodine or oxidizing agents must be neutralized.
-
Procedure: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) and stir until the dark color of iodine disappears.
-
-
Step 2: Aqueous Workup.
-
Explanation: This step removes water-soluble impurities.
-
Procedure: If using an organic solvent like DCM, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then a saturated brine solution. The brine wash helps to break any emulsions and remove residual water from the organic phase.
-
-
Step 3: Drying and Concentration.
-
Explanation: Removing all traces of water is crucial before solvent evaporation.
-
Procedure: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Step 4: Final Purification.
-
Explanation: The crude solid obtained after concentration will likely contain the desired product along with side products or unreacted starting material.
-
Procedure:
-
Column Chromatography: This is the most effective method for obtaining high-purity product. Use silica gel as the stationary phase and a solvent system such as petroleum ether:ethyl acetate. Start with a low polarity mixture and gradually increase the polarity to elute the components.[6]
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective and scalable purification method.[8]
-
-
Experimental Protocols & Visualizations
Protocol: Iodination using PIDA/I₂
This protocol is adapted from a general procedure reported for the iodination of arylaldehydes.[6]
Materials:
-
4,5-Dimethoxybenzaldehyde (1.0 mmol, 166.2 mg)
-
Iodine (I₂) (1.0 mmol, 253.8 mg)
-
(Diacetoxyiodo)benzene (PIDA) (1.5 mmol, 483.3 mg)
-
Dichloromethane (DCM), anhydrous (2 mL)
-
Saturated aq. Na₂S₂O₃ solution
-
Anhydrous Na₂SO₄
Procedure:
-
Combine 4,5-dimethoxybenzaldehyde, PIDA, and I₂ in a Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous DCM (2 mL).
-
Seal the tube and stir the mixture at 60 °C under a nitrogen atmosphere for 3 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding saturated Na₂S₂O₃ solution and stir until the iodine color vanishes.
-
Extract the mixture with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by silica gel column chromatography (petroleum ether:ethyl acetate gradient) to yield pure this compound.
Workflow and Mechanism Diagrams
Caption: General experimental workflow for synthesis.
Caption: Simplified SEAr mechanism for iodination.
References
- BenchChem. (n.d.). This compound Oxime in the Synthesis of Combretastatin Analogs.
- Sigma-Aldrich. (n.d.). This compound.
- Amerigo Scientific. (n.d.). This compound.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- The Royal Society of Chemistry. (n.d.). Supporting Information for Iodination of Arylaldehydes. Retrieved from The Royal Society of Chemistry website.
- Vulcanchem. (n.d.). 4-Iodo-2,5-dimethoxybenzaldehyde.
- Rhodium Archive. (n.d.). Selective Bromination/Iodination of 2,5-dimethoxybenzaldehyde.
- Mishra, B. B., & Tiwari, V. K. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 27(15), 4983.
Sources
- 1. 4,5-二甲氧基-3-碘苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 4-Iodo-2,5-dimethoxybenzaldehyde (90064-47-4) for sale [vulcanchem.com]
- 8. Selective Bromination/Iodination of 2,5-dimethoxybenzaldehyde - [www.rhodium.ws] [designer-drug.com]
Technical Support Center: Purification of Crude 3-Iodo-4,5-dimethoxybenzaldehyde
Answering the user's request.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 3-Iodo-4,5-dimethoxybenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors.[1] The purity of this reagent is critical for the success of subsequent reactions, such as its use in the synthesis of combretastatin analogs or chloropeptins.[1] This guide provides in-depth, field-proven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of your crude material is highly dependent on the synthetic route. However, several common impurities are frequently encountered:
-
Starting Materials: Unreacted precursors, such as vanillin derivatives, may persist.[2]
-
Over-oxidation Product: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (3-iodo-4,5-dimethoxybenzoic acid), especially upon prolonged exposure to air.[3]
-
Reductants/Byproducts: Reagents from the iodination step or other transformations may be present.
-
Aldol Condensation Products: Under certain (especially basic) conditions, aldehydes can undergo self-condensation.[3]
-
Inorganic Salts: Salts from reaction workups (e.g., sodium sulfate) can contaminate the product.[4]
Q2: Which primary purification method should I choose: Recrystallization or Column Chromatography?
A2: The choice depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization is ideal for larger quantities (>1-2 grams) of material where the impurities have significantly different solubility profiles from the desired product. It is often effective at removing minor, highly polar, or non-polar impurities from a crystalline solid.
-
Flash Column Chromatography is the method of choice for smaller scales or when impurities have polarities very similar to the product, making separation by recrystallization difficult.[5] It offers higher resolution for separating complex mixtures.[6]
Q3: What is a good solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[4][7] For this compound (m.p. 69-72 °C), mixed solvent systems are often effective.[2] A common and effective choice is an Ethanol/Water or Methanol/Water system. The crude solid is dissolved in a minimal amount of the hot alcohol, and water is added dropwise until the solution becomes faintly cloudy (the saturation point). Upon slow cooling, pure crystals should form.[1]
Q4: Can I use an alternative method if standard techniques fail to remove a persistent impurity?
A4: Yes. A highly effective and specific method for purifying aldehydes is through the formation of a sodium bisulfite adduct .[8][9] The aldehyde reacts reversibly with sodium bisulfite to form a water-soluble adduct. Non-aldehydic impurities can then be washed away with an organic solvent. The pure aldehyde is subsequently regenerated by treating the aqueous layer with a base (e.g., NaOH or Na₂CO₃) and extracting it back into an organic solvent.[3][8] This technique is particularly useful for removing non-polar impurities that are difficult to separate by other means.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process.
Issue 1: Low Recovery After Recrystallization
Question: I performed a recrystallization, but my final yield of pure this compound is very low. What went wrong?
Answer: Low recovery is a common issue in recrystallization and can be attributed to several factors:
-
Using Too Much Solvent: The most frequent error is adding too much hot solvent during the initial dissolution step.[7] This keeps a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.
-
-
Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.
-
Solution: After the solution has cooled to room temperature, place it in an ice bath for at least 30-60 minutes to ensure maximum precipitation.[4]
-
-
Premature Crystallization: If the solution cools too quickly (e.g., in a filter funnel), product can be lost.
-
Solution: Ensure your filtration apparatus for removing insoluble impurities (if any) is pre-heated to prevent the product from crashing out prematurely.
-
-
Excessive Washing: Washing the collected crystals with too much or with room-temperature solvent will redissolve some of your product.
-
Solution: Wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.[4]
-
Issue 2: The Product "Oils Out" During Recrystallization
Question: When I tried to recrystallize my product, it separated as an oil instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities. The solute comes out of solution as a liquid rather than a solid lattice.
-
Solution 1: Adjust the Solvent System. Add more of the primary solvent (the one in which the compound is more soluble, e.g., ethanol in an ethanol/water system) to the hot mixture to increase the solubility and prevent premature separation.
-
Solution 2: Lower the Cooling Temperature. Allow the solution to cool much more slowly. A slower cooling rate encourages the ordered arrangement of molecules into a crystal lattice. Do not place the flask directly into an ice bath from a high temperature.
-
Solution 3: Induce Crystallization. If a supersaturated solution forms without precipitation, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of the pure compound to provide a nucleation site.[4][7]
Issue 3: Poor Separation During Column Chromatography
Question: My TLC analysis shows that the spots for my product and a major impurity are very close or overlapping. How can I improve my column chromatography separation?
Answer: Poor separation on a column is almost always predicted by a poor separation on TLC. The key is to optimize the mobile phase (eluent).
-
Decrease Solvent Polarity: If the spots are running too high on the TLC plate (high Rf value), the eluent is too polar. Decrease the proportion of the more polar solvent. For example, switch from 10:1 Hexanes:Ethyl Acetate to 15:1 or 20:1.[10]
-
Optimize the Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, which can lead to channeling and poor separation.[6]
-
Load the Sample Properly: The sample should be loaded onto the column in a highly concentrated, narrow band using a minimal amount of solvent. A wide starting band will lead to broad, overlapping elution bands.[6]
| Problem (TLC Observation) | Cause | Solution |
| All spots remain at the baseline (Rf ≈ 0) | Mobile phase is not polar enough | Increase the polarity of the mobile phase (e.g., go from 20:1 to 10:1 Hexanes:EtOAc) |
| All spots run with the solvent front (Rf ≈ 1) | Mobile phase is too polar | Decrease the polarity of the mobile phase (e.g., go from 5:1 to 10:1 Hexanes:EtOAc) |
| Spots are streaking | Sample is overloaded on TLC; compound is too polar for the mobile phase; compound is acidic/basic | Spot less material; increase eluent polarity; add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent |
| Spots are too close together (ΔRf < 0.2) | Insufficient selectivity of the mobile phase | Test different solvent systems (e.g., Dichloromethane/Methanol or Toluene/Acetone) |
Purification Workflow Decision Diagram
The following diagram outlines a logical workflow for selecting an appropriate purification strategy for crude this compound.
Caption: Decision workflow for purifying this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol/Water
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum volume of hot ethanol to the flask with stirring to completely dissolve the solid.
-
While keeping the solution hot, add deionized water dropwise until the solution just begins to turn persistently cloudy. Add another drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of ice-cold ethanol/water solution.
-
Dry the crystals under vacuum to obtain the pure product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with the initial, low-polarity mobile phase (e.g., 20:1 Hexanes:Ethyl Acetate).[5]
-
Prepare the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Load and Elute: Carefully add the sample to the top of the packed column. Begin eluting with the mobile phase, applying gentle air pressure to achieve a steady flow rate.
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Monitor the Separation: Spot fractions onto a TLC plate and visualize under UV light to identify which fractions contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
Protocol 3: Purification via Bisulfite Adduct Formation[9][10]
-
Dissolve the crude mixture containing the aldehyde in a suitable solvent like methanol or ethanol.
-
Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 1-2 minutes. A precipitate of the adduct may form.
-
Add deionized water to dissolve the adduct and an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to the funnel and shake again.
-
Separate the layers. The non-aldehydic organic impurities will remain in the organic layer, which is discarded. The desired aldehyde is now in the aqueous layer as the bisulfite adduct.
-
Wash the aqueous layer again with the organic solvent to remove any residual impurities.
-
To regenerate the aldehyde, add a fresh portion of organic solvent (e.g., ethyl acetate) to the aqueous layer. While stirring, slowly add a base (e.g., 10% aqueous NaOH or saturated Na₂CO₃) until the aqueous layer is basic (pH > 10).
-
Shake the funnel to extract the regenerated, pure aldehyde into the organic layer.
-
Separate the layers, dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Reddit r/chemistry. (2015). Purifying aldehydes?
- Conrad, D., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.
- The Royal Society of Chemistry. (n.d.).
- LookChem. (n.d.).
- Sigma-Aldrich. (n.d.). This compound 97.
- Chemdad Co. (n.d.). This compound.
- Columbia University. (n.d.).
- Professor Dave Explains. (2020).
- Professor Dave Explains. (2023).
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. columbia.edu [columbia.edu]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Technical Support Center: 3-Iodo-4,5-dimethoxybenzaldehyde Reactions
Welcome to the technical support guide for reactions involving 3-Iodo-4,5-dimethoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize synthetic outcomes. As a versatile aromatic building block, this compound is frequently employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures.[1] However, its reactivity profile can lead to specific side products that complicate purification and reduce yields. This guide provides in-depth, field-proven insights in a question-and-answer format to address these challenges directly.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm performing a Suzuki-Miyaura coupling with this compound and my mass spectrometry results show a significant peak corresponding to the loss of iodine. What is this side product and how can I prevent it?
A1: The side product you are observing is almost certainly 4,5-dimethoxybenzaldehyde , the result of a common side reaction known as deiodination (a specific type of dehalogenation).
Causality & Mechanism: Deiodination occurs within the palladium catalytic cycle. After the initial oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of your starting material, the resulting Aryl-Pd(II)-I complex can be intercepted by a hydride source before it undergoes transmetalation with the boronic acid. A subsequent reductive elimination step releases the deiodinated product and regenerates the Pd(0) catalyst.[2] Common hydride sources in the reaction mixture include amine bases, alcoholic solvents, or even trace water.
Troubleshooting & Mitigation Strategies:
-
Rigorous Inert Atmosphere: Ensure your reaction vessel and solvents are thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen). Oxygen can degrade phosphine ligands and affect the stability of the catalytic species, sometimes leading to pathways that favor dehalogenation.
-
Solvent & Base Selection: While alcoholic co-solvents are common, consider minimizing their quantity or switching to alternatives like dioxane, THF, or toluene if deiodination is severe.[2] The choice of base is also critical; inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over organic amine bases which can more readily provide a hydride.[3]
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize this and other side reactions. Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times or excessive heating.
Q2: During a palladium-catalyzed cross-coupling reaction (Suzuki, Heck, etc.), I've isolated a high-molecular-weight impurity that appears to be a dimer of my starting material. What is this and why is it forming?
A2: This high-molecular-weight byproduct is likely the homocoupling product , resulting from the coupling of two molecules of this compound to form a biaryl compound. In Suzuki reactions, homocoupling of the boronic acid partner can also occur.
Causality & Mechanism: Homocoupling of the aryl iodide can occur when the transmetalation step (in Suzuki) or alkene insertion (in Heck) is slow relative to a competing pathway where two Aryl-Pd(II) species react with each other or undergo other undesired redox processes. This can be exacerbated by:
-
Low Catalyst Activity: An inefficient or partially poisoned catalyst may lead to a buildup of the initial oxidative addition product.
-
Suboptimal Stoichiometry: An incorrect ratio of aryl halide to the coupling partner can disrupt the catalytic cycle.
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.
Troubleshooting & Mitigation Strategies:
-
Optimize Reagent Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic acid or alkene coupling partner to favor the desired cross-coupling pathway.[1][3]
-
Catalyst and Ligand Choice: Ensure you are using a high-purity, active palladium catalyst. For challenging couplings, switching to a more electron-rich and bulky phosphine ligand can accelerate the reductive elimination step of the cross-coupling product, disfavoring side reactions.
-
Strictly Anaerobic Conditions: As with deiodination, maintaining a rigorously oxygen-free environment is crucial to prevent homocoupling, particularly of the boronic acid reagent.[3]
Visualizing the Catalytic Cycle and Divergent Side Reactions
The following diagram illustrates the central Pd(0)/Pd(II) catalytic cycle for a generic cross-coupling reaction and indicates the points at which the primary side reactions—deiodination and homocoupling—can occur.
Caption: Pd catalytic cycle with key side reaction pathways.
Q3: My reaction mixture is turning acidic, and I'm isolating a polar impurity that doesn't match other common side products. What might this be?
A3: The aldehyde functional group on your molecule is susceptible to oxidation to a carboxylic acid . The resulting product would be 3-iodo-4,5-dimethoxybenzoic acid (if it forms from the starting material) or the corresponding carboxylic acid of your coupled product.
Causality & Mechanism: Aldehydes can be oxidized by various reagents, and even ambient air (autoxidation) can be sufficient under certain conditions, especially at elevated temperatures or in the presence of metal catalysts. While palladium-catalyzed reactions are not typically designed to be oxidative, the presence of trace oxygen or certain additives can promote this transformation. Some strong oxidizing agents are used deliberately to convert aldehydes to carboxylic acids.[4][5][6]
Troubleshooting & Mitigation Strategies:
-
Maintain Inert Atmosphere: This is the most critical step. The exclusion of oxygen will significantly reduce the rate of aldehyde oxidation.
-
Purify Solvents: Use freshly distilled or sparged anhydrous solvents to remove dissolved oxygen and potential peroxide impurities, which can initiate oxidation.
-
Check Reagent Purity: Ensure that none of your reagents have degraded or are contaminated with oxidizing species.
-
Workup Procedure: During the reaction workup, minimize exposure to air, especially if the mixture is heated. A prompt workup after the reaction is complete is advisable.
Q4: How can I quickly differentiate between the starting material, desired product, and these common side products using standard analytical techniques?
A4: A combination of Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and ¹H NMR spectroscopy provides a clear picture. The following table summarizes the expected analytical signatures.
| Compound | TLC Polarity (vs. SM) | Mass (vs. SM) | Key ¹H NMR Signal (in CDCl₃) |
| Starting Material (SM) | Reference | M | Aldehyde proton (~9.8 ppm), two aromatic singlets. |
| Deiodinated Product | Slightly Less Polar | M - 126 | Aldehyde proton (~9.8 ppm), different aromatic splitting. |
| Homocoupled Product | Less Polar | (M x 2) - 2I | Absence of aldehyde proton, complex aromatic region. |
| Oxidized Product | More Polar | M + 16 | Absence of aldehyde proton, presence of broad carboxylic acid proton (>10 ppm). |
| Desired Coupled Product | Varies (usually less polar) | M - I + R | Absence of one aromatic singlet, new signals from coupled partner (R). |
Experimental Protocol: General Suzuki-Miyaura Coupling with Troubleshooting Annotations
This protocol provides a starting point for coupling this compound with a generic arylboronic acid.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.5 equiv), finely powdered and dried
-
Toluene and Water (4:1 ratio)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask and condenser. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. (Troubleshooting Point A: An incomplete purge is a primary cause of oxidative side reactions like homocoupling and aldehyde oxidation).
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Prepare the toluene/water solvent mixture and degas it thoroughly by sparging with argon for 20-30 minutes or via three freeze-pump-thaw cycles. Add the degassed solvent to the flask via cannula or syringe. (Troubleshooting Point B: Using non-degassed solvents introduces oxygen, which can lead to catalyst decomposition and side product formation).
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the starting material and the appearance of the product spot. (Troubleshooting Point C: Over-running the reaction can increase the prevalence of deiodination. Stop the reaction once the starting material is consumed).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.
Troubleshooting Workflow: Low Yield in a Heck Reaction
If you are experiencing low yields and multiple byproducts in a Heck reaction with this compound, use the following diagnostic workflow. The Heck reaction couples the aryl iodide with an alkene.[7][8][9]
Caption: A step-by-step workflow for troubleshooting Heck reactions.
References
- Benchchem.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- The Royal Society of Chemistry.
- Sigma-Aldrich. This compound 97%.
- Organic Chemistry Portal.
- Organic Syntheses. Procedure.
- Organic Chemistry Portal.
- Benchchem. Application Notes and Protocols for the Heck Coupling Reaction of 3,5-Dimethoxy-4'-iodobenzophenone.
- ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling.
- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3,5-Dimethoxy-4'-iodobenzophenone.
- Wikipedia. Heck reaction.
- YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Carboxylic acid synthesis by oxidation of alkenes [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
troubleshooting failed reactions with 3-Iodo-4,5-dimethoxybenzaldehyde
Welcome to the technical support center for 3-Iodo-4,5-dimethoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered during reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key properties and storage conditions for this compound?
A: this compound is a solid, often appearing as off-white crystals, with a melting point in the range of 69-72 °C.[1][2] It is sensitive to air and light, so it should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1][3] Proper storage is crucial to prevent degradation that could impact reaction outcomes. The compound is classified as an irritant, causing skin, eye, and respiratory irritation, so appropriate personal protective equipment (PPE) should be worn during handling.[2][4][5]
| Property | Value | Source |
| Molecular Formula | C₉H₉IO₃ | [1][5] |
| Molecular Weight | 292.07 g/mol | [1][5] |
| Melting Point | 69-72 °C | [1][2] |
| Appearance | Off-white crystals | [6] |
| Storage | 2–8 °C under inert gas | [1][3] |
| Sensitivities | Air & Light Sensitive | [1][3] |
Q2: Which functional groups of this compound are most reactive?
A: This molecule possesses two primary reactive sites:
-
The Aryl Iodide: The carbon-iodine bond is highly susceptible to oxidative addition with palladium(0) catalysts, making it an excellent substrate for cross-coupling reactions like Suzuki, Sonogashira, and Heck reactions.[7][8] Aryl iodides are generally more reactive than the corresponding bromides or chlorides in these transformations.[9]
-
The Aldehyde Group: The aldehyde is a versatile functional group that can undergo a wide range of transformations, including reductive amination, oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions.[7]
The presence of these two distinct reactive centers allows for sequential, selective functionalization, making it a valuable building block in multi-step synthesis.[1][7]
Troubleshooting Failed Reactions
This section provides a structured approach to diagnosing and resolving common issues in reactions involving this compound.
Scenario 1: Low to No Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)
A common frustration in synthetic chemistry is the failure of a cross-coupling reaction. The workflow below outlines a systematic troubleshooting process.
Question: My Suzuki reaction is not working. The starting material is consumed, but I see a lot of homocoupling of my boronic acid partner. What's wrong?
Answer: This is a classic sign of issues with the transmetalation step of the Suzuki catalytic cycle. Here are the likely causes and solutions:
-
Cause 1: Ineffective Base. The base is critical for activating the boronic acid for transmetalation. If your base is too weak, old, or not soluble enough in the reaction medium, this step will be slow, allowing for competitive side reactions like homocoupling.
-
Solution: Switch to a stronger or more soluble base. For Suzuki couplings, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective.[10] Ensure the base is finely powdered and dry.
-
-
Cause 2: Oxygen Contamination. The presence of oxygen can promote the oxidative homocoupling of the boronic acid.
-
Solution: Ensure your reaction setup is rigorously deoxygenated. This involves using anhydrous, degassed solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[11] A few freeze-pump-thaw cycles of the solvent are highly recommended.
-
Question: My Sonogashira coupling resulted in a black precipitate and a low yield of the desired product. What happened?
Answer: The formation of a black precipitate is almost certainly palladium black, which indicates your Pd(0) catalyst has decomposed and crashed out of solution.[12] This renders it inactive.
-
Cause 1: Oxygen Presence. The Pd(0) catalyst is highly sensitive to oxygen. Inadequate inert atmosphere techniques are a primary cause of catalyst decomposition.[12]
-
Solution: Improve your degassing procedure for all solvents and reagents. Maintain a strict inert atmosphere from start to finish.
-
-
Cause 2: Inappropriate Ligand or Ligandless Conditions. The ligand stabilizes the palladium catalyst. If the ligand is not robust enough for the reaction conditions (e.g., high temperature) or if you are running the reaction ligandless, decomposition is more likely.
-
Solution: For Sonogashira reactions, phosphine ligands like triphenylphosphine (PPh₃) are common.[13] If decomposition persists, consider more robust Buchwald or NHC ligands.
-
-
Cause 3: Alkyne Homocoupling (Glaser Coupling). A common side reaction in copper-catalyzed Sonogashira reactions is the homocoupling of the terminal alkyne, which can also be promoted by oxygen.[9][12]
-
Solution: Besides rigorous deoxygenation, you can opt for a copper-free Sonogashira protocol.[9][14] These methods often require a different base (e.g., an amine base like triethylamine or pyrrolidine) and may use a higher catalyst loading but effectively eliminate the Glaser coupling pathway.[15][16]
-
Question: My Heck reaction with an acrylate partner is sluggish and gives poor yields. How can I improve it?
Answer: The Heck reaction is sensitive to steric and electronic factors. This compound is electron-rich, which can affect the rate of the reaction.
-
Cause 1: Steric Hindrance. The iodine is ortho to a methoxy group, which can introduce some steric hindrance, potentially slowing the reaction.
-
Cause 2: Suboptimal Base/Solvent Combination. The choice of base is crucial for the final β-hydride elimination and regeneration of the catalyst.
-
Solution: An organic base like triethylamine (Et₃N) is commonly used in Heck reactions, often in a polar aprotic solvent like DMF or NMP.[17] If the reaction is still slow, consider a stronger inorganic base like K₂CO₃.
-
-
Cause 3: Catalyst System. Standard catalysts may not be optimal for this electron-rich substrate.
Scenario 2: Issues with Reductive Amination
Reductive amination is a robust method for forming C-N bonds, but it can present challenges, particularly with substituted aldehydes.
Question: My reductive amination reaction stalls, and I recover mostly unreacted aldehyde and amine. What is going wrong?
Answer: This points to a problem with the first step of the reaction: imine formation. The reaction between an aldehyde and an amine is an equilibrium, and for it to proceed, the water generated as a byproduct must be removed.[22]
-
Solution 1: Remove Water. The most straightforward approach is to add a dehydrating agent to the reaction mixture. Anhydrous magnesium sulfate (MgSO₄) or molecular sieves are common choices.
-
Solution 2: Catalyze Imine Formation. Imine formation is often catalyzed by acid. Adding a catalytic amount of acetic acid (AcOH) can significantly accelerate the reaction.[23]
-
Solution 3: Stepwise Procedure. Consider a two-step, one-pot approach. First, stir the aldehyde and amine together in a suitable solvent (like methanol or dichloroethane) for an hour or two to allow the imine to form.[23][24] Then, add the reducing agent to the mixture.
Question: I am seeing significant reduction of my starting aldehyde to the corresponding alcohol, leading to a low yield of the desired amine.
Answer: This is a classic chemoselectivity problem. Your reducing agent is reacting with the starting aldehyde faster than, or in competition with, the imine intermediate.[22][25]
-
Cause: Non-selective Reducing Agent. Sodium borohydride (NaBH₄) can reduce both aldehydes and imines.[25][26] If added too early or if imine formation is slow, it will readily reduce the more electrophilic aldehyde.
-
Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is an excellent choice as it selectively reduces imines and protonated imines much faster than it reduces aldehydes.[25] Sodium cyanoborohydride (NaBH₃CN) is another classic option that is most effective under mildly acidic conditions where it preferentially reduces the iminium ion.[25]
-
-
Procedural Solution with NaBH₄: If you must use NaBH₄, ensure imine formation is complete before adding the reducing agent.[27] Additionally, cooling the reaction to 0 °C before the portion-wise addition of NaBH₄ can help temper its reactivity towards the aldehyde.[28]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.
-
To a dry Schlenk flask, add this compound (1.0 mmol), the boronic acid or ester partner (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the flask, and cycle between vacuum and an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and any additional ligand if required.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until TLC or LC-MS analysis shows consumption of the starting material.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: One-Pot Reductive Amination using NaBH(OAc)₃
This procedure is adapted from established methods for direct reductive amination.[25]
-
To a round-bottom flask, add this compound (1.0 mmol) and the amine (1.1 mmol) in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M).
-
If the amine is an HCl salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or acid-base extraction.
References
- The Crucial Role of the Base in Sonogashira Coupling: A Compar
- Question about reductive amination reaction procedure. Reddit r/Chempros.
- Optimizing Sonogashira coupling for 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne. Benchchem.
- This compound, 98%, Thermo Scientific. Fisher Scientific.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- This compound. LookChem.
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Reactions. Benchchem.
- Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
- Struggling with Reductive Amination: Tips for Isol
- Reductive Amin
- Reductive amin
- Common issues in Sonogashira coupling of aryl iodides and how to solve them. Benchchem.
- Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry.
- Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and...
- Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Boryl
- This compound. Chemdad.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- 3-Iodo-4-methoxy-benzaldehyde. Chem-Impex.
- This compound. Benchchem.
- Application Notes and Protocols for the Heck Coupling Reaction of 3,5-Dimethoxy-4'-iodobenzophenone. Benchchem.
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira coupling. Wikipedia.
- This compound. PubChem.
- This compound 97%. Sigma-Aldrich.
- What's wrong with my reductive amination? I barely got any product. Reddit r/Chempros.
- Heck Reaction. Organic Chemistry Portal.
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH.
- Struggling to make a sonogashira coupling reaction happen. Reddit r/Chempros.
- 3-Iodo-5-methoxybenzaldehyde. Benchchem.
- Amine synthesis by reductive amination (reductive alkyl
- Struggling with Suzuki Reaction. Reddit r/Chempros.
- Supporting Information For. The Royal Society of Chemistry.
- Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction.
- Impact of steric hindrance on reaction-path selection for triisobutylamine in the cross-aldol reaction.
- Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction. ChemRxiv.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. NIH.
- Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived
- Double Reductive Amination and Selective Strecker Reaction of a D-Lyxaric Aldehyde: Synthesis of Diversely Functionalized 3,4,5-Trihydroxypiperidines.
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- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 7. This compound | 32024-15-0 | Benchchem [benchchem.com]
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- 18. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Reductive amination - Wikipedia [en.wikipedia.org]
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- 25. masterorganicchemistry.com [masterorganicchemistry.com]
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- 27. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 28. reddit.com [reddit.com]
Technical Support Center: Optimization of Reaction Conditions for 3-Iodo-4,5-dimethoxybenzaldehyde
Welcome to the technical support center for the synthesis and optimization of 3-Iodo-4,5-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during this important synthetic transformation. The iodination of veratraldehyde (3,4-dimethoxybenzaldehyde) is a key step in the synthesis of various bioactive molecules and pharmaceutical intermediates.[1][2] This guide provides practical, field-proven insights to help you achieve optimal yields and purity.
I. Understanding the Reaction: Electrophilic Aromatic Substitution
The synthesis of this compound from 3,4-dimethoxybenzaldehyde (veratraldehyde) is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[3] In this reaction, an electrophilic iodine species attacks the electron-rich aromatic ring of veratraldehyde. The two methoxy groups (-OCH3) are strong activating groups and are ortho-, para- directing. However, the steric hindrance from the existing substituents and the electronic effects will influence the regioselectivity of the iodination.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Question 1: Why is my reaction yield consistently low?
Low yields are a frequent challenge in this synthesis. Several factors can contribute to this issue.[4]
-
Possible Cause 1: Inefficient Iodinating Agent or Conditions. Iodine itself is the least reactive halogen in electrophilic aromatic substitutions.[3] To achieve a successful reaction, an activating agent or more reactive iodine source is often necessary.[5][6]
-
Solution:
-
Use of an Oxidizing Agent: The combination of molecular iodine (I2) with an oxidizing agent such as hydrogen peroxide (H2O2) or a hypervalent iodine reagent like Phenyliodine diacetate (PIDA) can generate a more potent electrophilic iodine species in situ.[7][8]
-
N-Iodosuccinimide (NIS): NIS is a common and effective electrophilic iodinating agent that can be used under mild conditions.[3][9] The reaction can be catalyzed by a Lewis acid or a protic acid to enhance its electrophilicity.[9]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition and side reactions. It is crucial to find the optimal temperature for your specific reagent system. For instance, a procedure using PIDA and I2 in dichloromethane (DCM) was successful at 60 °C.[8]
-
-
-
Possible Cause 2: Substrate Purity and Stability. The purity of the starting material, 3,4-dimethoxybenzaldehyde, is critical. Impurities can interfere with the reaction. Additionally, aldehydes are susceptible to oxidation to carboxylic acids, especially under harsh conditions.[2]
-
Solution:
-
Purify the Starting Material: Ensure your veratraldehyde is pure by recrystallization or column chromatography before use.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the aldehyde.[8]
-
-
-
Possible Cause 3: Incomplete Reaction. The reaction may not have reached completion.
-
Solution:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product.
-
Reaction Time: Extend the reaction time if TLC analysis indicates that the starting material is still present.
-
-
Question 2: I am observing multiple spots on my TLC plate, indicating the formation of impurities. What are the likely side products and how can I minimize them?
The formation of multiple products is a common issue related to regioselectivity and over-iodination.
-
Possible Cause 1: Formation of Regioisomers. While the desired product is this compound, other isomers can form. The directing effects of the two methoxy groups can lead to substitution at other positions on the aromatic ring.
-
Solution:
-
Control of Reaction Conditions: The choice of solvent and temperature can influence regioselectivity. Experiment with different solvents (e.g., dichloromethane, acetonitrile, or acetic acid) to find the optimal conditions for the desired isomer.[9][10]
-
Bulky Iodinating Agents: Using a sterically hindered iodinating agent might favor substitution at the less hindered position.
-
-
-
Possible Cause 2: Di-iodination. The activated aromatic ring can undergo a second iodination, leading to the formation of di-iodo-dimethoxybenzaldehyde.
-
Solution:
-
Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.[11]
-
Slow Addition: Add the iodinating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of di-substitution.
-
-
Question 3: How can I effectively purify the final product?
Purification of this compound can be challenging due to the presence of unreacted starting material, isomers, and other byproducts.
-
Purification Strategy:
-
Work-up: After the reaction is complete, a proper work-up is essential. This typically involves quenching any remaining reactive iodine species with a reducing agent like sodium thiosulfate or sodium sulfite solution.[8] The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure.[1]
-
Column Chromatography: The most effective method for separating the desired product from impurities is column chromatography on silica gel.[1][8] A solvent system of petroleum ether and ethyl acetate is commonly used for elution.[8]
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique. Solvents such as ethanol or methanol are often suitable.[10]
-
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Protocol 1: Iodination using Phenyliodine(III) Diacetate (PIDA) and Iodine[9]
This protocol offers a reliable method for the synthesis of this compound with good yield.
Materials:
-
3,4-Dimethoxybenzaldehyde (1 mmol)
-
Phenyliodine(III) diacetate (PIDA) (1.5 mmol)
-
Iodine (I2) (1 mmol)
-
Dichloromethane (DCM) (2 mL)
-
Saturated aqueous sodium sulfite (Na2SO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for elution
Procedure:
-
Combine 3,4-dimethoxybenzaldehyde (1 mmol), PIDA (1.5 mmol), and I2 (1 mmol) in a Schlenk tube.
-
Add DCM (2 mL) to the mixture.
-
Stir the reaction mixture at 60 °C under a nitrogen atmosphere for 3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench by adding saturated aqueous Na2SO3 solution (15 mL).
-
Extract the product with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a petroleum ether:ethyl acetate gradient as the eluent to obtain the desired product.
IV. Data Presentation
Table 1: Comparison of Iodination Conditions for Aromatic Aldehydes
| Starting Material | Iodinating Agent/Conditions | Yield (%) | Reference |
| Arylaldehyde | PIDA, I2, DCM, 60 °C, 3h | 85 | [8] |
| 3-iodo-5-methylthiophene-2-carbaldehyde | PIDA, I2, DCM, 60 °C, 3h | 80 | [8] |
| 4-(benzyloxy)-3-iodobenzaldehyde | PIDA, I2, DCM, 60 °C, 3h | 93 | [8] |
| 2-iodo-3,4,5-trimethoxybenzaldehyde | PIDA, I2, DCM, 60 °C, 3h | 95 | [8] |
V. Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound.
VI. Frequently Asked Questions (FAQs)
Q1: Can I use other iodinating agents besides those mentioned?
A1: Yes, other iodinating systems can be employed. For example, N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a Lewis acid like iron(III) triflimide or a protic acid can be effective.[9] Another option is the use of iodine monochloride (ICl), although it can be more aggressive and may lead to more side products. The choice of reagent will depend on the desired reactivity and selectivity.
Q2: What is the role of the methoxy groups in this reaction?
A2: The two methoxy (-OCH3) groups are strong electron-donating groups. They activate the aromatic ring towards electrophilic attack by increasing the electron density of the benzene ring, making the substitution reaction faster and easier compared to unsubstituted benzene. They are also ortho-, para- directing, meaning they direct the incoming electrophile to the positions ortho and para to themselves.
Q3: Is it possible to perform this reaction under solvent-free conditions?
A3: There are reports of iodination of activated aromatic compounds under solvent-free reaction conditions (SFRC), for instance using a system of elemental iodine and aqueous hydrogen peroxide.[7] This approach can be more environmentally friendly. However, optimization of the reaction conditions, such as temperature and stoichiometry, would be necessary for this specific substrate.
Q4: How do I confirm the structure of my final product?
A4: The structure of this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure, including the number and environment of the protons and carbons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the functional groups present, such as the aldehyde carbonyl group.
-
Melting Point: The melting point of the purified product can be compared to the literature value (69-72 °C).
Q5: What safety precautions should I take during this synthesis?
A5: Standard laboratory safety practices should always be followed.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Work in a well-ventilated fume hood, especially when handling volatile organic solvents like dichloromethane.
-
Iodine and its compounds can be corrosive and harmful if inhaled or ingested. Avoid direct contact.
-
Hypervalent iodine reagents can be explosive under certain conditions and should be handled with care.[6]
VII. References
-
Iodination - Common Conditions. (n.d.). Organic Chemistry. Retrieved from [Link]
-
Hydrocarbon iodination: Aromatic compound iodination overview and reactions. (2022, November 7). Chemia. Retrieved from [Link]
-
Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Iodination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Pavlinac, J., Zupan, M., & Stavber, S. (2006). Iodination of Organic Compounds Using the Reagent System I2-30% aq. H2O2 under Organic Solvent-free Reaction Conditions. Acta Chimica Slovenica, 53(4), 486-492. Retrieved from [Link]
-
Synthesis of 4-Iodo-2,5-Dimethoxybenzaldehyde. (n.d.). Rhodium.ws. Retrieved from [Link]
-
Optimization of di-iodination conditions. (2017). ResearchGate. Retrieved from [Link]
-
Rachlin, A. I., Gurien, H., & Wagner, D. P. (1971). ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION: 3,4,5-TRIMETHOXYBENZALDEHYDE. Organic Syntheses, 51, 8. doi:10.15227/orgsyn.051.0008. Retrieved from [Link]
-
Supporting Information For - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Cárdenas, S. E., Arias, E. A., Gallegos, F. A., Alzate-Morales, J. H., & Meneses, L. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene. Molecules, 23(2), 412. doi:10.3390/molecules23020412. Retrieved from [Link]
-
Koziorowski, J., & Kloss, F. (2021). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Pharmaceuticals, 14(10), 1042. doi:10.3390/ph14101042. Retrieved from [Link]
-
Benzaldehyde, 3,4-dimethoxy-. (n.d.). NIST WebBook. Retrieved from [Link]
-
The synthesis route of the title compound. (n.d.). ResearchGate. Retrieved from [Link]
-
The Chemical Reactivity and Synthesis Pathways of 3,4,5-Trimethoxybenzaldehyde. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Cárdenas, S. E., Arias, E. A., Gallegos, F. A., Alzate-Morales, J. H., & Meneses, L. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Molecules, 23(2), 412. doi:10.3390/molecules23020412. Retrieved from [Link]
-
PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION. (1987). Google Patents. Retrieved from
-
Alkane iodination: Aliphatic compound iodination overview and reactions. (2022, December 13). Chemia. Retrieved from [Link]
-
Improved process for producing high purity 3,4,5-trimethoxy benzaldehyde. (1992). Google Patents. Retrieved from
-
Heindel, N. D., et al. (1985). Indirect iodination with 2-(3,5-diiodo-4-methoxyphenyl)-1,3,4-oxadiazole as a precursor of an aroyl hydrazine. Journal of Heterocyclic Chemistry, 22(3), 859-861. Retrieved from [Link]
-
Iron and Iodine-mediated Reactions. (2018). CUNY Academic Works. Retrieved from [Link]
Sources
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- 2. What is 3,4-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 3. Iodination - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 6. Iodination - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 10. Synthesis of 4-Iodo-2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. researchgate.net [researchgate.net]
stability issues of 3-Iodo-4,5-dimethoxybenzaldehyde under acidic conditions
Welcome to the technical support center for 3-Iodo-4,5-dimethoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile reagent, particularly concerning its stability under acidic conditions. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to ensure the success and integrity of your experiments.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, notably in the construction of complex heterocyclic scaffolds like tetrahydroisoquinolines via the Pictet-Spengler reaction.[1] However, its electron-rich aromatic ring, substituted with two activating methoxy groups and a bulky iodo group, presents unique stability challenges in acidic media. The key to successfully utilizing this compound lies in understanding and mitigating three primary degradation pathways:
-
Protodeiodination: The loss of the iodine substituent.
-
Ether Cleavage: The demethylation of one or both methoxy groups.
-
Self-Condensation/Polymerization: Acid-catalyzed reactions involving the aldehyde functionality.
This guide will provide you with the expertise to identify, troubleshoot, and prevent these common issues.
Troubleshooting Guide: Navigating Experimental Challenges
This section is formatted to address specific issues you may observe during your experiments.
Issue 1: Unexpected Loss of Iodine in Product or Starting Material
Observation: You notice a significant amount of a de-iodinated byproduct in your reaction mixture, confirmed by mass spectrometry or NMR spectroscopy (disappearance of the characteristic aromatic iodide pattern and appearance of a new aromatic proton signal).
Probable Cause: Protodeiodination, an electrophilic aromatic substitution where a proton replaces the iodine atom, is likely occurring. This is often facilitated by strong acids and elevated temperatures. The electron-donating methoxy groups activate the aromatic ring, making it susceptible to this reaction.
Solutions & Experimental Rationale:
-
Choice of Acid:
-
Avoid Protic Acids Where Possible: Strong protic acids like HBr and HI are particularly problematic as they can also act as sources of nucleophilic halides that facilitate de-iodination.[2]
-
Use a Lewis Acid: Consider using a Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃) which can activate the aldehyde for nucleophilic attack without providing a high concentration of protons to the aromatic ring.
-
Weaker Brønsted Acids: If a Brønsted acid is necessary, opt for weaker, non-nucleophilic acids like p-toluenesulfonic acid (PTSA) or camphorsulfonic acid (CSA) in catalytic amounts. Trifluoroacetic acid (TFA) can be effective but should be used judiciously and at low temperatures, as it can still promote protodeiodination.
-
-
Reaction Temperature:
-
Maintain Low Temperatures: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0 °C or even -20 °C and slowly warm if necessary. Higher temperatures provide the activation energy needed for the undesired protodeiodination.
-
-
Reaction Time:
-
Monitor Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress closely. Quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to acidic conditions.
-
Troubleshooting Workflow for Protodeiodination
Caption: Troubleshooting workflow for protodeiodination.
Issue 2: Evidence of Methoxy Group Cleavage
Observation: Your product's mass is lower than expected, and the ¹H NMR spectrum shows the loss of one or both methoxy singlets, potentially with the appearance of a broad phenolic -OH peak.
Probable Cause: Cleavage of the aryl methyl ether bond(s) is occurring. This reaction is typically catalyzed by strong acids, particularly hydrogen halides like HBr and HI, which proceed via an Sₙ2 mechanism on the methyl group.[3] Strong Lewis acids can also mediate this cleavage.
Solutions & Experimental Rationale:
-
Acid Selection is Critical:
-
Avoid Hydrogen Halides: Do not use HBr or HI if demethylation is a concern. Even HCl can cause cleavage at elevated temperatures.[4]
-
Careful Use of Lewis Acids: Be cautious with strong Lewis acids like BBr₃ or AlCl₃, which are often used as reagents for ether cleavage.[5] If a Lewis acid is required for your primary reaction, use a milder one and screen for demethylation.
-
-
Control Reaction Conditions:
-
Temperature: As with de-iodination, keep the temperature as low as possible. Ether cleavage is often more prevalent at higher temperatures.
-
Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions. The presence of water can facilitate the hydrolysis step of the ether cleavage mechanism.
-
Comparative Stability in Different Acids
| Acid Catalyst | Risk of Protodeiodination | Risk of Ether Cleavage | Recommended Usage |
| HBr, HI | High | Very High | Not Recommended |
| H₂SO₄ | Moderate to High | Moderate to High | Use with caution, at low temp. |
| TFA | Moderate | Low to Moderate | Common, but use at low temp. and monitor |
| PTSA, CSA | Low to Moderate | Low | Good first choice for catalytic amounts |
| Lewis Acids (BF₃·OEt₂) | Low | Low | Excellent alternative to Brønsted acids |
Issue 3: Formation of Insoluble Material or Complex Mixture of Byproducts
Observation: Your reaction mixture becomes cloudy with the formation of a precipitate, or your TLC/crude NMR shows a complex mixture of high molecular weight species.
Probable Cause: The aldehyde is undergoing acid-catalyzed self-condensation (an aldol-type reaction) or polymerization.[6] The electron-rich nature of the aromatic ring can also lead to other electrophilic side reactions.
Solutions & Experimental Rationale:
-
Concentration Control:
-
Slow Addition: Add the this compound slowly to the reaction mixture containing the acid and other reagents. This keeps the instantaneous concentration of the aldehyde low, disfavoring bimolecular side reactions.
-
High Dilution: Running the reaction at a lower overall concentration can also help to suppress intermolecular side reactions.
-
-
Protecting Groups:
-
Acetal Protection: If the aldehyde is not directly involved in the initial steps of your desired transformation, consider protecting it as an acetal. Acetals are generally stable to many reaction conditions but can be deprotected under controlled acidic conditions.
-
Degradation Pathways of this compound in Acid
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. 175. The mechanism of protodeiodination of p-iodoaniline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. personal.tcu.edu [personal.tcu.edu]
preventing decomposition of 3-Iodo-4,5-dimethoxybenzaldehyde during storage
Technical Support Center: 3-Iodo-4,5-dimethoxybenzaldehyde
A Guide for Researchers on Preventing Decomposition During Storage
Welcome to the technical support center for this compound (CAS 32024-15-0). This valuable synthetic building block is instrumental in the synthesis of complex molecules like chloropeptin I and II.[1] However, its utility is matched by its sensitivity to environmental conditions. As an aryl iodide with an aldehyde functional group, it is susceptible to degradation, particularly from air and light.[1] Improper storage can lead to decomposition, compromising the integrity of your starting material and the outcomes of your experiments.
This guide provides in-depth, experience-based answers and protocols to ensure the long-term stability and purity of your this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition for this compound?
A1: The most common visual indicator of decomposition is a color change. A pure sample of this compound should be an off-white to light yellow or light brown solid.[2][3] Degradation, often due to oxidation or photodecomposition which can liberate free iodine (I₂), will cause the solid to turn noticeably yellow or brown. Analytically, decomposition will manifest as new spots on a Thin-Layer Chromatography (TLC) plate or as impurity peaks in NMR or HPLC analyses.
Q2: What is the ideal storage temperature for this compound?
A2: For optimal stability, this compound should be stored under refrigerated conditions, specifically between 2-8°C.[1][4] Some suppliers may recommend ambient temperature storage, but for long-term preservation and to minimize thermal degradation pathways, refrigerated storage is the best practice.[5]
Q3: Is it necessary to store this compound under an inert atmosphere?
A3: Yes, absolutely. This compound is listed as being sensitive to both air and light.[1][6] Oxygen in the air can oxidize the aldehyde group, while the aryl-iodide bond can be susceptible to light-induced cleavage.[7][8] Therefore, storing it under an inert gas like argon or nitrogen is critical to prevent oxidative degradation.[9][10][11]
Q4: Can I store the entire bottle after opening it for the first time?
A4: While possible for short periods if properly resealed, it is highly discouraged for long-term storage. Each time the main container is opened, it is exposed to atmospheric moisture and oxygen, increasing the risk of degradation.[11][12][13] The best practice is to aliquot the material into smaller, single-use vials under an inert atmosphere immediately upon receipt. This minimizes the exposure of the bulk material to ambient conditions.
Q5: How does moisture affect the stability of this compound?
A5: Moisture can be detrimental. While not as reactive as pyrophoric reagents, many organic compounds can degrade in the presence of water, which can facilitate hydrolysis or other decomposition pathways.[9][10] It is crucial to use dry equipment and store the compound in a dry environment, often supplemented with a desiccant in a secondary container.[11]
Troubleshooting Guide: Identifying and Solving Storage Issues
This table addresses common problems encountered by researchers and provides actionable solutions based on scientific principles.
| Observed Problem | Potential Cause(s) | Recommended Action(s) & Scientific Explanation |
| Color Change (Off-white to yellow/brown) | 1. Photodecomposition: UV or ambient light can cleave the C-I bond, leading to the formation of colored iodine (I₂) species. Aryl iodides are known to be light-sensitive.[7][14]2. Oxidation: Exposure to atmospheric oxygen can oxidize the aldehyde functional group, leading to impurities. | Immediate Action: Move the container to a dark, cold (2-8°C) location. Purity Check: Perform a purity analysis (TLC, NMR). If significant impurities are detected, repurification (e.g., recrystallization) may be necessary before use. Prevention: Always store in an amber vial or a container wrapped in aluminum foil inside a sealed secondary container. |
| New Spots on TLC / Impurity Peaks in NMR | Chemical Degradation: This confirms that decomposition has occurred due to one or more factors (light, air, moisture, heat). | Assess Viability: Quantify the impurity level. If it is minor (<5%), the material might be usable for non-critical steps, but using a purified batch is always recommended. Review Protocol: Immediately audit your storage and handling procedures against the best practices outlined in this guide to prevent further degradation of remaining stock. |
| Poor or Inconsistent Reaction Yields | Starting Material Impurity: The effective concentration of the active aldehyde is lower than calculated, and impurities may be interfering with the reaction mechanism. | Confirm Purity Before Use: Never assume the purity of a reagent that has been stored for an extended period. Run a quick purity check (e.g., melting point, TLC) on an aliquot before committing the bulk material to a large-scale reaction.[9] Use Fresh Stock: For critical reactions, always use a freshly opened or recently purified batch of the reagent. |
| Solid Appears Clumped or "Wet" | Moisture Absorption: The container seal has been compromised, allowing atmospheric moisture to enter and be absorbed by the solid. | Isolate and Dry: Immediately place the vial inside a vacuum desiccator over a strong desiccant (e.g., P₂O₅) to remove absorbed water. Re-evaluate Storage: The original vial is compromised. After drying, transfer the material to a new, dry vial under an inert atmosphere. Discard septa that have been punctured multiple times as they may not reseal properly.[11][13] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues with your this compound stock.
Caption: Troubleshooting workflow for stored this compound.
Validated Protocols for Storage and Handling
Follow these detailed protocols to maximize the shelf-life and maintain the purity of your compound.
Protocol 1: Initial Receipt and Aliquoting
Objective: To properly store newly received this compound for long-term use while minimizing contamination risk.
Materials:
-
Manufacturer's bottle of this compound
-
Multiple small (1-5 mL) amber glass vials with PTFE-lined caps or septa
-
Glove box or Schlenk line with a dry, inert atmosphere (Argon or Nitrogen)
-
Spatula, weighing paper/boat
-
Labeling supplies
-
Secondary, airtight container (e.g., a wide-mouthed jar with a good seal)
-
Desiccant (e.g., silica gel, indicating type preferred)
Procedure:
-
Prepare Inert Environment: Ensure the glove box or Schlenk line is purged and has low oxygen and moisture levels.[10]
-
Pre-label Vials: Label the small amber vials with the compound name, date, and aliquot amount.
-
Transfer to Inert Atmosphere: Bring the sealed manufacturer's bottle, vials, and tools into the glove box antechamber and cycle appropriately.
-
Open and Aliquot: Inside the inert atmosphere, open the main bottle. Carefully weigh and dispense the desired amount of the solid into each pre-labeled vial. Work efficiently to minimize the time the bulk material is exposed.
-
Seal Tightly: Securely cap each aliquot vial. If using septa, ensure they are seated correctly.
-
Prepare Secondary Storage: Place a layer of desiccant at the bottom of the secondary container. Place the sealed aliquot vials inside.
-
Final Seal and Store: Seal the secondary container. For extra protection, you can parafilm the lid. Place the container in a refrigerator at 2-8°C, away from any light sources.
Protocol 2: Routine Purity Check by TLC
Objective: To quickly assess the purity of a stored aliquot before its use in a reaction.
Materials:
-
Aliquot of this compound
-
TLC plate (e.g., silica gel 60 F₂₅₄)
-
Solvent for sample preparation (e.g., Dichloromethane or Ethyl Acetate)
-
Developing chamber
-
Mobile phase (e.g., a 7:3 mixture of Hexane:Ethyl Acetate - Note: this may need optimization)
-
UV lamp (254 nm)
-
Capillary spotter
Procedure:
-
Prepare Sample: Dissolve a tiny amount (tip of a needle) of the solid in ~0.5 mL of solvent.
-
Spot Plate: Use a capillary spotter to apply a small spot of the solution onto the baseline of the TLC plate.
-
Develop Plate: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Analyze: Visualize the plate under a UV lamp. A pure sample should show one major, distinct spot. The presence of additional spots, especially near the baseline (polar impurities) or with different Rf values, indicates decomposition.
References
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigating the formation of iodinated aromatic disinfection by-products in chlorine/phenol/iodide system. Retrieved from [Link]
-
Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2016). Photo-induced iodination of aryl halides under very mild conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of iodinated trihalomethanes and haloacetic acids from aromatic iodinated disinfection byproducts during chloramination. Retrieved from [Link]
-
ACS Publications. (2022). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Retrieved from [Link]
-
eScholarship@McGill. (2016). Photo-induced iodination of aryl halides under very mild conditions. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemical reactions of acyl iodides with aryl halides. Retrieved from [Link]
-
PubMed. (2024). Iodide enhances degradation of histidine sidechain and imidazoles and forms new iodinated aromatic disinfection byproducts during chlorination. Retrieved from [Link]
-
West Liberty University. (n.d.). Material Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]
-
University of Bristol Research Portal. (2011). nσ and πσ* excited states in aryl halide photochemistry*. Retrieved from [Link]
-
ACS Publications. (2023). Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. Retrieved from [Link]
Sources
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. westliberty.edu [westliberty.edu]
- 4. 3-Iodo-4-methoxybenzaldehyde 97 2314-37-6 [sigmaaldrich.com]
- 5. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Photo-induced iodination of aryl halides under very mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 10. ossila.com [ossila.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. web.mit.edu [web.mit.edu]
- 14. escholarship.mcgill.ca [escholarship.mcgill.ca]
Technical Support Center: Navigating the Scale-Up Synthesis of 3-Iodo-4,5-dimethoxybenzaldehyde
Welcome to the technical support center for the synthesis of 3-Iodo-4,5-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scale-up of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and ensure a robust and efficient synthesis process.
I. Introduction to the Synthesis and Its Challenges
This compound is a key building block in the synthesis of a variety of bioactive molecules and complex organic compounds.[1] Its synthesis typically involves the electrophilic iodination of 3,4-dimethoxybenzaldehyde (veratraldehyde). While the reaction appears straightforward on a laboratory scale, scaling up production presents a unique set of challenges that can impact yield, purity, and process efficiency. These challenges often stem from issues with heat management, mass transfer, and the amplification of side reactions.[2] This guide will provide a structured approach to identifying and resolving these issues.
II. Troubleshooting Guide: From Common Issues to Effective Solutions
This section addresses specific problems that may be encountered during the scale-up synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or Inconsistent Yields
A drop in yield upon scaling up is a frequent concern. This can often be attributed to several factors:
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.
-
Poor Temperature Control: The iodination reaction is often exothermic. Insufficient heat removal on a larger scale can lead to a runaway reaction and the formation of degradation products.
-
Sub-optimal Reagent Addition: The rate of addition of the iodinating agent is critical. Too rapid an addition can overwhelm the reactor's cooling capacity.
Troubleshooting Workflow for Low Yields
Caption: A decision-making workflow for troubleshooting low yields in the scale-up synthesis.
Issue 2: Product Discoloration and Impurity Formation
The formation of colored impurities is a common indicator of side reactions. In the iodination of activated aromatic rings like veratraldehyde, potential side reactions include:
-
Di-iodination: The introduction of a second iodine atom onto the aromatic ring.
-
Oxidation: The aldehyde functional group can be susceptible to oxidation, especially at elevated temperatures.
-
Formation of Tarry Byproducts: Methoxy-substituted benzenes can be prone to polymerization or degradation under harsh iodination conditions, leading to the formation of intractable tars.[3]
Solutions to Minimize Impurity Formation:
-
Precise Stoichiometry: Carefully control the stoichiometry of the iodinating agent to minimize di-iodination.
-
Lower Reaction Temperature: Running the reaction at the lowest effective temperature can help to reduce the rate of side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of the aldehyde.
-
Choice of Iodinating Agent: Consider using a milder iodinating agent. While iodine monochloride (ICl) is effective, N-iodosuccinimide (NIS) in the presence of a catalytic amount of a protic or Lewis acid can offer greater selectivity.[4][5][6][7]
| Iodinating Agent | Typical Conditions | Potential Advantages | Potential Disadvantages |
| I₂ / Oxidant (e.g., HIO₃, H₅IO₆) | Acidic medium | Cost-effective | Can be aggressive, leading to side reactions |
| Iodine Monochloride (ICl) | Acetic acid | Highly reactive | Can lead to over-iodination and corrosive byproducts |
| N-Iodosuccinimide (NIS) | Acetonitrile, catalytic acid | Mild and selective | More expensive than other options |
Table 1: Comparison of common iodinating agents for aromatic compounds.
Issue 3: Difficult Product Isolation and Purification
On a larger scale, traditional purification methods like column chromatography can be impractical and costly.
Alternative Purification Strategy: Crystallization
Crystallization is often the most viable method for large-scale purification.
Optimized Crystallization Protocol:
-
Solvent Selection: Based on laboratory-scale experiments, methanol or ethanol are good starting points for the recrystallization of this compound.[8][9] A solvent screen should be performed to identify the optimal solvent or solvent mixture that provides good solubility at elevated temperatures and poor solubility at lower temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, treatment with activated carbon can be effective in removing colored impurities.
-
Cooling and Crystallization: Allow the solution to cool slowly to promote the formation of large, pure crystals. Seeding with a small amount of pure product can be beneficial.
-
Isolation and Drying: Isolate the crystals by filtration and wash with a small amount of cold solvent. Dry the product under vacuum at a moderate temperature.
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the large-scale synthesis of this compound?
The most common and cost-effective starting material is 3,4-dimethoxybenzaldehyde (veratraldehyde).
Q2: How can I monitor the progress of the iodination reaction?
High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., trifluoroacetic acid) is a good starting point for method development.[10] Thin Layer Chromatography (TLC) can also be used for rapid qualitative analysis.
Q3: What are the key safety precautions to consider during the scale-up of this synthesis?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Iodination reactions should be performed in a well-ventilated fume hood to avoid inhalation of iodine vapors.
-
Quenching: Have a quenching solution, such as sodium thiosulfate, readily available to neutralize any unreacted iodine.
-
Exothermic Reaction: Be prepared for an exothermic reaction and ensure that the reactor's cooling system is adequate for the scale of the reaction.
Q4: What are the expected analytical specifications for the final product?
The final product should be characterized by its melting point, and its purity should be assessed by HPLC. The structure should be confirmed by ¹H NMR and ¹³C NMR spectroscopy. A typical ¹H NMR spectrum in DMSO-d₆ will show characteristic peaks for the aldehyde proton, aromatic protons, and methoxy groups.
IV. Experimental Protocols
Protocol 1: General Procedure for the Iodination of 3,4-Dimethoxybenzaldehyde
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Reactor Setup: Charge a clean, dry reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel with 3,4-dimethoxybenzaldehyde and a suitable solvent (e.g., acetic acid or dichloromethane).
-
Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen or argon.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0-5 °C).
-
Iodinating Agent Addition: Prepare a solution of the iodinating agent (e.g., iodine monochloride in acetic acid or N-iodosuccinimide in acetonitrile) in the addition funnel. Add the solution dropwise to the stirred reaction mixture, maintaining the temperature within the desired range.
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC or TLC.
-
Work-up: Once the reaction is complete, quench any excess iodinating agent with a solution of sodium thiosulfate.
-
Isolation: Isolate the crude product by extraction or filtration, depending on the solvent system used.
-
Purification: Purify the crude product by crystallization as described in the troubleshooting section.
Reaction Pathway
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 6. Iodination via NIS -- various conditions , Hive Chemistry Discourse [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 4-Iodo-2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. Selective Bromination/Iodination of 2,5-dimethoxybenzaldehyde - [www.rhodium.ws] [designer-drug.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Iodo-4,5-dimethoxybenzaldehyde
Welcome to the technical support center for 3-Iodo-4,5-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of this versatile synthetic building block. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific experimental context.
Troubleshooting Guide: Navigating Common Purification Challenges
The synthesis of this compound, typically via electrophilic iodination of veratraldehyde, can present several purification challenges. This section addresses the most common issues in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Issue 1: My crude product is a complex mixture on TLC. How do I identify the main components and select a purification strategy?
Answer:
A complex Thin Layer Chromatography (TLC) profile is a common outcome in organic synthesis. The key is to systematically identify the components and then choose the most effective purification technique.
Identifying the Spots on Your TLC Plate:
Your crude reaction mixture will likely contain the following:
-
Starting Material (Veratraldehyde): This is often a major impurity if the reaction has not gone to completion. Veratraldehyde is less polar than the iodinated product due to the absence of the heavy and polarizable iodine atom. Therefore, it will have a higher Rf value on a silica gel TLC plate.
-
Product (this compound): Your desired product will be more polar than the starting material and thus have a lower Rf value.
-
Regioisomeric Impurities: The iodination of veratraldehyde can potentially yield other isomers, such as 2-iodo-4,5-dimethoxybenzaldehyde. These isomers will likely have very similar polarities to your desired product, making them challenging to separate.
-
Elemental Iodine (I₂): If present in excess or formed from degradation, it will appear as a brownish-yellow spot.
Visualization Tip: Aromatic aldehydes can be visualized under UV light. For more distinct visualization, you can use a 2,4-dinitrophenylhydrazine (DNP) stain, which reacts with the aldehyde to form a yellow-to-orange spot. An iodine chamber is also effective for visualizing aromatic compounds.[1]
Choosing Your Purification Strategy:
The choice between column chromatography and recrystallization depends on the nature of the impurities.
-
Column Chromatography: This is the most versatile technique for separating compounds with different polarities.[2] It is particularly effective for removing unreacted starting material and other byproducts with significantly different Rf values from your product.
-
Recrystallization: This method is ideal for removing small amounts of impurities from a solid product.[3] It is most effective when the desired compound has low solubility in a solvent at room temperature but high solubility at elevated temperatures, while the impurities are either highly soluble or insoluble at all temperatures.
Experimental Protocols
Protocol 1: Analytical Thin Layer Chromatography (TLC)
-
Prepare the TLC Plate: Use a silica gel coated plate.
-
Spot the Plate: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the dissolved sample onto the TLC plate alongside a spot of the starting material (veratraldehyde) for comparison.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase. A good starting point is a mixture of petroleum ether and ethyl acetate.
-
Visualize the Plate: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp and/or by staining.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel, using a slurry method with your chosen eluent for the best results.
-
Load the Sample: Dissolve your crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent mixture) and carefully load it onto the top of the silica gel bed.
-
Elute the Column: Begin eluting the column with your chosen solvent system. Start with a less polar mixture and gradually increase the polarity if necessary (gradient elution).
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Analyze Fractions: Spot each fraction on a TLC plate to determine which fractions contain your purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.
Issue 2: I'm struggling to separate my product from a close-running impurity on TLC. What should I do?
Answer:
This is a classic challenge, often indicating the presence of a regioisomer. The subtle differences in the positions of the iodo and methoxy groups on the aromatic ring can lead to very similar polarities.
Optimizing Column Chromatography for Isomer Separation:
-
Solvent System Selection: The key to separating compounds with similar polarities is to find a solvent system that maximizes the difference in their Rf values (ΔRf). Experiment with different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).[2]
-
Fine-Tuning Polarity: Even small changes in the solvent ratio can have a significant impact. For example, transitioning from a 9:1 to a 19:1 hexane:ethyl acetate mixture can provide the necessary resolution.
-
Alternative Solvents: Consider using toluene as a component of your mobile phase. The π-π interactions between toluene and your aromatic compounds can sometimes provide a different selectivity compared to standard solvent systems.
| Solvent System (v/v) | Typical Application |
| Petroleum Ether : Ethyl Acetate (15:1) | A good starting point for the separation of iodinated benzaldehydes.[4] |
| Hexane : Ethyl Acetate (gradient) | Allows for the elution of compounds with a wider range of polarities. |
| Dichloromethane : Hexane (gradient) | Another effective system for separating moderately polar compounds. |
-
Column Dimensions: Use a long, narrow column to increase the surface area of the stationary phase and improve separation.
-
Flow Rate: A slower flow rate will allow for better equilibration between the mobile and stationary phases, leading to sharper bands and better resolution.
Considering Derivatization:
If chromatographic separation proves extremely difficult, a chemical derivatization strategy can be employed.[5] This involves converting the aldehyde to a different functional group (e.g., an oxime or a hydrazone), separating the derivatives, and then hydrolyzing the purified derivative back to the aldehyde. This is a more advanced technique and should be considered when other methods fail.
Issue 3: My purified product is a pale yellow solid, but it turns brown over time. What is happening and how can I prevent it?
Answer:
The discoloration of your this compound is likely due to the decomposition of the compound, leading to the formation of elemental iodine (I₂), which is brown.[6] The carbon-iodine bond is relatively weak and can be cleaved by exposure to light and heat.
Proper Storage and Handling:
-
Light Protection: Store the compound in an amber vial or a clear vial wrapped in aluminum foil to protect it from light.[6]
-
Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Temperature Control: Store the compound in a cool, dark place. Refrigeration is often recommended.
-
Avoid Air Exposure: Minimize the time the compound is exposed to air, as oxidation of the aldehyde group to a carboxylic acid can also occur.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The literature melting point for this compound is typically in the range of 69-72 °C. A sharp melting point within this range is a good indicator of high purity.
Q2: What are some suitable recrystallization solvents for this compound?
A2: While specific literature on the recrystallization of this exact compound is sparse, based on its structure (a moderately polar aromatic aldehyde), you can screen the following solvents and solvent systems:
-
Single Solvents: Ethanol, methanol, isopropanol.
-
Two-Solvent Systems: A good starting point would be to dissolve the compound in a hot "good" solvent like ethanol or ethyl acetate and then slowly add a "poor" solvent like water or hexane until the solution becomes cloudy, then allow it to cool slowly.[7]
Q3: How can I be sure that I have the correct isomer (this compound) and not another regioisomer?
A3: The most definitive method for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy. The proton NMR (¹H NMR) spectrum will show a characteristic splitting pattern for the aromatic protons that can be used to confirm the substitution pattern on the benzene ring.
Q4: Can I use reverse-phase chromatography to purify this compound?
A4: While normal-phase chromatography on silica gel is more common for this type of compound, reverse-phase chromatography (using a C18 stationary phase and a polar mobile phase like methanol/water or acetonitrile/water) is also a possibility. It separates compounds based on hydrophobicity, so it may offer a different selectivity that could be advantageous for separating closely related isomers.
Visualizing the Purification Workflow
Caption: Decision workflow for selecting the appropriate purification method.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Spivey, A. C., & Gripton, C. J. (2004). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Chemical Society Reviews, 33(5), 265–276. [Link]
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The Royal Society of Chemistry. (2021). Supporting Information For: A general and practical synthesis of aryl iodides. [Link]
-
Ataman Kimya. VERATRALDEHYDE. [Link]
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ResearchGate. (2025). Investigating the formation of iodinated aromatic disinfection by-products in chlorine/phenol/iodide system. [Link]
-
PubMed. (2024). Iodide enhances degradation of histidine sidechain and imidazoles and forms new iodinated aromatic disinfection byproducts during chlorination. [Link]
-
ResearchGate. (2025). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. [Link]
-
Organic Syntheses. Aldehydes from acid chlorides by modified rosenmund reduction. [Link]
-
Columbia University. Column chromatography. [Link]
-
YouTube. (2020, January 10). Recrystallization. [Link]
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-
PubChem. Veratraldehyde. [Link]
-
Wikipedia. Veratraldehyde. [Link]
- BenchChem. (2025).
-
ResearchGate. (2025). Separation of positional isomers using chiral chromatography columns. [Link]
- BenchChem. (2025).
-
ResearchGate. (2016). 3,4-Dimethoxybenzaldehyde. [Link]
-
LJMU Research Online. Separation, characterisation and biological evaluation of the individual isomers of the rat selective toxicant norbormide – isolated using a chemical derivatization strategy. [Link]
-
National Institutes of Health. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. [Link]
- BenchChem. (2025).
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Technical Support Center: Optimizing Catalyst Loading for Reactions with 3-Iodo-4,5-dimethoxybenzaldehyde
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-Iodo-4,5-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing catalyst loading and overall reaction efficiency. The inherent reactivity of the carbon-iodine bond makes this substrate an excellent candidate for various C-C and C-N bond-forming reactions.[1][2] However, achieving optimal results requires careful consideration of catalyst systems and reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed reactions for this compound, and what are the typical catalyst loading ranges?
A1: this compound is a versatile substrate for several key cross-coupling reactions. The choice of catalyst and its loading are critical for success. While optimal loading is substrate-specific, here are some general starting points for your experiments:
| Coupling Reaction | Typical Palladium Source | Typical Ligand | Typical Catalyst Loading (mol%) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, XPhos, PPh₃ | 0.5 - 5 |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, Xantphos | 1 - 5 |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | 0.5 - 5 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos, Josiphos | 1 - 5 |
Note: These are general ranges. It is highly recommended to screen a range of catalyst loadings to determine the optimal conditions for your specific transformation.[3]
Q2: How does the reactivity of the C-I bond in this compound affect catalyst loading?
A2: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides highly reactive in palladium-catalyzed cross-coupling reactions.[2] This enhanced reactivity often allows for milder reaction conditions, including lower catalyst loadings and temperatures, compared to analogous aryl bromides or chlorides.[2] The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) center, which is facilitated by the weaker C-I bond.[1][2]
Q3: Can the electron-donating methoxy groups on the benzaldehyde ring influence the reaction?
A3: Yes, the two electron-donating methoxy groups increase the electron density on the aromatic ring.[2] While the dominant factor for reactivity in cross-coupling is the C-I bond, these electronic effects can influence the oxidative addition step and the overall stability of the catalyst. For some challenging substrates, the choice of bulky, electron-rich phosphine ligands can be crucial to enhance catalyst stability and activity.[4][5]
Q4: What are the initial checks I should perform if my reaction fails completely?
A4: If you observe no product formation, the primary suspects are the catalyst's integrity, the quality of your reagents, and the reaction setup.[6][7] Ensure your palladium catalyst and any co-catalysts (like copper(I) iodide in Sonogashira coupling) are active and not degraded.[6] It is critical to use anhydrous solvents and maintain a strictly inert atmosphere (e.g., argon or nitrogen), as oxygen can deactivate the catalyst and promote side reactions like Glaser coupling in Sonogashira reactions.[4][6][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Low to No Product Yield
Low or nonexistent yield is a common frustration. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst, particularly Pd(0) species, is sensitive to air and can decompose.[4][9]
-
Solution: Use a fresh, properly stored palladium source. If using a Pd(II) precatalyst, ensure your reaction conditions are suitable for its in situ reduction to the active Pd(0) species.[7]
-
-
Poor Reagent Quality: Impurities in your starting material, solvent, or base can poison the catalyst.[4][6]
-
Solution: Ensure all reagents are of high purity. It may be necessary to purify your starting materials or distill your solvent and amine bases.[4]
-
-
Inadequate Inert Atmosphere: Oxygen can lead to catalyst deactivation and promote unwanted side reactions.[4][6]
-
Solution: Thoroughly degas your solvent (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintain a positive pressure of argon or nitrogen throughout the reaction.[8]
-
-
Suboptimal Temperature: While many cross-coupling reactions require heat, excessive temperatures can lead to catalyst decomposition.[3][4]
-
Solution: Screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability.
-
Problem 2: Significant Side Product Formation
The formation of side products can complicate purification and lower the yield of your desired compound.
Common Side Reactions & Mitigation Strategies:
-
Homocoupling (Glaser Coupling) in Sonogashira Reactions: This is the self-coupling of the terminal alkyne, often promoted by the presence of oxygen and the copper(I) co-catalyst.[8]
-
Mitigation:
-
Strictly Anaerobic Conditions: As mentioned above, rigorously exclude oxygen from your reaction.[4][8]
-
Reduce Copper Loading: Minimize the amount of the copper(I) iodide co-catalyst.[4]
-
Slow Alkyne Addition: Adding the alkyne slowly can keep its concentration low, disfavoring homocoupling.[4]
-
Consider Copper-Free Conditions: Several protocols exist that avoid the use of a copper co-catalyst altogether.[8]
-
-
-
Protodeboronation in Suzuki-Miyaura Reactions: The boronic acid coupling partner can be lost through protonation, especially in the presence of water.[3]
-
Mitigation: Use anhydrous solvents and consider screening different bases. Running the reaction under a rigorously inert atmosphere can also be beneficial.[3]
-
Problem 3: Catalyst Decomposition (Formation of Palladium Black)
The appearance of a black precipitate (palladium black) is a clear indicator of catalyst decomposition.[4]
Potential Causes & Solutions:
-
Presence of Oxygen: As repeatedly emphasized, oxygen is a primary culprit in catalyst deactivation.
-
Solution: Ensure your reaction setup is scrupulously anaerobic.
-
-
High Temperatures: Excessive heat can accelerate the decomposition of the catalytic species.[4]
-
Solution: Optimize the reaction temperature. If high temperatures are necessary, consider using more robust ligands that can stabilize the palladium center.
-
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the active catalytic species.
Experimental Protocol: Suzuki-Miyaura Coupling Catalyst Loading Screen
This protocol provides a general method for screening catalyst loading for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (or another suitable ligand)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line setup
Procedure:
-
Stock Solution Preparation:
-
In an inert atmosphere, prepare separate stock solutions of Pd(OAc)₂ and SPhos in 1,4-dioxane. The concentrations should be chosen to allow for accurate dispensing of the desired catalyst loadings.
-
-
Reaction Setup:
-
To a series of labeled reaction vials, add this compound, the arylboronic acid, and K₂CO₃.[3]
-
Add the appropriate volumes of the Pd(OAc)₂ and SPhos stock solutions to each vial to achieve the desired catalyst loadings (e.g., 0.5, 1, 2, and 5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
-
Reaction Execution:
-
Seal the vials and place them in a preheated reaction block or oil bath at the desired temperature (e.g., 90 °C).[3]
-
Stir the reactions for a set amount of time.
-
-
Monitoring and Analysis:
Data Presentation:
| Catalyst Loading (mol%) | Time (h) | Conversion (%) |
| 0.5 | 1 | |
| 0.5 | 4 | |
| 0.5 | 12 | |
| 1.0 | 1 | |
| 1.0 | 4 | |
| 1.0 | 12 | |
| 2.0 | 1 | |
| 2.0 | 4 | |
| 2.0 | 12 | |
| 5.0 | 1 | |
| 5.0 | 4 | |
| 5.0 | 12 |
Visualizing the Catalytic Cycle and Troubleshooting
Generalized Catalytic Cycle for Cross-Coupling
Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- BenchChem. (2025). Kinetic studies of coupling reactions involving 3,5-Dimethoxy-4'-iodobenzophenone.
- BenchChem. (2025). Common issues in Sonogashira coupling of aryl iodides and how to solve them.
- BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3,5-Dimethoxy-4'-iodobenzophenone and 4'-bromobenzophenone.
- BenchChem. (2025).
- Green Chemistry (RSC Publishing). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
- MDPI.
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for 4-Iodo-3-methoxyisothiazole Couplings.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3,5-Dimethoxy-4'-iodobenzophenone.
- ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Reddit. (2020). Sonogashira troubleshooting help needed.
- (2021).
- Sigma-Aldrich.
- BenchChem. (2025). Technical Support Center: Troubleshooting Sonogashira Coupling with Purines.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with Diethylmethoxyborane.
- EliScholar - Yale University. Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.
- ACS Catalysis. Advances in NiI/NiIII-Catalyzed C(sp2)
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts in Cross-Coupling Reactions with 1,2-Diiodoethene.
- PMC - NIH.
- BenchChem. (2025).
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- ResearchGate. (2025). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions.
- PMC - NIH. Heck Reaction of Electronically Diverse Tertiary Alkyl Halides.
- ResearchGate. Analysis of Methods and Means of Measuring Catalytic Activity of Biologically and Chemically Active Substances.
- ResearchGate. Cross-coupling of iodobenzene and 1,3,5-trimethoxybenzene with....
- PMC - NIH.
- NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- The Royal Society of Chemistry.
- PubMed. (2018).
- Journal of Synthetic Chemistry. Articles List.
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Validation & Comparative
comparing the reactivity of 3-Iodo-4,5-dimethoxybenzaldehyde with other benzaldehydes
An In-Depth Guide to the Reactivity of 3-Iodo-4,5-dimethoxybenzaldehyde: A Comparative Analysis for Synthetic Chemists
Introduction: A Versatile Building Block in Modern Synthesis
This compound is a highly functionalized aromatic aldehyde that serves as a pivotal intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring two electron-donating methoxy groups and a sterically demanding, electron-withdrawing iodo group—imparts a nuanced reactivity profile. The presence of the iodine atom, in particular, opens a gateway to a suite of powerful palladium-catalyzed cross-coupling reactions, allowing for the strategic construction of carbon-carbon and carbon-heteroatom bonds.[1][2]
This guide provides a comparative analysis of the reactivity of this compound against other substituted benzaldehydes. We will dissect the electronic and steric factors governing its behavior in common transformations and provide experimentally-grounded protocols to aid researchers in harnessing its synthetic potential.
The Theoretical Framework: Deconstructing Substituent Effects
The reactivity of a benzaldehyde derivative is primarily dictated by the electrophilicity of its carbonyl carbon. Substituents on the aromatic ring modulate this property through a combination of electronic (inductive and resonance) and steric effects.[3]
-
Electronic Effects : Electron-withdrawing groups (EWGs) pull electron density from the ring and the carbonyl group, increasing the partial positive charge on the carbonyl carbon and thus enhancing its susceptibility to nucleophilic attack. Conversely, electron-donating groups (EDGs) push electron density into the ring, decreasing the carbonyl's electrophilicity.[3][4]
-
Steric Effects : Bulky groups, particularly at the ortho positions, can hinder the approach of a nucleophile to the carbonyl carbon, slowing down the reaction rate irrespective of electronic effects.[5][6]
In this compound, we observe a fascinating interplay of these effects:
-
Methoxy Groups (-OCH₃) : Located at the C4 and C5 positions, these are potent EDGs through resonance, enriching the electron density of the aromatic system.
-
Iodo Group (-I) : Positioned at C3 (meta to the aldehyde), it primarily exerts an electron-withdrawing inductive effect due to its electronegativity. It also contributes significant steric bulk.
The net result is a carbonyl group that is moderately deactivated towards nucleophilic attack compared to unsubstituted benzaldehyde, but which possesses a unique handle for subsequent functionalization via the C-I bond.
Comparative Reactivity in Key Reaction Classes
Nucleophilic Addition Reactions
Nucleophilic addition is the quintessential reaction of aldehydes.[7][8][9] The rate is generally accelerated by EWGs and decelerated by EDGs.[3] Due to the net electron-donating character of its two methoxy groups, this compound is expected to be less reactive in nucleophilic additions than benzaldehydes bearing strong EWGs (e.g., 4-nitrobenzaldehyde) but more reactive than those with multiple strong EDGs.
Case Study: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, serves as an excellent model for comparing nucleophilic addition reactivity.[10][11] Higher yields and faster reaction times are typically observed for more electrophilic aldehydes.
| Substituted Benzaldehyde | Key Substituent(s) | Electronic Effect | Expected Reactivity | Reported Yield (%) | Reference |
| 4-Nitrobenzaldehyde | -NO₂ | Strong EWG | Very High | 85-95 | [10] |
| 4-Chlorobenzaldehyde | -Cl | Moderate EWG | High | ~80 | [12] |
| Benzaldehyde | -H | Neutral | Moderate | 43 | [10] |
| This compound | -I, 2x -OCH₃ | Net EDG | Low-Moderate | (Predicted lower) | N/A |
| 4-Methoxybenzaldehyde | -OCH₃ | Strong EDG | Low | High (solvent-free) | [10] |
Note: Yields are highly condition-dependent. This table illustrates general reactivity trends.
Oxidation to Benzoic Acids
The oxidation of benzaldehydes is sensitive to substituent effects, with EDGs generally accelerating the reaction by stabilizing the electron-deficient transition state.[5][13] For instance, in oxidations using benzyltrimethylammonium chlorobromate (BTMACB), electron-donating groups like -OCH₃ show a significantly higher relative rate constant compared to unsubstituted benzaldehyde.[3]
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) | Reference |
| p-OCH₃ | Oxidation with BTMACB | 6.31 | [3] |
| p-CH₃ | Oxidation with BTMACB | 2.51 | [3] |
| H | Oxidation with BTMACB | 1.00 | [3] |
| p-Cl | Oxidation with BTMACB | 0.55 | [3] |
| m-NO₂ | Oxidation with BTMACB | 1.35 | [3] |
| p-NO₂ | Oxidation with BTMACB | 1.62 | [3] |
Based on this data, the two methoxy groups in this compound would be expected to make it highly susceptible to oxidation, a key consideration for its storage and handling.
Palladium-Catalyzed Cross-Coupling Reactions
This is the area where this compound truly excels, distinguishing it from most other benzaldehydes. The carbon-iodine bond is the most reactive of the aryl halides for the crucial oxidative addition step in palladium catalytic cycles, allowing for milder reaction conditions and broader substrate scope.[14]
-
Suzuki-Miyaura Coupling : Forms C(sp²)-C(sp²) bonds with boronic acids/esters. This is invaluable for synthesizing biaryl structures common in pharmaceuticals.[15][16][17]
-
Heck Coupling : Forms C-C bonds by coupling with alkenes, yielding substituted styrenes and cinnamates.[18][19][20]
-
Sonogashira Coupling : Forms C(sp²)-C(sp) bonds with terminal alkynes, a direct route to aryl alkynes used in materials and natural product synthesis.[14][21][22]
The aldehyde functionality is generally tolerant of these coupling conditions, making this compound a bifunctional building block where the iodo group can be selectively transformed while preserving the aldehyde for subsequent reactions.
Experimental Protocols & Workflows
The following protocols are presented as self-validating systems. The rationale behind critical steps is explained to ensure reproducibility and facilitate optimization.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol details the coupling with an arylboronic acid, a foundational transformation for building molecular complexity.
Methodology:
-
Reaction Setup : To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (3.0 eq).[1]
-
Rationale: Triphenylphosphine serves as a ligand to stabilize the palladium catalyst. Potassium carbonate is the base required to activate the boronic acid for the transmetalation step.[23]
-
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Rationale: This is critical to remove oxygen, which can oxidize the Pd(0) active catalyst and lead to side reactions.
-
-
Solvent Addition : Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Rationale: Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) further ensures an oxygen-free environment. The aqueous phase is necessary for the base to function effectively.[17]
-
-
Reaction : Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Workup : Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel.
Protocol 2: Oxidation with Potassium Permanganate
This protocol demonstrates the conversion of the aldehyde to the corresponding benzoic acid, a common synthetic step.
Methodology:
-
Dissolution : Dissolve this compound (1.0 eq) in a suitable solvent like ethyl acetate in a flask. In a separate beaker, prepare an aqueous solution of potassium permanganate (~2.2 eq).[12][24]
-
Phase Transfer Catalyst : Add a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, ~0.1 eq) to the aldehyde solution.[12]
-
Rationale: Since the aldehyde is in an organic phase and the permanganate is in the aqueous phase, the phase transfer catalyst is essential to shuttle the oxidant into the organic layer where the reaction occurs.[12]
-
-
Reaction : Add the permanganate solution to the aldehyde solution and stir vigorously at room temperature. The reaction is often indicated by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate. Monitor by TLC.
-
Quenching : Once the reaction is complete, quench any excess permanganate by adding a small amount of a reducing agent (e.g., sodium bisulfite solution) until the purple color disappears.
-
Workup : Acidify the mixture with dilute HCl. Extract the product into an organic solvent like ethyl acetate.
-
Purification : Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-iodo-4,5-dimethoxybenzoic acid, which can be further purified by recrystallization.
Conclusion
This compound presents a dualistic reactivity profile that makes it a powerful tool for synthetic chemists. While its aldehyde group is moderately deactivated towards nucleophilic addition due to the electron-donating methoxy substituents, its C-I bond is highly activated for a range of palladium-catalyzed cross-coupling reactions. This allows for a modular synthetic approach: the iodo-position can be elaborated first under mild conditions, preserving the aldehyde for subsequent transformations such as reductive amination, oxidation, or condensation reactions. Understanding this balance between carbonyl reactivity and cross-coupling potential is the key to effectively incorporating this versatile building block into complex synthetic strategies.
References
-
Pinto, A., et al. (2018). Reduction of substituted benzaldehydes, acetophenone and 2-acetylpyridine using bean seeds as crude reductase enzymes. Taylor & Francis Online. Available at: [Link]
-
Kaur, K., et al. (2006). Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate. ACS Publications. Available at: [Link]
-
Das, J., et al. (2014). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA Academico Research. Available at: [Link]
-
van der Heijden, C., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health. Available at: [Link]
-
Sedon, J. H., & Zuman, P. (1981). Nucleophilic additions to aldehydes and ketones. 3. Reactions of ortho-substituted benzaldehydes and their polarographic oxidations. ACS Publications. Available at: [Link]
-
van der Heijden, C., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. Available at: [Link]
-
Vadera, K., et al. (2006). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. Available at: [Link]
-
Das, J., et al. (2014). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. ResearchGate. Available at: [Link]
-
van der Heijden, C., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. Available at: [Link]
-
Reddit. (2024). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?. Reddit. Available at: [Link]
-
LibreTexts Chemistry. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. LibreTexts. Available at: [Link]
-
Wikipedia. Heck reaction. Wikipedia. Available at: [Link]
-
LibreTexts Chemistry. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. LibreTexts. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Wikipedia. Available at: [Link]
-
MCAT Content. Nucleophilic Addition Reactions of Aldehydes and Ketones. MCAT Content. Available at: [Link]
-
Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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- 24. researchgate.net [researchgate.net]
The Pivotal Role of the 3-Iodo-4,5-dimethoxybenzaldehyde Scaffold: A Comparative Guide to the Biological Activity of its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of a core scaffold is paramount to the successful development of novel therapeutic agents. The 3-iodo-4,5-dimethoxybenzaldehyde moiety has emerged as a particularly fruitful starting point for the synthesis of compounds with significant biological activity, most notably in the realm of oncology. This guide provides an in-depth, objective comparison of the performance of two major classes of compounds derived from this versatile building block: chalcones and combretastatin analogs. We will delve into the causality behind their synthesis, compare their biological efficacy using experimental data, and provide detailed protocols for their evaluation, empowering researchers to build upon this promising chemical framework.
The Strategic Advantage of the this compound Core
The utility of this compound as a precursor stems from a synergistic combination of its structural features. The dimethoxy substitution pattern on the aromatic ring is a well-established pharmacophore, particularly for agents targeting tubulin.[1] The aldehyde functionality provides a reactive handle for the construction of more complex molecules through reactions like the Claisen-Schmidt condensation to form chalcones or the Wittig reaction to generate stilbenes, the backbone of combretastatins.[2][3]
Crucially, the iodine atom at the 3-position is not merely a placeholder. Its presence offers several strategic advantages:
-
Modulation of Electronic Properties: The electron-withdrawing nature of the iodine atom can influence the overall electron distribution of the molecule, potentially enhancing its binding affinity to biological targets.
-
Steric Influence: The size of the iodine atom can dictate the preferred conformation of the molecule, which is critical for its interaction with the binding pockets of proteins like tubulin.
-
Metabolic Stability: Halogenation can alter the metabolic profile of a compound, potentially increasing its half-life and bioavailability.
-
Synthetic Versatility: The carbon-iodine bond is amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities to probe structure-activity relationships (SAR).
This guide will explore how these features translate into tangible differences in the biological activity of the resulting derivatives.
Comparative Analysis of Biological Activity
The primary biological activities associated with derivatives of this compound are anticancer effects, largely driven by the inhibition of tubulin polymerization.[4][5]
Chalcone Derivatives: Promising Anticancer Agents
Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a well-established class of anticancer compounds.[6] The synthesis of chalcones from this compound allows for the systematic investigation of how the iodinated and dimethoxylated ring (A-ring) influences cytotoxicity.
dot```dot graph Synthesis_of_Chalcones { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="this compound"]; B [label="Acetophenone Derivative"]; C [label="Chalcone Derivative", fillcolor="#34A853"];
A -> C [label="Claisen-Schmidt\nCondensation"]; B -> C;
caption [label="Synthesis of Chalcone Derivatives.", shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"]; }
Sources
- 1. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 2. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of cytotoxicity of stilbene analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel indole-bearing combretastatin analogues as tubulin polymerization inhibitors | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Structural Confirmation of 3-Iodo-4,5-dimethoxybenzaldehyde Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the unequivocal confirmation of a chemical structure is a cornerstone of safety, efficacy, and intellectual property. For derivatives of 3-iodo-4,5-dimethoxybenzaldehyde, a versatile building block in medicinal chemistry, this process is critical.[1][2] This guide provides an in-depth comparison of analytical techniques, grounded in experimental data and field-proven insights, to ensure the confident structural elucidation of this class of compounds.
The journey from a synthesized powder in a flask to a confirmed molecular structure is a multi-step, integrated process. Each analytical technique provides a unique piece of the puzzle, and their combined power leaves no room for ambiguity. We will explore this workflow, focusing on the causality behind our experimental choices and the interpretation of the resulting data.
The Integrated Analytical Workflow
A robust structural confirmation strategy does not rely on a single technique. Instead, it follows a logical progression from initial purity assessment to definitive structural mapping. The choice and sequence of these techniques are paramount for an efficient and accurate workflow.
Caption: Integrated workflow for structural confirmation.
Mass Spectrometry (MS): The First Checkpoint
Core Question: Does the molecule have the correct mass?
Mass spectrometry is the initial gatekeeper. It provides the molecular weight of the compound, offering the first piece of evidence for a successful synthesis. For this compound (C₉H₉IO₃), the expected monoisotopic mass is approximately 291.96 g/mol .[3] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can confirm the elemental composition to within a few parts per million (ppm).
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is often observed. For our target, this would be a calculated m/z of 292.9670.[4]
-
Analysis: Compare the experimentally observed m/z value with the calculated value for the desired chemical formula. An error of <5 ppm provides high confidence in the elemental composition.
Interpreting the Data:
The presence of iodine provides a distinct isotopic signature that, while not as pronounced as chlorine or bromine, can still be a useful confirmation point. The primary role of MS in this context is to confirm the molecular formula. Fragmentation patterns can also be informative. For benzaldehydes, characteristic losses include the hydrogen radical (M-1) and the formyl radical (M-29, loss of CHO).[5][6] The loss of the entire iodo-dimethoxy-phenyl moiety can also occur. The fragmentation of halogenated compounds is a well-studied area that can provide additional structural clues.[7][8][9]
| Technique | Information Provided | Strengths | Limitations |
| HRMS (ESI-TOF) | Exact mass and elemental composition. | High accuracy (<5 ppm), high sensitivity. | Provides little connectivity information, isomers are indistinguishable. |
| GC-MS (EI) | Molecular weight and fragmentation patterns. | Provides reproducible fragmentation libraries for comparison. | Sample must be volatile and thermally stable. |
Infrared (IR) Spectroscopy: Functional Group Analysis
Core Question: Are the expected functional groups (aldehyde, ether, aromatic ring) present?
FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups. For this compound, we expect to see characteristic vibrational frequencies.
Expected IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Aldehyde C=O Stretch | ~1680-1700 | Strong, sharp peak. Conjugation with the aromatic ring lowers the frequency. |
| Aromatic C=C Stretch | ~1580-1600 | Medium to strong peaks. |
| C-H Stretch (Aldehyde) | ~2720 & ~2820 | Two weak bands (Fermi doublet), a hallmark of aldehydes. |
| C-O Stretch (Aryl Ether) | ~1250-1300 (asymmetric) & ~1020-1075 (symmetric) | Strong peaks associated with the methoxy groups. |
| Aromatic C-H Bending | ~800-900 | Out-of-plane bending can indicate substitution patterns. |
Note: Spectral data for the related 3,4-dimethoxybenzaldehyde shows a strong C=O stretch around 1680 cm⁻¹.[10][11][12]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic peaks and compare them to reference spectra or expected values. The absence of peaks from starting materials (e.g., a broad O-H stretch if starting from a phenol) is also a key indicator of reaction completion.
While powerful for functional group identification, FTIR is generally insufficient for distinguishing between positional isomers (e.g., 2-iodo- vs. 3-iodo-). For that, we must turn to NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Core Question: What is the precise connectivity and spatial arrangement of atoms?
NMR is the most powerful tool for the complete structural elucidation of organic molecules. A combination of ¹H and ¹³C NMR, along with 2D techniques, can definitively establish the substitution pattern on the aromatic ring.
¹H NMR Analysis:
For this compound, the proton NMR spectrum is highly informative.
-
Aldehyde Proton (-CHO): A singlet around δ 9.8-10.2 ppm. This is highly deshielded and characteristic.[4]
-
Aromatic Protons: Two singlets (or narrow doublets depending on long-range coupling) are expected in the aromatic region (δ 7.0-7.5 ppm). Their distinct chemical shifts are dictated by the electronic effects of the surrounding iodo, methoxy, and aldehyde groups. The proton at C2 will be adjacent to the aldehyde, while the proton at C6 is adjacent to a methoxy group.
-
Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to 3H, likely between δ 3.9-4.0 ppm.[4] The electronic environment for the C4-methoxy and C5-methoxy groups is different, leading to separate signals.
¹³C NMR Analysis:
The carbon spectrum complements the proton data.
-
Aldehyde Carbonyl (C=O): A signal in the highly downfield region of δ 187-195 ppm.[4]
-
Aromatic Carbons: Six distinct signals are expected. The carbon bearing the iodine (C3) will show a significantly shifted signal (typically to lower ppm, ~90-95 ppm) due to the heavy atom effect.[4] The other carbons (C1, C2, C4, C5, C6) will appear in the typical aromatic region (δ 110-165 ppm).
-
Methoxy Carbons (-OCH₃): Two signals around δ 56-57 ppm.[4]
Comparison with Isomers: The key to confirmation lies in comparing the observed spectrum with that of potential regioisomers. For example, 2-iodo-4,5-dimethoxybenzaldehyde would show two aromatic protons that are para to each other, resulting in a different splitting pattern and chemical shift compared to the meta arrangement in the 3-iodo isomer.[4]
Advanced NMR - 2D Techniques:
When ambiguity exists, 2D NMR provides definitive connections.
Caption: Hierarchy of NMR experiments for structural elucidation.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal it is directly attached to. It's an excellent way to assign the protonated carbons in the aromatic ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the molecular skeleton. It shows correlations between protons and carbons that are 2-3 bonds away. For instance, the aldehyde proton (H-C1) should show a correlation to the aromatic carbon C2 and C6, definitively placing the aldehyde group. Similarly, the methoxy protons will show correlations to their respective attachment points (C4 and C5), confirming their positions relative to the other substituents.
Summary and Recommendations
The structural confirmation of this compound derivatives is a systematic process. No single technique is sufficient, but together they provide an irrefutable body of evidence.
| Analytical Step | Primary Technique | Key Confirmation |
| 1. Molecular Formula | HRMS | Correct elemental composition confirmed to <5 ppm. |
| 2. Functional Groups | FTIR | Presence of aldehyde, ether, and aromatic C-H stretches. |
| 3. Core Structure & Isomerism | ¹H & ¹³C NMR | Correct number and type of proton/carbon signals; chemical shifts consistent with the 3-iodo substitution pattern. |
| 4. Definitive Connectivity | 2D NMR (HMBC) | Unambiguous correlation between key protons (aldehyde, methoxy) and the carbon backbone, ruling out all other isomers. |
For any novel derivative in a drug development program, the complete suite of these experiments is not just recommended; it is essential for regulatory submission and ensuring the integrity of downstream research.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information For.
- The Royal Society of Chemistry. (2016). Electronic Supplementary Information.
-
SpectraBase. (n.d.). This compound [1H NMR] Spectrum. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
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ResearchGate. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. Retrieved from [Link]
-
Automated Topology Builder (ATB) and Repository. (n.d.). 3-Hydroxy-5-iodo-4-methoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2015). 3-Iodobenzaldehyde: XRD, FT-IR, Raman and DFT studies. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzaldehyde, 3,4-dimethoxy-. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). What is the substituent on this benzaldehyde? (MS attached). Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,4-Dimethoxy-benzaldehyde [FTIR] Spectrum. Retrieved from [Link]
-
PubMed. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene. Retrieved from [Link]
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comparative study of different synthetic routes to 3-Iodo-4,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Iodo-4,5-dimethoxybenzaldehyde
This compound is a highly valuable substituted aromatic aldehyde that serves as a critical building block in the synthesis of a diverse array of biologically active molecules. Its strategic placement of an iodine atom and two methoxy groups on the benzene ring makes it a versatile precursor for introducing further molecular complexity. The iodo group, in particular, is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. This functionality is pivotal in the construction of complex molecular scaffolds found in many natural products and pharmaceutical agents, including combretastatin analogs, which are known for their potent tubulin polymerization inhibitory activity.[1] Given its importance, the efficient and scalable synthesis of this compound is of paramount interest to the chemical and pharmaceutical research communities. This guide provides a comparative analysis of two distinct synthetic routes to this key intermediate, offering insights into their respective methodologies, advantages, and limitations.
Route 1: Multi-step Synthesis from 5-Iodovanillin
This synthetic pathway commences with the commercially available 5-iodovanillin and proceeds through a two-step sequence involving demethylation followed by methylation to yield the target compound.
Underlying Chemistry and Rationale
The core of this strategy lies in the selective manipulation of the hydroxyl and methoxy groups of 5-iodovanillin. The initial demethylation of the methoxy group at the 3-position is crucial for accessing the catechol intermediate, 3,4-dihydroxy-5-iodobenzaldehyde. The choice of a demethylating agent that is effective yet does not interfere with the other functional groups (aldehyde and iodo) is critical. Subsequently, the exhaustive methylation of both hydroxyl groups of the catechol intermediate furnishes the desired this compound. This approach offers a high degree of control over the final substitution pattern.
Experimental Protocol
The following protocol is adapted from the work of Nammalwar, B., et al.[2]
Step 1: Demethylation of 5-Iodovanillin to 3,4-dihydroxy-5-iodobenzaldehyde
-
To a solution of 5-iodovanillin in a suitable solvent, add a demethylating agent such as aluminum chloride-pyridine complex.
-
The reaction mixture is typically stirred at an elevated temperature to drive the reaction to completion.
-
Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
The organic extracts are washed, dried, and concentrated to yield crude 3,4-dihydroxy-5-iodobenzaldehyde, which can be purified by recrystallization. An 80% yield has been reported for this step.[2]
Step 2: Methylation of 3,4-dihydroxy-5-iodobenzaldehyde to this compound
-
To a solution of 3,4-dihydroxy-5-iodobenzaldehyde (1.00 g, 3.78 mmol) in dry dimethylformamide (DMF) (3 mL) in a round-bottomed flask equipped with a magnetic stir bar and condenser, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.01 g, 1.97 mL, 13.2 mmol, 3.5 equiv) dropwise with stirring over 5 minutes.[2]
-
Stir the reaction mixture for 30 minutes at room temperature.[2]
-
Add methyl iodide (1.61 g, 0.71 mL, 11.4 mmol, 3.0 equiv) and continue stirring for an additional 2 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by acidification and extraction with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated to afford the crude product, which is then purified by chromatography or recrystallization to give this compound.
Workflow Diagram
Caption: Multi-step synthesis from 5-Iodovanillin.
Route 2: Direct Iodination of 3,4-Dimethoxybenzaldehyde (Veratraldehyde)
This approach involves the direct electrophilic iodination of the commercially available and relatively inexpensive 3,4-dimethoxybenzaldehyde (veratraldehyde).
Underlying Chemistry and Rationale
This method leverages the principles of electrophilic aromatic substitution. The two methoxy groups on the veratraldehyde ring are ortho-, para-directing and activating, making the aromatic ring susceptible to electrophilic attack. The challenge lies in achieving regioselectivity, as multiple positions on the ring are activated. The use of specific iodinating reagent systems can favor substitution at the desired position. A common method employs a hypervalent iodine reagent, such as phenyliodine(III) diacetate (PIDA), in the presence of molecular iodine. PIDA acts as an oxidant to generate a more potent electrophilic iodine species in situ, which then attacks the electron-rich aromatic ring.
Experimental Protocol
The following is a general procedure adapted from a method for the iodination of arylaldehydes.[3]
-
Combine 3,4-dimethoxybenzaldehyde (1 mmol), phenyliodine(III) diacetate (PIDA) (1.5 mmol), and iodine (I₂) (1 mmol) in a Schlenk tube containing dichloromethane (DCM) (2 mL).[3]
-
Stir the mixture at 60 °C under a nitrogen atmosphere for 3 hours.[3]
-
After cooling, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (15 mL).[3]
-
Extract the product with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield this compound. A similar reaction for the synthesis of 5-iodo-3,4-dimethoxybenzaldehyde reported a yield of 85%.[3]
Workflow Diagram
Caption: Direct iodination of veratraldehyde.
Comparative Analysis
| Feature | Route 1: From 5-Iodovanillin | Route 2: Direct Iodination of Veratraldehyde |
| Starting Material | 5-Iodovanillin | 3,4-Dimethoxybenzaldehyde (Veratraldehyde) |
| Number of Steps | 2 (Demethylation, Methylation) | 1 (Iodination) |
| Reagents | AlCl₃/Pyridine, CH₃I, DBU, DMF | PIDA, I₂, DCM |
| Reported Overall Yield | ~80% for demethylation step; methylation yield not explicitly stated for this specific product but can be high. | ~85% for a similar iodination reaction.[3] |
| Advantages | - High regioselectivity due to the defined starting material. - Well-established and documented procedures. | - Fewer synthetic steps, potentially leading to higher overall yield and reduced waste. - Readily available and less expensive starting material. |
| Disadvantages | - Multi-step process can be more time-consuming and may result in lower overall yield. - Use of hazardous reagents like methyl iodide. | - Potential for the formation of regioisomers, requiring careful purification. - PIDA is a relatively expensive reagent. |
| Scalability | Potentially more challenging to scale up due to multiple steps and purification requirements. | More amenable to large-scale synthesis due to the single-step nature. |
| Green Chemistry | Use of a bio-based starting material (vanillin derivative). However, involves halogenated solvents and hazardous reagents. | Use of a hypervalent iodine reagent can be considered a greener alternative to some heavy metal oxidants. |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound.
-
Route 1 (from 5-Iodovanillin) is an excellent choice when unambiguous regioselectivity is the primary concern. The step-wise approach provides a high level of control, which can be critical in the synthesis of complex target molecules where isomeric purity is paramount.
-
Route 2 (Direct Iodination) presents a more atom-economical and potentially more efficient alternative, particularly for larger-scale production. The single-step nature of this route is highly attractive from a process chemistry perspective. However, careful optimization of reaction conditions may be necessary to maximize the yield of the desired regioisomer and simplify purification.
The ultimate choice of synthetic route will depend on the specific requirements of the research or development project, including the desired scale of synthesis, purity requirements, cost considerations, and available laboratory infrastructure. For exploratory, small-scale syntheses where purity is critical, Route 1 may be preferred. For process development and larger-scale campaigns, the efficiency of Route 2 makes it a compelling option to explore and optimize.
References
-
Nammalwar, B., et al. (2013). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Molecules, 18(5), 5474-5487. [Link]
- Royal Society of Chemistry. (n.d.). Supporting Information For: [Title of the article]. Retrieved from the search results.
-
Wikipedia. (n.d.). Veratraldehyde. Retrieved from [Link]
Sources
A Researcher's Guide to Synthetic Strategy: 3-Iodo-4,5-dimethoxybenzaldehyde vs. 3,4,5-trimethoxybenzaldehyde
In the landscape of organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, versatility, and novelty of a synthetic route. This guide provides an in-depth comparison of two structurally similar, yet functionally distinct, aromatic aldehydes: 3-Iodo-4,5-dimethoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde. While both serve as precursors to the valuable 3,4,5-trisubstituted phenyl motif found in numerous pharmaceuticals and natural products, their strategic applications diverge significantly due to a single atomic difference.
This guide is intended for researchers and drug development professionals. It will explore the fundamental chemical differences between these two reagents, compare their performance in common synthetic transformations, and provide data-driven insights to inform the strategic choice for your specific synthetic goals.
Part 1: Core Physicochemical and Reactivity Profiles
At first glance, the two molecules are nearly identical. However, the substitution of a methoxy group for an iodine atom at the C3 position fundamentally alters the electronic and steric properties of the aromatic ring, creating a crucial point of divergence in synthetic utility.
Physicochemical Properties
A summary of the key physical properties is presented below. The larger atomic radius and mass of iodine in this compound result in a higher molecular weight and a slightly different melting point range compared to its trimethoxy counterpart.
| Property | This compound | 3,4,5-trimethoxybenzaldehyde |
| Molecular Formula | C₉H₉IO₃[1] | C₁₀H₁₂O₄[2] |
| Molecular Weight | 292.07 g/mol [1][3] | 196.20 g/mol [2][4][5] |
| Appearance | Light yellow solid[1] | Light yellow or white to off-white solid[2][6][7] |
| Melting Point | 69-72 °C[1] | 72-76 °C[2][5][8][9] |
| Boiling Point | Not applicable | 163-165 °C / 10 mmHg[5][9] |
Electronic and Steric Effects on Reactivity
The aldehyde functional group is the primary site of reactivity for both molecules in many classical reactions. However, the nature of the C3 substituent influences the electrophilicity of the aldehyde's carbonyl carbon.
-
3,4,5-trimethoxybenzaldehyde : Features three electron-donating methoxy groups (-OCH₃). These groups enrich the benzene ring with electron density, which slightly deactivates the aldehyde towards nucleophilic attack compared to an unsubstituted benzaldehyde.
-
This compound : The two methoxy groups are also electron-donating. However, the iodine atom at C3 exerts a mild electron-withdrawing inductive effect. This, combined with its larger size, creates a different electronic and steric environment around the aldehyde.
For most standard aldehyde chemistries, such as condensations and reductive aminations, both substrates perform reliably. 3,4,5-trimethoxybenzaldehyde is a workhorse for directly installing the 3,4,5-trimethoxyphenyl moiety, a key pharmacophore in drugs like the antibacterial Trimethoprim[2][6][10][11]. It readily participates in reactions like aldol and Knoevenagel condensations, Grignard reactions, and reductive aminations[12].
Part 2: The Strategic Divergence: Orthogonal Reactivity of the Iodo Group
The true value of This compound lies in its bifunctional nature. The aryl iodide handle provides an orthogonal site for reactivity, most notably for palladium-catalyzed cross-coupling reactions. This capability is entirely absent in 3,4,5-trimethoxybenzaldehyde and represents the primary reason for choosing the iodo-substituted compound.
The C-I bond is a highly effective substrate for reactions that form new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, transforming a simple building block into a highly versatile scaffold for library synthesis and late-stage functionalization.
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Comparative Performance in a Key Transformation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures and is a cornerstone of modern medicinal chemistry[13][14][15]. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl groups.
| Feature | This compound | 3,4,5-trimethoxybenzaldehyde |
| Suzuki Reactivity | Excellent . The C-I bond is highly reactive towards Pd(0) oxidative addition, often requiring mild conditions[16][17]. | None . Lacks a suitable leaving group for cross-coupling. |
| Synthetic Potential | Serves as a scaffold for building complex biaryl molecules. The aldehyde can be used in subsequent steps. | Serves as a terminus, providing the 3,4,5-trimethoxyphenyl unit. |
| Example Application | Synthesis of combretastatin analogs by coupling with various arylboronic acids to explore structure-activity relationships[18]. | Direct use in syntheses where the 3,4,5-trimethoxyphenyl group is the final desired structure[19][20]. |
Part 3: Case Study: Synthesis of Combretastatin Analogs
Combretastatins are potent antimitotic agents that inhibit tubulin polymerization[21][22]. Combretastatin A-4 (CA-4), a prominent member of this family, features a 3,4,5-trimethoxyphenyl ring (A-ring) connected to a second substituted aromatic ring (B-ring)[21]. The synthesis of CA-4 and its analogs provides a perfect case study to compare the strategic utility of our two aldehydes.
Strategy 1: Convergent Synthesis using 3,4,5-trimethoxybenzaldehyde
A common route to CA-4 involves a Wittig reaction. In this approach, 3,4,5-trimethoxybenzaldehyde is coupled with a pre-formed phosphonium ylide derived from the B-ring. This is an effective but linear approach. If a library of 20 analogs with different B-rings is desired, one must synthesize 20 different ylides.
Strategy 2: Divergent Synthesis using this compound
A more flexible and modern approach utilizes this compound. The aldehyde is first transformed, for example, into a stilbene via a Wittig or Horner-Wadsworth-Emmons reaction, preserving the iodo group. This iodo-stilbene intermediate becomes a common precursor. A library of analogs can then be rapidly generated in the final step via Suzuki coupling with a diverse panel of commercially available boronic acids. This divergent strategy is often more efficient for creating chemical libraries.
Part 4: Experimental Protocols
To provide a practical basis for comparison, the following are representative, generalized protocols for key reactions.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol is based on established methods for coupling aryl iodides and should be optimized for specific substrates[16][23].
-
Objective : To synthesize a biaryl product via a palladium-catalyzed C-C bond formation.
-
Materials :
-
Procedure :
-
To a Schlenk tube or round-bottom flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Protocol 2: Reductive Amination using 3,4,5-trimethoxybenzaldehyde
This protocol describes a general procedure for forming a secondary or tertiary amine.
-
Objective : To synthesize an N-substituted benzylamine derivative.
-
Materials :
-
3,4,5-trimethoxybenzaldehyde (1.0 equiv)
-
Primary or secondary amine (1.0-1.2 equiv)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN))
-
Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Acetic acid (optional, as catalyst)
-
-
Procedure :
-
Dissolve 3,4,5-trimethoxybenzaldehyde and the amine in the chosen solvent in a round-bottom flask.
-
If desired, add a catalytic amount of acetic acid to facilitate imine/iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the reducing agent portion-wise to the mixture. Be cautious of gas evolution.
-
Continue stirring at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 2-24 hours).
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
-
Conclusion and Strategic Recommendations
The choice between this compound and 3,4,5-trimethoxybenzaldehyde is not a matter of which is "better," but which is strategically appropriate for the synthetic goal.
-
Choose 3,4,5-trimethoxybenzaldehyde when:
-
Choose this compound when:
-
Your project requires the synthesis of a library of analogs with diverse substituents at the C3 position.
-
A divergent synthetic strategy is desired to maximize efficiency and explore structure-activity relationships.
-
You need to employ powerful C-C or C-X bond-forming reactions like Suzuki, Sonogashira, Heck, or Buchwald-Hartwig couplings.
-
The project benefits from a versatile, multi-functional building block that offers orthogonal reactivity[1][18].
-
By understanding the unique capabilities conferred by the iodo-substituent, researchers can design more elegant, flexible, and powerful synthetic routes, accelerating the discovery and development of novel chemical entities.
References
Sources
- 1. 4,5-二甲氧基-3-碘苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 3. This compound | C9H9IO3 | CID 2778113 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. 3,4,5-三甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. 3,4,5-Trimethoxybenzaldehyde Pure - 1g - SYNTHETIKA [synthetikaeu.com]
- 8. 3,4,5-Trimethoxybenzaldehyde, CAS No. 86-81-7 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 9. 3,4,5-Trimethoxybenzaldehyde | 86-81-7 [chemicalbook.com]
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- 12. bloomtechz.com [bloomtechz.com]
- 13. scispace.com [scispace.com]
- 14. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov [science.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 3-Iodo-4,5-dimethoxybenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, multi-technique framework for rigorously assessing the purity of synthesized 3-Iodo-4,5-dimethoxybenzaldehyde. Moving beyond a simple checklist of methods, we explore the causality behind experimental choices, establishing a self-validating system to ensure the quality and reliability of this critical synthetic intermediate.
The Imperative of Purity in Synthesis
This compound is not merely a chemical compound; it is a crucial building block in the synthesis of complex molecules, including potential therapeutic agents like chloropeptin I and II. The presence of even minor impurities—such as residual starting materials, over-iodinated species, or side-products—can drastically impact downstream reaction yields, introduce unforeseen by-products, and complicate purification processes. In drug development, the purity of such an intermediate is non-negotiable, as it directly influences the safety and efficacy profile of the final active pharmaceutical ingredient (API). Therefore, a robust, orthogonal approach to purity assessment is paramount. This guide champions a philosophy where multiple, independent analytical techniques are employed to build a high-confidence purity profile.
Foundational Analysis: Melting Point Determination
Before engaging sophisticated instrumentation, a classical technique provides the most immediate and telling indicator of purity for a crystalline solid: melting point analysis.
Expertise & Causality:
A pure crystalline solid possesses a highly ordered lattice structure that requires a specific amount of energy to transition into a liquid state, resulting in a sharp, well-defined melting point.[1][2] Impurities disrupt this crystal lattice, creating defects that weaken the intermolecular forces.[3] Consequently, less energy is needed to melt the solid, leading to two observable phenomena: a depression of the melting point and a broadening of the melting range.[1][3] A narrow melting range of 0.5–1 °C is a strong indicator of high purity.[1][4]
Self-Validating Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary in a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point (literature: 69-72 °C). Then, reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is T1–T2.
Data Presentation: Interpreting Melting Point Data
| Sample ID | Observed Melting Range (°C) | Interpretation | Confidence Level |
| Batch A-01 | 70.5 - 71.0 | Sharp, narrow range consistent with literature value. | High Purity Indicated |
| Batch B-01 | 66.0 - 70.0 | Depressed and broad range. | Significant Impurity Suspected |
| Batch C-01 | 69.0 - 71.5 | Slightly broad range. | Minor Impurity Suspected |
Orthogonal Verification I: Chromatographic Separation
Chromatography separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. This physical separation provides an unparalleled view of the sample's complexity.
Rapid Qualitative Assessment: Thin-Layer Chromatography (TLC)
TLC is an indispensable, rapid tool for visualizing the number of components in your sample and for monitoring the progress of purification.[5][6] The goal is to develop a solvent system that provides clear separation between the product spot and any potential impurities.
-
Plate Preparation: Using a pencil, lightly draw a baseline ~1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Dissolve a small amount of the synthesized product in a volatile solvent (e.g., dichloromethane). Spot the solution onto the baseline using a capillary tube.
-
Development: Place the plate in a sealed chamber containing a suitable mobile phase (e.g., Hexane:Ethyl Acetate 3:1 v/v, a good starting point for benzaldehydes[7]). Ensure the solvent level is below the baseline.
-
Visualization: Once the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[6]
-
Interpretation: A single, well-defined spot indicates high purity. Multiple spots suggest the presence of impurities.
Definitive Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the industry-standard technique for quantifying the purity of organic compounds. A reverse-phase method is typically employed for molecules of this polarity. The result is expressed as a percentage of the total peak area (% Area), providing a precise purity value.
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 10 mL of the mobile phase to create a 0.1 mg/mL solution. Filter through a 0.45 µm syringe filter.
-
Instrumentation & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
| Parameter | High Purity Sample (Expected) | Impure Sample (Hypothetical) |
| Retention Time (Main Peak) | ~5.2 min | ~5.2 min |
| Purity (% Area) | 99.8% | 92.5% |
| Impurity 1 (e.g., Starting Material) | Not Detected | RT: ~3.1 min, Area: 4.5% |
| Impurity 2 (e.g., Side-Product) | Not Detected | RT: ~6.8 min, Area: 3.0% |
Orthogonal Verification II: Spectroscopic Confirmation
Spectroscopic methods provide structural confirmation, ensuring the synthesized material is indeed the target compound, and can reveal impurities that may co-elute in chromatography.
Structural Blueprint: ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.[8] For purity assessment, the presence of any signals not attributable to this compound or the deuterated solvent is a direct indication of an impurity.[9]
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).[8]
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include an adequate number of scans to achieve a good signal-to-noise ratio.
-
Interpretation: Analyze chemical shifts, integration values, and splitting patterns.
-
Aldehyde Proton (-CHO): A singlet at ~9.8-10.0 ppm. This is highly characteristic.[10]
-
Aromatic Protons (Ar-H): Two singlets or narrow doublets in the aromatic region (~7.0-7.5 ppm).
-
Methoxy Protons (-OCH₃): Two distinct singlets at ~3.9-4.1 ppm, each integrating to 3H.
| Signal | Expected Chemical Shift (δ, ppm) | Observed in Impure Sample (δ, ppm) | Interpretation of Impurity |
| Aldehyde (1H) | ~9.85 | 9.85 | Target compound present. |
| Aromatic (2H) | ~7.35, 7.45 | 7.35, 7.45 | Target compound present. |
| Methoxy (6H) | ~3.95, 4.05 | 3.95, 4.05 | Target compound present. |
| Impurity Signal | None | 5.90 (broad singlet, 1H) | Potential -OH from unreacted starting material. |
Molecular Weight Confirmation: Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering definitive confirmation of its identity. For halogenated compounds, the isotopic pattern is a key diagnostic feature.
-
Technique: Electrospray Ionization (ESI) is suitable for direct infusion.
-
Expected Mass: The monoisotopic mass of C₉H₉IO₃ is 291.96 Da.[11] The primary observed ion will be the protonated molecule [M+H]⁺ at m/z 292.97.
-
Causality: The presence of a strong signal at this m/z value confirms the molecular weight. Signals corresponding to potential impurities (e.g., starting material, di-iodinated product) should be absent. The unique isotopic signature of iodine provides an additional layer of confirmation.
Functional Group Fingerprint: FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy verifies the presence of key functional groups. While not a primary quantitative tool, it serves as an excellent qualitative check.[12]
-
~2850, ~2750 cm⁻¹: C-H stretch of the aldehyde (Fermi doublet).
-
~1685 cm⁻¹: Strong C=O (carbonyl) stretch for an aromatic aldehyde.
-
~1580, ~1470 cm⁻¹: C=C stretches of the aromatic ring.
-
~1270, ~1030 cm⁻¹: C-O stretches of the ether groups.
-
Absence of a broad peak at ~3300 cm⁻¹: Confirms the absence of hydroxyl (-OH) group impurities from starting materials.
Integrated Purity Assessment Workflow
A confident purity statement is not derived from a single measurement but from the convergence of evidence from orthogonal techniques.
This workflow ensures that a sample is first screened with rapid techniques (TLC, MP), then its identity is confirmed structurally (NMR, MS, FTIR), and finally, its purity is precisely quantified (HPLC). Only when all data are consistent can a final, reliable purity value be assigned.
Conclusion
Assessing the purity of a critical intermediate like this compound demands a scientifically rigorous, multi-faceted approach. By integrating foundational techniques like melting point analysis with powerful separation and spectroscopic methods, researchers can build a comprehensive and trustworthy data package. This not only validates the quality of the synthesized material but also ensures the integrity and reproducibility of subsequent research and development efforts.
References
- Brittain, C. G. (2009). Using Melting Point to Determine Purity of Crystalline Solids.
-
Study.com. (n.d.). What is meant by the statement that a pure crystalline organic substance has a sharp melting point?. [Link]
-
Mettler Toledo. (n.d.). What is Melting Point?. [Link]
-
Biocyclopedia. (n.d.). Criterion of purity | Melting points | Laboratory techniques. [Link]
-
Ghasemi, J., et al. (2011). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method | Request PDF. [Link]
-
askIITians. (2009). Criteria of purity of organic compounds. [Link]
-
Coconote. (n.d.). Transcript for: TLC Monitoring of Reaction Progress. [Link]
-
University of York. (n.d.). Thin Layer Chromatography. [Link]
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]
-
Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (2015). 3-Iodobenzaldehyde: XRD, FT-IR, Raman and DFT studies | Request PDF. [Link]
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- 2. Criterion of purity | Melting points | Laboratory techniques [biocyclopedia.com]
- 3. chm.uri.edu [chm.uri.edu]
- 4. homework.study.com [homework.study.com]
- 5. coconote.app [coconote.app]
- 6. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
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- 8. benchchem.com [benchchem.com]
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- 10. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 12. researchgate.net [researchgate.net]
A Spectroscopic Guide to Differentiating 3-Iodo-4,5-dimethoxybenzaldehyde and its Positional Isomers
For researchers, synthetic chemists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of target molecules. 3-Iodo-4,5-dimethoxybenzaldehyde is a valuable building block in the synthesis of various biologically active compounds.[1] However, its synthesis can potentially yield other isomers, such as 2-iodo-4,5-dimethoxybenzaldehyde and 5-iodo-2,3-dimethoxybenzaldehyde. The subtle differences in the placement of the iodo and methoxy groups on the benzaldehyde scaffold can significantly impact the molecule's chemical reactivity and biological activity. This guide provides an in-depth spectroscopic comparison of these isomers, offering a practical framework for their unambiguous identification using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
The Imperative of Isomeric Purity
The substitution pattern on an aromatic ring dictates its electronic and steric properties, which in turn govern its behavior in chemical reactions and interactions with biological targets. For instance, the accessibility of the aldehyde functional group and the electronic nature of the phenyl ring are directly influenced by the positions of the electron-donating methoxy groups and the bulky, electron-withdrawing iodine atom. Therefore, confirming the correct isomeric structure is not merely a matter of analytical due diligence but a fundamental requirement for reproducible and reliable scientific outcomes.
Experimental Methodologies: A Self-Validating Approach
The following protocols are designed to provide robust and reproducible spectroscopic data for the confident identification of the iodo-dimethoxybenzaldehyde isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.
Sample Preparation:
-
Dissolve 5-10 mg of the iodo-dimethoxybenzaldehyde isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Instrument: A 400 MHz NMR spectrometer.
-
¹H NMR:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2]
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
The chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ = 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
Data Acquisition:
-
Instrument: An FT-IR spectrometer equipped with a diamond ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
-
A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.[4]
Sample Introduction and Ionization:
-
Technique: Electron Ionization (EI) at 70 eV.
-
Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
Data Acquisition:
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Mass Range: Scan a mass-to-charge (m/z) range of 50-350.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers. The NMR data is based on experimental values, while the FT-IR and MS data are based on established principles for this class of compounds.[5]
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Aldehyde Proton (CHO, δ ppm, s) | Aromatic Protons (δ ppm, multiplicity) | Methoxy Protons (OCH₃, δ ppm, s) |
| This compound | 9.86 | 7.41 (s, 1H), 7.30 (s, 1H) | 3.95 (s, 3H), 3.91 (s, 3H) |
| 2-Iodo-4,5-dimethoxybenzaldehyde | 9.86 | 7.41 (s, 1H), 7.30 (s, 1H) | 3.95 (s, 3H), 3.91 (s, 3H) |
| 5-Iodo-2,3-dimethoxybenzaldehyde | 10.28 | 7.70 (d, J = 2.3 Hz, 1H), 7.36 (d, J = 2.1 Hz, 1H) | 3.96 (s, 3H), 3.88 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Compound | Carbonyl Carbon (C=O, δ ppm) | Aromatic Carbons (δ ppm) | Methoxy Carbons (OCH₃, δ ppm) |
| This compound | 194.9 | 154.5, 149.8, 128.4, 121.8, 111.1, 92.8 | 56.5, 56.1 |
| 2-Iodo-4,5-dimethoxybenzaldehyde | 194.9 | 154.5, 149.8, 128.4, 121.8, 111.1, 92.8 | 56.5, 56.1 |
| 5-Iodo-2,3-dimethoxybenzaldehyde | 188.8 | 153.2, 152.9, 131.0, 128.7, 124.9, 87.9 | 62.0, 56.3 |
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Comments |
| C-H Stretch (Aldehyde) | 2850-2810 and 2750-2710 | Two distinct, often weak, bands characteristic of aldehydes.[6] |
| C=O Stretch (Carbonyl) | 1710-1680 | Strong and sharp absorption. Conjugation to the aromatic ring lowers the frequency.[7] |
| C=C Stretch (Aromatic) | 1600-1450 | Multiple bands of variable intensity. |
| C-O Stretch (Aryl Ether) | 1275-1200 and 1075-1020 | Strong absorptions. The exact position can be influenced by the substitution pattern. |
| C-H Bending (Aromatic) | 900-675 | The pattern of these out-of-plane bending vibrations is highly diagnostic of the substitution pattern on the benzene ring. |
Table 4: Expected Mass Spectrometry Fragmentation
| Ion | Description | Expected m/z |
| [M]⁺ | Molecular Ion | 292 |
| [M-H]⁺ | Loss of the aldehydic hydrogen | 291 |
| [M-CH₃]⁺ | Loss of a methyl radical from a methoxy group | 277 |
| [M-CHO]⁺ | Loss of the formyl radical | 263 |
| [M-OCH₃]⁺ | Loss of a methoxy radical | 261 |
| [M-I]⁺ | Loss of an iodine radical | 165 |
Interpretation and Differentiation of Isomers
¹H and ¹³C NMR Spectroscopy: The Definitive Tools
The NMR spectra provide the most definitive means of distinguishing between the isomers.
-
This compound vs. 2-Iodo-4,5-dimethoxybenzaldehyde: Based on the provided data, the ¹H and ¹³C NMR spectra for these two isomers are identical.[5] This suggests that the initial assignment in the source may need further verification or that the compounds are coincidentally indistinguishable under these conditions. However, in a typical scenario, the proximity of the iodine atom to the aromatic protons in the 2-iodo isomer would likely induce a greater downfield shift for the adjacent proton compared to the 3-iodo isomer.
-
5-Iodo-2,3-dimethoxybenzaldehyde: This isomer is readily distinguishable from the others.
-
In the ¹H NMR spectrum , the two aromatic protons appear as distinct doublets with small coupling constants, indicative of a meta-relationship. This contrasts with the singlets observed for the other isomer.
-
The ¹³C NMR spectrum shows a significant upfield shift for the carbonyl carbon (~189 ppm) compared to the other isomer (~195 ppm). This is likely due to the different electronic environment created by the 2,3-dimethoxy substitution pattern. The chemical shifts of the aromatic and methoxy carbons also show distinct patterns.
-
FT-IR Spectroscopy: The Fingerprint of Functionality
While the FT-IR spectra of all three isomers will exhibit the characteristic absorptions of a substituted benzaldehyde (aldehyde C-H, C=O, aromatic C=C, and C-O stretches), the key to differentiation lies in the fingerprint region (1500-600 cm⁻¹) . The C-H out-of-plane bending vibrations in this region are highly sensitive to the substitution pattern on the aromatic ring. Each isomer will have a unique pattern of absorptions in this region, providing a veritable "fingerprint" for its identification. For example, the number and position of strong bands between 900 and 675 cm⁻¹ can be correlated with the number of adjacent hydrogens on the ring.
Mass Spectrometry: Unraveling Fragmentation Pathways
All three isomers will exhibit a molecular ion peak ([M]⁺) at m/z 292. The primary fragmentation pathways will involve the loss of the aldehydic hydrogen, methyl and methoxy groups from the ether linkages, the formyl group, and the iodine atom.[4] While the major fragment ions will be the same, the relative abundances of these ions may differ between the isomers. The stability of the resulting fragment ions is influenced by the position of the substituents. For instance, the relative ease of losing a methoxy group might be different depending on its proximity to the iodine atom or the aldehyde group, leading to variations in the intensity of the corresponding fragment peaks in the mass spectrum.
Visualizing the Structures and Workflow
Diagram 1: Molecular Structures of the Iodo-dimethoxybenzaldehyde Isomers
Caption: The constitutional isomers of iodo-dimethoxybenzaldehyde.
Diagram 2: Spectroscopic Analysis Workflow
Caption: A streamlined workflow for the spectroscopic identification of isomers.
Conclusion
The unambiguous identification of this compound from its constitutional isomers is readily achievable through a combined spectroscopic approach. While FT-IR and Mass Spectrometry provide valuable corroborating evidence, ¹H and ¹³C NMR spectroscopy stand out as the most definitive techniques for distinguishing these closely related compounds. The distinct chemical shifts and coupling patterns in the NMR spectra, arising from the unique electronic and steric environments in each isomer, provide a clear and reliable basis for structural assignment. By following the detailed protocols and comparative data presented in this guide, researchers can confidently verify the identity and purity of their target iodo-dimethoxybenzaldehyde isomer, ensuring the integrity and success of their scientific endeavors.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectroscopies. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]
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LibreTexts Chemistry. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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A Comparative Guide to the Bio-catalytic Formation of Veratraldehyde via Lignin Peroxidase
For professionals engaged in pharmaceutical synthesis, flavor chemistry, and sustainable manufacturing, the production of veratraldehyde (3,4-dimethoxybenzaldehyde) represents a critical intersection of industrial demand and green chemistry principles. While traditional chemical syntheses offer high yields, they often rely on hazardous reagents and generate significant waste streams. This guide provides an in-depth analysis of the bio-catalytic pathway utilizing Lignin Peroxidase (LiP), presenting it as a potent and environmentally benign alternative. We will dissect the enzymatic mechanism, compare its performance against conventional chemical routes, and provide robust, validated protocols for its application and analysis.
The Lignin Peroxidase Pathway: A Mechanistic Deep Dive
Lignin Peroxidase (LiP) is a heme-containing glycoprotein, primarily secreted by white-rot fungi like Phanerochaete chrysosporium, that plays a pivotal role in the degradation of lignin.[1][2] Its high redox potential allows it to oxidize non-phenolic aromatic compounds, a capability that is relatively rare among peroxidases.[3][4] The oxidation of veratryl alcohol (3,4-dimethoxybenzyl alcohol) to veratraldehyde is the archetypal reaction used to characterize LiP activity and serves as an excellent model for its bio-catalytic potential.[1][5]
The Catalytic Cycle: A Two-Step Electron Transfer
The conversion of veratryl alcohol to veratraldehyde is not a simple, single-step oxidation. Instead, it proceeds via a classic peroxidase "ping-pong" mechanism, which involves two distinct oxidized states of the enzyme, known as Compound I and Compound II.[1][5]
-
Activation of LiP: The resting enzyme (LiP-Fe³⁺) is first activated by a molecule of hydrogen peroxide (H₂O₂). This two-electron oxidation removes two electrons from the enzyme's heme center, forming the highly reactive Compound I (LiPI) intermediate (Fe⁴⁺=O Por•⁺).[1][3]
-
First Substrate Oxidation: A molecule of veratryl alcohol donates a single electron to Compound I, reducing it to Compound II (LiPII) (Fe⁴⁺=O Por). In this step, the veratryl alcohol is oxidized to a transient veratryl alcohol cation radical (VA•⁺) .[3][6]
-
Second Substrate Oxidation & Regeneration: A second molecule of veratryl alcohol donates an electron to Compound II, regenerating the resting state of the enzyme (LiP-Fe³⁺). This results in the formation of a second VA•⁺ intermediate.[6]
-
Product Formation: The highly unstable VA•⁺ intermediates rapidly undergo further reactions, ultimately yielding the final product, veratraldehyde, and releasing a proton.[5]
This intricate cycle highlights the causality behind the reaction requirements: H₂O₂ is not merely an oxidant but the essential co-substrate that primes the enzyme for catalysis. Veratryl alcohol, in turn, serves a dual role; it is both the primary substrate and a crucial reductant that cycles the enzyme back to its resting state, thereby protecting it from inactivation by excess H₂O₂.[7][8]
Caption: The catalytic cycle of Lignin Peroxidase for veratryl alcohol oxidation.
Performance Comparison: Biocatalysis vs. Chemical Synthesis
To appreciate the advantages of the LiP-mediated pathway, it is essential to compare it with established chemical synthesis routes. The two most common industrial methods are the O-methylation of vanillin and the chemical oxidation of veratryl alcohol.[9][10]
| Parameter | Lignin Peroxidase Biocatalysis | Chemical: O-Methylation of Vanillin | Chemical: Oxidation of Veratryl Alcohol |
| Key Reagents | Veratryl Alcohol, H₂O₂ | Vanillin, Dimethyl Sulfate (DMS), NaOH | Veratryl Alcohol, Chemical Oxidants (e.g., CrO₃, MnO₂) |
| Reaction Conditions | Ambient temperature (25-37°C), acidic pH (2.5-4.5)[5][8] | Elevated temperature, strongly alkaline | Often requires harsh conditions, strong acids/bases |
| Yield (%) | Substrate-dependent, can be high (>90%) in optimized systems | 82-95%[9][11] | Variable, typically 80-90% |
| Selectivity | Very high; enzymes are highly specific | High, but risk of side reactions | Lower; risk of over-oxidation to veratric acid |
| Toxicity & Safety | Benign; uses water as solvent, avoids toxic reagents | Dimethyl sulfate is highly toxic and carcinogenic[9] | Heavy metal oxidants are toxic and environmentally harmful |
| Waste Generation | Minimal; biodegradable components | High salt waste stream, hazardous organic waste | Hazardous heavy metal waste |
Analysis of Comparison:
The most compelling argument for the LiP-catalyzed pathway is its superior environmental and safety profile. It circumvents the use of the highly toxic and carcinogenic dimethyl sulfate required for vanillin methylation and avoids the hazardous heavy metal waste associated with traditional chemical oxidation.[9] The enzymatic reaction proceeds under mild, aqueous conditions, significantly reducing energy consumption and the need for organic solvents.
While chemical routes currently offer robust and well-established high yields, the specificity of LiP ensures high selectivity towards veratraldehyde, minimizing the formation of by-products like veratric acid that can arise from over-oxidation in chemical processes. The continuous development of enzyme immobilization techniques and process optimization holds the promise of making biocatalytic yields consistently competitive with, or even superior to, their chemical counterparts.
Experimental Protocols: A Guide to Practical Application
Trustworthiness in scientific application is built on reproducible, self-validating protocols. The following methods provide a standardized approach to measuring LiP activity and determining its kinetic parameters.
Protocol 1: Standard Lignin Peroxidase Activity Assay
This protocol describes the spectrophotometric measurement of LiP activity by monitoring the rate of veratraldehyde formation. The principle relies on the increase in absorbance at 310 nm, which is characteristic of veratraldehyde.[8][12]
Materials:
-
100 mM Sodium Tartrate Buffer (pH 3.0)
-
10 mM Veratryl Alcohol Solution (ensure high purity)[1]
-
2 mM Hydrogen Peroxide (H₂O₂) Solution (prepare fresh)
-
Lignin Peroxidase enzyme solution (appropriately diluted in buffer)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Reaction Mixture: In a 1 mL quartz cuvette, combine the following reagents:
-
500 µL of 100 mM Sodium Tartrate Buffer (pH 3.0)
-
250 µL of 10 mM Veratryl Alcohol
-
200 µL of deionized water
-
50 µL of diluted enzyme solution
-
-
Blank Measurement: Use the mixture from Step 1 to zero the spectrophotometer at 310 nm.
-
Initiate Reaction: To the same cuvette, add 100 µL of 2 mM H₂O₂ to start the reaction. Immediately mix by gentle inversion.
-
Monitor Absorbance: Record the increase in absorbance at 310 nm (A₃₁₀) over a period of 3-5 minutes, taking readings every 15-30 seconds. Ensure the rate of increase is linear.
-
Calculate Activity: Determine the rate of change in absorbance per minute (ΔA₃₁₀/min) from the linear portion of the curve. Calculate the enzyme activity using the Beer-Lambert law.
Calculation:
-
Activity (U/mL) = (ΔA₃₁₀/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))
-
Where:
-
ε (Molar extinction coefficient of veratraldehyde) = 9300 M⁻¹cm⁻¹[8]
-
Total Volume = 1.1 mL
-
Path Length = 1 cm (standard cuvette)
-
Enzyme Volume = 0.05 mL
-
One unit (U) of LiP activity is defined as the amount of enzyme that produces 1 µmol of veratraldehyde per minute under these conditions.
Protocol 2: Determining Michaelis-Menten Kinetic Parameters (Kₘ and Vₘₐₓ)
This protocol allows for the determination of the enzyme's affinity for its substrates (Kₘ) and its maximum catalytic rate (Vₘₐₓ). This is crucial for comparing enzyme variants or optimizing reaction conditions.
Procedure:
-
Vary Veratryl Alcohol Concentration: Set up a series of reactions as described in Protocol 1. Keep the concentration of H₂O₂ constant and saturating (e.g., 0.5 mM final concentration) while varying the final concentration of veratryl alcohol (e.g., from 0.1x Kₘ to 10x Kₘ, if Kₘ is approximated from literature, such as ~72 µM).[5]
-
Measure Initial Rates: For each concentration of veratryl alcohol, measure the initial reaction velocity (v₀) in U/mL.
-
Vary H₂O₂ Concentration: Repeat the experiment, this time keeping the veratryl alcohol concentration constant and saturating (e.g., 2 mM final concentration) while varying the H₂O₂ concentration around its expected Kₘ (e.g., ~29 µM).[5]
-
Data Analysis:
-
Plot the initial velocity (v₀) against the substrate concentration ([S]) for each data set.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin) to directly determine Kₘ and Vₘₐₓ.
-
Alternatively, use a linearized plot like the Lineweaver-Burk plot (1/v₀ vs. 1/[S]) for a graphical estimation.
-
Caption: General experimental workflow for the LiP spectrophotometric assay.
Conclusion and Future Outlook
The bio-catalytic production of veratraldehyde using lignin peroxidase presents a compelling case for the adoption of greener, more sustainable industrial processes. The pathway's high selectivity, mild reaction conditions, and significantly improved safety profile position it as a superior alternative to conventional chemical syntheses that rely on toxic reagents and produce hazardous waste. While challenges in enzyme stability and production cost remain, ongoing research in protein engineering and fermentation technology is rapidly closing the gap. For researchers and drug development professionals, mastering these enzymatic techniques not only aligns with the principles of green chemistry but also unlocks new possibilities for efficient and selective synthesis of valuable aromatic compounds.
References
- Electroenzymatic oxidation of veratryl alcohol by lignin peroxidase. PubMed.
- Qualitative and Quantitative Methods for Isolation and Characterization of Lignin-Modifying Enzymes Secreted by Microorganisms. Lakehead University.
- Application Notes and Protocols: Veratryl Alcohol Oxid
- Bacterial Lignin Peroxidase: A Tool for Biobleaching and Biodegradation of Industrial Effluents. International Journal of Science and Research (IJSR).
- Fungal lignin peroxidase does not produce the veratryl alcohol cation radical as a diffusible ligninolytic oxidant.
- Steady-state and Transient-state Kinetic Studies on the Oxidation of 3,4-dimethoxybenzyl Alcohol Catalyzed by the Ligninase of P. Journal of Biological Chemistry.
- Reactions of lignin peroxidase compounds I and II with veratryl alcohol.
- A Comparative Analysis of Veratryl Alcohol and Other Mediators in Lignin Peroxidase C
- Veratryl Alcohol: Mechanism of Oxidation by Lignin Peroxidase and Role in Lignin Degrad
- Comparison of two assay procedures for lignin peroxidase. PubMed.
- Binding and Catalytic Mechanisms of Veratryl Alcohol Oxidation by Lignin Peroxidase: A Theoretical and Experimental Study.
- Lignin peroxidase mediated biotransformations useful in the biocatalytic production oS vanillin. WUR eDepot.
- Performance Evaluation of Catalysts in Veratraldehyde Synthesis: A Compar
- pH Profiles of veratryl alcohol oxidation into veratraldehyde by lignin...
- Laboratory-Scale Synthesis of Veratraldehyde: Applic
- Sustainable production of aromatic chemicals from lignin using enzymes and engineered microbes.
- veratraldehyde. Organic Syntheses Procedure.
- How can Veratraldehyde be synthesized in a cost-effective and environmentally friendly way?. Guidechem.
- Microbial Upcycling of Depolymerized Lignin into Value-Added Chemicals.
- Biocatalytic Functionalities of Lignin Peroxidase‑Based Systems in Lignin Depolymerization and Pollutants Removal from Environmental M
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Safety Operating Guide
3-Iodo-4,5-dimethoxybenzaldehyde proper disposal procedures
An In-Depth Guide to the Proper Disposal of 3-Iodo-4,5-dimethoxybenzaldehyde for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of specialized reagents like this compound are routine. However, the lifecycle of such chemicals extends beyond their use in a reaction. Proper disposal is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.
The core principle underpinning the disposal of this compound is that as a halogenated aromatic aldehyde, it must be treated as hazardous chemical waste.[1][2][3] Its disposal is governed by regulations set forth by agencies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] Therefore, all procedures must align with federal, state, and institutional guidelines.
Hazard Assessment: Understanding the "Why"
Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. While specific toxicity data for this compound is not extensively documented, its structural features—an aromatic aldehyde with a halogen substituent—provide clear indicators for cautious handling.[5] The hazards can be inferred from its functional groups and data on similar compounds.
Key Hazard Considerations:
-
Irritation: Like many benzaldehyde derivatives, it is expected to be an irritant to the skin, eyes, and respiratory system.[6][7] Avoid creating dust when handling the solid material.[8]
-
Toxicity: Aromatic aldehydes can be harmful if swallowed or inhaled.[7][8] The toxicological properties have not been fully investigated, warranting a cautious approach.[9]
-
Halogenated Compound: As an iodinated organic compound, it falls into the category of halogenated waste.[1][2][10] These compounds require specific disposal streams to prevent the formation of toxic byproducts (like dioxins) during incineration and to avoid environmental contamination.[2][11] Mixing halogenated and non-halogenated waste streams can significantly increase disposal costs and complexity.[3]
-
Reactivity: While stable under normal conditions, it is incompatible with strong oxidizing agents and strong bases.[12] Hazardous decomposition products can include carbon monoxide, carbon dioxide, and hydrogen iodide.[6][9]
| Hazard Profile: this compound (Inferred) | |
| Physical State | Solid[9] |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Respiratory System Irritation[6][7] |
| Routes of Exposure | Inhalation, Ingestion, Skin and Eye Contact[7] |
| Waste Classification | Hazardous Waste, Halogenated Organic Waste[1][10] |
| Incompatibilities | Strong oxidizing agents, Strong bases[12] |
The Core Disposal Protocol: Segregation and Collection
The universally mandated and safest method for disposing of this compound and materials contaminated with it is collection as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.[1][13] Under no circumstances should this chemical or its solutions be poured down the drain. [5][9]
Step-by-Step Waste Collection Procedure
This protocol ensures compliance and safety from the point of generation to the point of pickup.
-
Select the Correct Waste Container:
-
Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[14] High-density polyethylene (HDPE) carboys or bottles are typically suitable.
-
The container must have a secure, sealable lid. Do not leave funnels in the container.[14]
-
For liquid waste (e.g., solutions in organic solvents), ensure the container is designated for "Halogenated Organic Waste." [1][2][10]
-
-
Label the Container Immediately:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label, which can be obtained from your EHS office.[3][14]
-
Clearly write the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[14]
-
If it is a mixed waste stream, list all components and their approximate percentages.[14]
-
-
Accumulate Waste Safely:
-
All waste transfer and commingling must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2]
-
Keep the waste container closed at all times except when adding waste.[13][14]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[14]
-
Ensure secondary containment (e.g., a larger bin or tray) is used for liquid waste containers to contain any potential leaks.[13]
-
Segregate the halogenated waste container from incompatible materials, particularly bases and strong oxidizers.[12][14]
-
-
Request a Waste Pickup:
Disposal Decision Workflow
The specific form of the waste dictates its handling. Use the following workflow to determine the correct procedure.
Caption: Decision workflow for segregating different forms of this compound waste.
Decontamination and Spill Management
Proper disposal extends to the equipment and materials that have come into contact with the chemical.
Decontamination of Glassware
-
Initial Rinse: In a chemical fume hood, rinse the contaminated glassware with a suitable organic solvent (e.g., acetone).[1]
-
Collect Rinsate: This initial rinsate is considered hazardous waste and must be collected in the designated "Halogenated Organic Liquid Waste" container.[1]
-
Subsequent Cleaning: After the initial hazardous rinse, the glassware can typically be washed using standard laboratory procedures.
Spill Response
Immediate and appropriate action is critical in the event of a spill.
-
Small Spills (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, nitrile gloves, safety goggles), decontaminate the area using a spill kit with an appropriate absorbent material.[5]
-
Sweep up the absorbed material and place it in a sealed, labeled bag.
-
Dispose of the bag and any contaminated PPE as solid hazardous waste.[3]
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
If there is any risk of inhalation, close the door and prevent entry.
-
Contact your institution's EHS or emergency response office immediately.[5] Do not attempt to clean up a large spill without specialized training and equipment.
-
A Note on Chemical Neutralization
While some aldehydes, like formaldehyde, can be chemically deactivated in solution, these procedures are highly specific.[16] There are no broadly validated, peer-reviewed protocols for the in-lab neutralization of complex aromatic aldehydes like this compound that are suitable for a general research setting. Attempting unverified neutralization could lead to uncontrolled reactions or the generation of unknown, potentially more hazardous byproducts.
Therefore, the authoritative and required best practice is to forgo any attempt at chemical neutralization and dispose of all forms of this waste through your institutional EHS program.
By adhering to these rigorous disposal protocols, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment, thereby upholding the highest standards of professional scientific practice.
References
- Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Essential Safety and Logistical Information for Handling this compound oxime.
- Washington State Department of Ecology. (2024). Focus on: Treatment by Aldehyde Deactivation.
- Thermo Fisher Scientific. (2024). Safety Data Sheet: 3-Iodo-4-methoxybenzaldehyde.
- Sigma-Aldrich. (2024). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde.
- Fisher Scientific. (2024). Safety Data Sheet: this compound.
- Acros Organics. (2025). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde.
- Pfaltz & Bauer. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- University of Northern Iowa. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- The University of Texas at Austin. (n.d.). Chemical Waste. Environmental Health & Safety (EHS).
- Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
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Mastering the Safe Handling of 3-Iodo-4,5-dimethoxybenzaldehyde: A Guide for Laboratory Professionals
For Immediate Implementation: A Comprehensive Safety and Operational Protocol for Researchers, Scientists, and Drug Development Professionals
As a cornerstone in the synthesis of complex organic molecules, including pharmaceutical intermediates, 3-Iodo-4,5-dimethoxybenzaldehyde is a compound that demands meticulous handling and respect for its potential hazards.[1] This guide provides an in-depth, procedural framework for the safe utilization of this valuable aryl iodide, ensuring the well-being of laboratory personnel and the integrity of research outcomes. The following protocols are grounded in authoritative safety data and best practices, designed to be both comprehensive and readily implementable.
Hazard Assessment: Understanding the Risks
Before any handling of this compound, a thorough understanding of its hazard profile is paramount. According to available safety data, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[2][3][4] Ingestion may be harmful. Therefore, all operational procedures must be designed to mitigate these risks through a combination of personal protective equipment, engineering controls, and stringent handling protocols.
Key Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is non-negotiable when working with this compound. The following table outlines the minimum required PPE, designed to prevent contact, inhalation, and accidental exposure.
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[4][5][6] | Protects against splashes and dust. |
| Face Shield | To be worn over safety goggles, especially when handling larger quantities or during procedures with a higher risk of splashing. | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Chemical-resistant Gloves | Nitrile gloves are recommended.[4][7] Gloves must be inspected for integrity before use. | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat, fully buttoned.[7] | Protects against splashes and contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | A dust mask (type N95) or a respirator with a particulate filter is recommended, especially when handling the powder outside of a fume hood.[2][6] | Minimizes inhalation of dust particles. |
Engineering Controls: Creating a Safe Workspace
Engineering controls are the primary method for minimizing exposure to hazardous substances. All work with this compound should be conducted in a well-ventilated area.
-
Chemical Fume Hood: All weighing and transfer of the solid compound should be performed within a certified chemical fume hood to control the release of dust.[5][7]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, step-by-step protocol is crucial for the safe handling of this compound. The following workflow diagram and detailed procedures provide a clear guide for laboratory personnel.
Caption: Workflow for the Safe Handling of this compound.
Detailed Protocol:
-
Preparation:
-
Ensure the chemical fume hood is operational and the airflow is adequate.
-
Don all required PPE as outlined in the table above.
-
Designate a clean and clearly labeled area within the fume hood for the handling of the compound.
-
-
Handling:
-
Carefully weigh the desired amount of this compound on weighing paper or in a suitable container within the fume hood.
-
When transferring the solid, use a spatula and handle it gently to avoid generating dust.
-
If preparing a solution, slowly add the solid to the solvent while stirring to prevent splashing.
-
-
Post-Handling:
-
Thoroughly decontaminate the workspace and any equipment used with an appropriate solvent.
-
Dispose of all contaminated materials, including weighing paper and gloves, in a clearly labeled hazardous waste container.
-
Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste container.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
-
First Aid Measures: In Case of Exposure
Immediate and appropriate action is critical in the event of an accidental exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE and weighing paper, in a clearly labeled, sealed, and compatible solid waste container.
-
Liquid Waste: Collect any solutions containing the compound in a labeled, sealed, and compatible liquid waste container.
-
Disposal Method: All chemical waste must be disposed of through your institution's environmental health and safety office.[5] Do not pour any waste down the drain.[5][7]
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence.
References
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- Pfaltz & Bauer. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde.
- Thermo Fisher Scientific. (2024, April 1). Safety Data Sheet: 3-Iodo-4-methoxybenzaldehyde.
- Sigma-Aldrich. (2024, March 2). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde.
- Aromsyn Co.,Ltd. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 2,5-Dimethoxybenzaldehyde.
- CDH Fine Chemical. (n.d.). 3,4-DIMETHOXY BENZALDEHYDE MATERIAL SAFETY DATA SHEET.
- ChemicalBook. (n.d.). This compound.
- Fisher Scientific. (2024, April 1). Safety Data Sheet: this compound.
- LookChem. (n.d.). Cas 32024-15-0, this compound.
- Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet: 2,4-Dimethoxybenzaldehyde.
- Carl Roth. (2024, March 3). Safety Data Sheet: 3,4,5-Trimethoxybenzaldehyde.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
